molecular formula C17H21NO5 B1248138 m-Hydroxycocaine CAS No. 71387-58-1

m-Hydroxycocaine

カタログ番号: B1248138
CAS番号: 71387-58-1
分子量: 319.4 g/mol
InChIキー: IQXBUEUAOWARGT-PMOUVXMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

m-Hydroxycocaine (CAS 71387-58-1) is a mono-hydroxylated metabolite of cocaine, with a molecular formula of C 17 H 21 NO 5 and a molecular weight of 319.35 g/mol . This certified reference material (CRM) is supplied as a 1.0 mg/mL solution in acetonitrile and is suitable for use in calibrators and controls for both GC/MS and LC/MS analysis methods . The primary research application of this compound is in the field of forensic and clinical toxicology, specifically in hair analysis to provide unequivocal evidence of active cocaine consumption . While cocaine itself can be incorporated into hair through external contamination, the detection of its metabolites is crucial for proving ingestion. Recent comprehensive studies have established that the metabolic ratios of this compound to cocaine in hair are significantly higher in cases of confirmed use compared to cases of mere external contamination . This makes it a critical analytical target for reliable interpretation of positive cocaine findings in forensic casework, workplace testing, and traffic medicine . According to European Guidelines for workplace drug testing in hair, hydroxy metabolites of cocaine are recommended for the confirmation of actual use . This product is intended for research purposes only and is strictly not for diagnostic use or human consumption. Proper storage conditions of -20°C are recommended to ensure the stability and integrity of the material .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXBUEUAOWARGT-PMOUVXMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71387-58-1
Record name 3'-Hydroxycocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071387581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Hydroxycocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-HYDROXYCOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLE3EI4JVT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of m-Hydroxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Hydroxycocaine is a minor metabolite of cocaine, playing a crucial role in forensic analysis as a biomarker of cocaine ingestion. Unlike its parent compound, the discovery of this compound was not the result of a targeted drug development program but rather an outcome of metabolic studies aimed at understanding the biotransformation of cocaine in the human body. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis for use as an analytical standard, its pharmacological context, and the experimental methodologies for its detection and study. While a specific, detailed protocol for the initial discovery and synthesis of this compound is not prominently available in the scientific literature, this guide outlines a plausible synthetic route based on established chemical principles for cocaine analogs. Furthermore, it details the mechanism of action of cocaine and its analogs at the dopamine transporter, providing a basis for understanding the potential pharmacological effects of this compound.

Introduction: Discovery and Significance

The "discovery" of this compound is intrinsically linked to the study of cocaine metabolism. It was identified as one of the several hydroxylation products of cocaine, alongside the more abundant p-hydroxycocaine.[1][2] The presence of these hydroxylated metabolites in biological matrices such as urine and hair is considered strong evidence of cocaine consumption, as they are not typically found in street samples of the drug and are products of in-vivo metabolic processes.[1][2] This makes this compound a critical analytical target in forensic toxicology and clinical chemistry for distinguishing between environmental contamination and active use.

The primary pharmacological target of cocaine is the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[3] By inhibiting DAT, cocaine increases the extracellular concentration of dopamine, leading to its characteristic psychostimulant effects. It is presumed that this compound, as a structural analog, also interacts with the dopamine transporter, although specific quantitative data on its binding affinity and potency are not widely reported in the literature.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of ecgonine methyl ester with a protected form of m-hydroxybenzoyl chloride, followed by deprotection. The use of a protecting group on the phenolic hydroxyl is necessary to prevent unwanted side reactions during the esterification.

Synthesis_of_m_Hydroxycocaine cluster_protection Step 1: Protection of m-Hydroxybenzoic acid cluster_activation Step 2: Activation cluster_esterification Step 3: Esterification cluster_deprotection Step 4: Deprotection m_hydroxybenzoic_acid m-Hydroxybenzoic acid protected_acid Protected m-Hydroxybenzoic acid m_hydroxybenzoic_acid->protected_acid Protecting Group (e.g., Ac, MOM) protected_acyl_chloride Protected m-Hydroxybenzoyl chloride protected_acid->protected_acyl_chloride SOCl₂ or (COCl)₂ protected_m_hydroxycocaine Protected this compound protected_acyl_chloride->protected_m_hydroxycocaine ecgonine_methyl_ester Ecgonine methyl ester ecgonine_methyl_ester->protected_m_hydroxycocaine m_hydroxycocaine This compound protected_m_hydroxycocaine->m_hydroxycocaine Deprotection

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Protection of m-Hydroxybenzoic Acid

  • Dissolve m-hydroxybenzoic acid in a suitable solvent (e.g., dichloromethane).

  • Add a suitable protecting group reagent (e.g., acetic anhydride or methoxymethyl chloride) in the presence of a base (e.g., pyridine or triethylamine).

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous acid and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the protected m-hydroxybenzoic acid by recrystallization or column chromatography.

Step 2: Formation of the Acyl Chloride

  • Reflux the protected m-hydroxybenzoic acid in thionyl chloride or treat with oxalyl chloride in an inert solvent.

  • Remove the excess reagent by distillation under reduced pressure to yield the crude protected m-hydroxybenzoyl chloride.

Step 3: Esterification with Ecgonine Methyl Ester

  • Dissolve ecgonine methyl ester in an anhydrous, non-protic solvent (e.g., benzene or toluene).

  • Add the protected m-hydroxybenzoyl chloride dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux in the presence of a base (e.g., dry sodium carbonate) to neutralize the HCl byproduct.[4]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

Step 4: Deprotection

  • Dissolve the crude protected this compound in a suitable solvent.

  • Treat with an appropriate deprotecting agent (e.g., mild acid or base, depending on the protecting group).

  • Monitor the deprotection by TLC.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Pharmacological Context: Interaction with the Dopamine Transporter

The primary mechanism of action of cocaine is the inhibition of the dopamine transporter (DAT). This leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

Signaling Pathway

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Synaptic_Dopamine Dopamine Dopamine_release->Synaptic_Dopamine DAT Dopamine Transporter (DAT) Dopamine_reuptake Dopamine Reuptake Dopamine_reuptake->DAT Synaptic_Dopamine->Dopamine_reuptake Dopamine_receptor Dopamine Receptors Synaptic_Dopamine->Dopamine_receptor Cocaine_analog Cocaine / this compound Cocaine_analog->DAT Inhibition Postsynaptic_signal Postsynaptic Signaling Dopamine_receptor->Postsynaptic_signal

Caption: Cocaine's mechanism of action at the synapse.

Quantitative Pharmacological Data
CompoundTargetAssayValue (nM)Brain Region
CocaineDAT[3H]Dopamine Uptake Inhibition (IC50)255.2Rat Striatum
GBR 12909DAT[3H]Dopamine Uptake Inhibition (IC50)Significantly lower than cocaineRat Nucleus Accumbens, Striatum, Frontal Cortex
CocaineDAT[3H]WIN 35,428 Binding (Ki)~100-300Varies by study
CFT (WIN 35,428)DAT[3H]CFT Binding (KD)~15Not specified

Note: The values presented are representative and can vary based on experimental conditions.

Experimental Workflow for Analysis

The analysis of this compound in biological samples is crucial for forensic toxicology. The following workflow is a generalized procedure based on methods described for the detection of cocaine and its metabolites in hair samples.

Metabolite_Analysis_Workflow Sample_Collection Sample Collection (e.g., Hair) Washing Decontamination Washing Sample_Collection->Washing Extraction Solid-Phase or Liquid-Liquid Extraction Washing->Extraction Derivatization Derivatization (optional, for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis GC_MS->Data_Analysis Confirmation Confirmation of Cocaine Use Data_Analysis->Confirmation

Caption: Workflow for this compound analysis.

Detailed Experimental Protocol for Hair Analysis
  • Sample Preparation:

    • Collect a sample of hair from the subject.

    • Wash the hair sample extensively with solvents such as dichloromethane and methanol to remove external contaminants.

    • Dry the washed hair sample.

  • Extraction:

    • Pulverize or cut the hair into small segments.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the hair matrix. An internal standard (e.g., a deuterated analog) is typically added before extraction for accurate quantification.

  • Analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

    • Use a suitable chromatographic column (e.g., C18) to separate this compound from other metabolites and matrix components.

    • Employ multiple reaction monitoring (MRM) on the mass spectrometer for sensitive and specific detection and quantification of the target analyte.

  • Analysis by GC-MS (Gas Chromatography-Mass Spectrometry):

    • If GC-MS is used, a derivatization step (e.g., silylation) is often required to increase the volatility and thermal stability of the polar hydroxylated metabolites.

    • Inject the derivatized sample into the GC-MS system.

    • Separate the compounds on a capillary column and detect them using the mass spectrometer in selected ion monitoring (SIM) mode for quantification.

Conclusion

This compound, while a minor metabolite of cocaine, holds significant importance in the field of forensic science as a definitive biomarker of cocaine ingestion. Although its independent pharmacological profile is not extensively characterized, its structural similarity to cocaine suggests an interaction with the dopamine transporter. The synthesis of this compound, essential for its use as an analytical standard, can be plausibly achieved through the benzoylation of ecgonine methyl ester with a protected m-hydroxybenzoyl derivative. Further research is warranted to fully elucidate the specific binding kinetics and functional activity of this compound at the dopamine transporter and other potential targets, which would provide a more complete understanding of its pharmacological role.

References

An In-depth Technical Guide on the Core Chemical Properties of m-Hydroxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Hydroxycocaine is a minor metabolite of cocaine, formed in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1] Its presence in biological samples is a key indicator of cocaine ingestion, distinguishing active use from external contamination.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its detection, and an exploration of its metabolic context.

Core Chemical Properties

This compound shares the core tropane alkaloid structure of its parent compound, cocaine, with the addition of a hydroxyl group at the meta position of the benzoyl ring. This modification slightly alters its physicochemical properties.

PropertyValueSource
Molecular Formula C₁₇H₂₁NO₅[5]
Molecular Weight 319.36 g/mol [5]
Melting Point 125-127 °C[5]
Boiling Point 459.9 ± 45.0 °C (Predicted)[6]
Density 1.30 ± 0.1 g/cm³ (Predicted)[6]
Appearance White hygroscopic solid[5]
Solubility Soluble in methanol (>30 mg/mL); insoluble in water.[5]
LogP (Octanol/Water Partition Coefficient) 1.573 (Crippen Calculated)[7]
Water Solubility (logS) -2.35 (Crippen Calculated)[7]
CAS Registry Number 71387-58-1[5]

Synthesis Protocol

Experimental Protocols for Analysis

The detection and quantification of this compound in biological matrices are crucial in forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Solid-Phase Extraction (SPE)

A common sample preparation method for both GC-MS and LC-MS/MS analysis of cocaine and its metabolites from biological fluids like urine or hair extracts involves solid-phase extraction.

Materials:

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol (HPLC grade)

  • Deionized water

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide (28-30%)

  • SPE cartridges (e.g., Oasis HLB, Strata-X-C)[6][9]

  • Internal standards (e.g., cocaine-d₃, benzoylecgonine-d₃)

Procedure:

  • Sample Pre-treatment: Dilute 1 mL of the biological sample (e.g., urine) with a buffer solution. For hair samples, an initial extraction with methanol, often aided by ultrasonication, is required.[2]

  • Internal Standard Spiking: Add an appropriate amount of deuterated internal standards to the sample.

  • SPE Column Conditioning: Condition the SPE cartridge by sequentially passing methanol and then deionized water or buffer through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water, followed by a weak acidic solution (e.g., 0.1 M HCl), and then methanol to remove interferences.

  • Drying: Dry the SPE cartridge under vacuum.

  • Elution: Elute the analytes with a mixture of organic solvents, such as dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation Sample Biological Sample (Urine/Hair Extract) Pretreat Pre-treatment (Dilution/Spiking IS) Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

  • Column: C18 or Phenyl-Hexyl column (e.g., Agilent Poroshell 120EC-C18, 2.1 mm x 50 mm, 2.7 µm).[10]

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard for quantification and confirmation. Two transitions are typically monitored for each analyte.[11]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound320.1198.1166.1
Cocaine-d₃ (IS)307.1185.1-

(Note: Specific MRM transitions should be optimized in the laboratory.)

LCMSMS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Reconstituted_Sample Reconstituted Sample HPLC_Column HPLC Column (e.g., C18) Reconstituted_Sample->HPLC_Column Gradient_Elution Gradient Elution HPLC_Column->Gradient_Elution ESI_Source Electrospray Ionization (ESI+) Gradient_Elution->ESI_Source Quadrupole1 Q1: Precursor Ion Selection ESI_Source->Quadrupole1 Collision_Cell Q2: Fragmentation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

GC-MS Analysis

Derivatization: GC-MS analysis of cocaine metabolites often requires derivatization to improve their volatility and thermal stability. Silylation is a common derivatization technique.

Materials:

  • Silylating agent (e.g., BSTFA with 1% TMCS, or MTBSTFA).[9]

  • Ethyl acetate.

Procedure:

  • After SPE and evaporation, reconstitute the dry residue in ethyl acetate.

  • Add the silylating agent.

  • Heat the mixture (e.g., at 70°C for 20-30 minutes) to complete the derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions (Representative):

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium.

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100-150°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.[9]

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions of the derivatized this compound are monitored for detection and quantification.

Metabolic Pathway and Signaling

This compound is a product of the phase I metabolism of cocaine. The primary metabolic pathways of cocaine are hydrolysis to benzoylecgonine and ecgonine methyl ester. A smaller fraction undergoes N-demethylation to norcocaine, and hydroxylation to form hydroxycocaines.[12]

Cocaine_Metabolism cluster_major Major Pathways cluster_minor Minor Pathways Cocaine Cocaine Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Hydrolysis (hCE1) EcgonineMethylEster Ecgonine Methyl Ester Cocaine->EcgonineMethylEster Hydrolysis (BChE, hCE2) Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation (CYP3A4) m_Hydroxycocaine This compound Cocaine->m_Hydroxycocaine Hydroxylation (CYP3A4) p_Hydroxycocaine p-Hydroxycocaine Cocaine->p_Hydroxycocaine Hydroxylation (CYP3A4)

The primary pharmacological action of cocaine is the blockade of the dopamine transporter (DAT), leading to increased synaptic dopamine concentrations.[13] While the specific binding affinity and functional activity of this compound at the DAT are not as extensively studied as the parent compound, it is presumed to have some activity at monoamine transporters. However, its significance lies more in its role as a biomarker than as a major contributor to the psychoactive effects of cocaine. Comparative studies on the binding affinities of various cocaine analogs and metabolites at the DAT have been conducted, but comprehensive data for this compound is limited.[7][14]

Conclusion

This compound is a crucial analyte in the forensic analysis of cocaine use. Its detection provides a reliable means of confirming ingestion. The analytical methods for its quantification are well-established, with LC-MS/MS being the preferred technique due to its high sensitivity and specificity. While its direct pharmacological effects are not fully elucidated, its formation as a minor metabolite of cocaine is a key aspect of cocaine's biotransformation. Further research into the specific receptor binding profiles and pharmacological activity of this compound could provide a more complete understanding of cocaine's overall effects on the body.

References

Early Research and Scientific Investigations of m-Hydroxycocaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Hydroxycocaine is a minor metabolite of cocaine, formed through aromatic hydroxylation in the liver. Early research, dating back to the late 20th century, identified this compound in human urine, distinguishing it as a product of in vivo metabolism. While its pharmacological profile is not as extensively characterized as the parent compound, subsequent studies have highlighted its significance as a reliable biomarker for confirming cocaine ingestion, particularly in forensic toxicology. This technical guide provides a comprehensive overview of the foundational and early-stage research on this compound, detailing its metabolic pathway, analytical detection methods, and the limited, yet insightful, pharmacological data available. The document synthesizes quantitative data into structured tables and outlines key experimental protocols to serve as a resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Cocaine undergoes extensive metabolism in the human body, leading to the formation of numerous metabolites. While benzoylecgonine and ecgonine methyl ester are the major inactive metabolites, a smaller fraction of cocaine is metabolized through oxidative pathways. One such pathway involves the aromatic hydroxylation of the benzoyl group, resulting in the formation of phenolic metabolites, including this compound.

The initial identification of this compound was a significant step in understanding the complete metabolic fate of cocaine. Its presence in biological matrices, independent of external contamination, has made it a crucial analyte in differentiating active cocaine use from passive exposure. This guide focuses on the early studies that first identified and characterized this compound, providing a detailed look at the foundational scientific work.

Metabolic Pathway and Formation

This compound is formed in the liver primarily by the cytochrome P450 enzyme system, with studies suggesting the involvement of the CYP3A4 isoform.[1] This enzymatic process introduces a hydroxyl group at the meta position of the benzoyl ring of the cocaine molecule.

Metabolic Pathway of this compound Cocaine Cocaine m_Hydroxycocaine This compound Cocaine->m_Hydroxycocaine Aromatic Hydroxylation CYP3A4 CYP3A4 (Liver) CYP3A4->Cocaine

Caption: Metabolic conversion of cocaine to this compound by CYP3A4.

Early Identification and Analytical Methods

The first definitive identification of this compound as a human metabolite of cocaine was reported by Zhang and Foltz in 1990.[2][3] Their research was a landmark study that significantly expanded the known metabolic profile of cocaine.

Experimental Protocol: Identification in Human Urine (Zhang & Foltz, 1990)

This protocol is based on the methods described in the seminal 1990 publication.

Objective: To identify novel metabolites of cocaine in the urine of a human subject known to be a cocaine user.

Methodology:

  • Sample Collection: A urine specimen was collected from a subject with a history of cocaine use.

  • Extraction:

    • An aliquot of urine was adjusted to a pH of 9.5.

    • The sample was then extracted with a mixture of chloroform and isopropanol.

    • The organic layer was separated and evaporated to dryness under a stream of nitrogen.

  • Derivatization: The residue was derivatized with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility and thermal stability of the metabolites for gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The derivatized extract was analyzed using a GC-MS system.

    • The gas chromatograph was equipped with a capillary column suitable for separating complex mixtures of drug metabolites.

    • The mass spectrometer was operated in electron ionization (EI) mode to generate fragmentation patterns for structural elucidation.

  • Structure Confirmation: The structures of the identified metabolites, including this compound, were confirmed by comparing their gas chromatographic retention times and mass spectra with those of synthesized reference standards.[2]

Analytical Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction (pH 9.5, Chloroform/Isopropanol) Urine_Sample->Extraction Derivatization Derivatization with MSTFA Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Confirmation Structure Confirmation (vs. Reference Standard) GC_MS->Confirmation

Caption: Workflow for the identification of this compound in urine.

Pharmacological Studies

The pharmacological activity of this compound has been less explored compared to its parent compound. Early research provided some initial insights, primarily through comparative studies with other cocaine metabolites.

In Vitro Metabolism Studies

A 1993 study by Watanabe et al. investigated the formation of hydroxycocaines using liver microsomes from various animal species.

Experimental Protocol: In Vitro Metabolism (Watanabe et al., 1993)

Objective: To investigate the in vitro metabolism of cocaine to its hydroxylated metabolites in liver microsomes from different animal species.

Methodology:

  • Microsome Preparation: Liver microsomes were prepared from mice, rats, guinea pigs, and rabbits.

  • Incubation:

    • Cocaine was incubated with the liver microsomes in the presence of an NADPH-generating system.

    • The reaction mixture was incubated at 37°C.

  • Extraction: The reaction was stopped, and the metabolites were extracted from the incubation mixture.

  • Analysis: The extracted metabolites were analyzed by GC-MS to identify and quantify the formation of m- and p-hydroxycocaine.

Findings: The study found that liver microsomes from mice, rats, and guinea pigs catalyzed the oxidation of cocaine to both m- and p-hydroxycocaines. However, only trace amounts of this compound were detected in the incubation mixtures with rabbit liver microsomes. The total amount of hydroxycocaines formed was less than 12% of norcocaine, which was the predominant microsomal metabolite.

In Vivo Pharmacological Effects

The same 1993 study by Watanabe and colleagues also explored the pharmacological effects of p-hydroxycocaine in mice, providing a basis for inferring the potential activity of this compound.

Experimental Protocol: Locomotor Activity in Mice (Watanabe et al., 1993)

Objective: To assess the effect of p-hydroxycocaine on locomotor activity in mice as a measure of its central nervous system stimulant effects.

Methodology:

  • Animal Subjects: Male ddY mice were used for the study.

  • Drug Administration: Mice were administered p-hydroxycocaine (20 mg/kg, intraperitoneally). A control group received saline.

  • Locomotor Activity Measurement: Immediately after administration, the mice were placed in an activity cage, and their locomotor activity (total distance traveled and number of rearing movements) was measured for a specified period.

  • Data Analysis: The locomotor activity of the p-hydroxycocaine-treated group was compared to that of the saline-treated control group.

Findings: The administration of p-hydroxycocaine significantly increased locomotor activity in mice, with an effect that was comparable to or more potent than that of cocaine itself.[4] This suggests that the hydroxylated metabolites of cocaine are pharmacologically active. While this study focused on the para-isomer, it provides a strong rationale for investigating the specific in vivo effects of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data from early and subsequent research on this compound.

Table 1: In Vitro Metabolism of Cocaine to Hydroxycocaines

Animal SpeciesThis compound Formationp-Hydroxycocaine FormationReference
MouseDetectedDetectedWatanabe et al., 1993
RatDetectedDetectedWatanabe et al., 1993
Guinea PigDetectedDetectedWatanabe et al., 1993
RabbitTrace AmountsDetectedWatanabe et al., 1993

Table 2: Concentrations of this compound in Seized Cocaine and Hair Samples

Sample TypeThis compound Concentration/RatioReference
Seized Cocaine SamplesMaximum of 0.052% relative to cocaineMadry et al., 2024
Hair of Cocaine UsersSignificantly higher metabolic ratios than in contaminated samplesMadry et al., 2024

Conclusion and Future Directions

The early research on this compound was pivotal in establishing its existence as a bona fide metabolite of cocaine and laid the groundwork for its use as a specific biomarker of ingestion. The analytical methods developed in these initial studies have been refined over the years, leading to the highly sensitive LC-MS/MS techniques used today in forensic toxicology.

However, the pharmacological profile of this compound remains largely understudied. While early work on the related p-hydroxycocaine metabolite suggests potential CNS stimulant activity, a comprehensive investigation into the receptor binding profile, in vitro functional activity at monoamine transporters, and specific behavioral effects of this compound is warranted. Such research would not only provide a more complete understanding of the overall pharmacology of cocaine and its metabolites but could also inform the development of novel diagnostics and therapeutics. Further studies are needed to elucidate the specific contribution of this compound to the complex psychoactive and toxic effects of cocaine.

References

The Pharmacological and Toxicological Profile of m-Hydroxycocaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

m-Hydroxycocaine is a minor metabolite of cocaine, formed through the aromatic hydroxylation of the benzoyl group. While its presence in biological matrices, particularly hair, is utilized as a marker for cocaine ingestion, a comprehensive pharmacological and toxicological profile of this specific metabolite is not extensively documented in publicly available literature. This technical guide synthesizes the existing knowledge on the metabolism of cocaine to this compound, provides a comparative analysis of its expected pharmacological activity based on data from cocaine and its other metabolites, and outlines its potential toxicological implications. Detailed experimental protocols for the characterization of this compound are provided to facilitate further research into this compound. This document aims to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. While benzoylecgonine and ecgonine methyl ester are the most abundant, minor metabolites can also possess significant biological activity and are crucial for a complete understanding of cocaine's effects and for forensic analysis. This compound, a product of cytochrome P450-mediated oxidation, is one such minor metabolite. Its detection is a key indicator to differentiate active cocaine consumption from external contamination.[1][2][3][4] Despite its importance in diagnostics, its specific pharmacological and toxicological characteristics remain largely uncharacterized. This guide provides an in-depth overview of what is known and outlines the methodologies required to elucidate the complete profile of this compound.

Metabolism and Pharmacokinetics

Cocaine is primarily metabolized through hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME). A smaller fraction of cocaine undergoes oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes, leading to N-demethylation to form norcocaine or hydroxylation of the benzoyl ring to produce hydroxycocaine isomers.[5][6][7] this compound is one of these hydroxylated metabolites.[5][7]

Cocaine_Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE hCE-1 (liver) EME Ecgonine Methyl Ester (EME) Cocaine->EME BChE (plasma) Norcocaine Norcocaine Cocaine->Norcocaine CYP3A4 m_Hydroxycocaine This compound Cocaine->m_Hydroxycocaine CYP450 p_Hydroxycocaine p-Hydroxycocaine Cocaine->p_Hydroxycocaine CYP450

Figure 1: Simplified metabolic pathway of cocaine.

Pharmacological Profile

The primary mechanism of cocaine's psychoactive effects is the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8][9] This blockade leads to an increase in the synaptic concentration of these neurotransmitters.

Monoamine Transporter Binding Affinity
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference(s)
Cocaine~230 - 341~480~740[10][11]
CocaethyleneEquipotent to Cocaine--[12]
This compound Data Not Available Data Not Available Data Not Available

Toxicological Profile

The toxicity of cocaine is multifaceted, affecting the cardiovascular and central nervous systems. The toxicity of its metabolites can contribute significantly to the overall adverse effects.

Acute Toxicity

An LD50 value for this compound has not been established. The table below presents the LD50 values for cocaine and some of its metabolites in mice, which can serve as a reference.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
CocaineMouseIntraperitoneal95.1[7]
CocaethyleneMouse-Lower than Cocaine[13]
NorcocaethyleneMouseIntraperitoneal~39.4[14]
NorcocaineMouseIntraperitoneal~49.7[14]
This compound Data Not Available Data Not Available Data Not Available
Cardiotoxicity

Cocaine-induced cardiotoxicity is a major cause of morbidity and mortality. It can manifest as arrhythmias, myocardial infarction, and cardiomyopathy. These effects are partly due to the sympathomimetic effects of increased norepinephrine and also due to direct effects on cardiac ion channels.[15][16] Cocaine and its metabolite cocaethylene have been shown to block cardiac sodium and potassium channels, which can lead to conduction abnormalities and arrhythmias.[1][15][17][18] While direct data for this compound is unavailable, it is plausible that it could also interact with these channels.

Neurotoxicity

Cocaine's neurotoxicity is linked to several mechanisms, including oxidative stress, mitochondrial dysfunction, and excitotoxicity.[16][19] Some metabolites, such as norcocaine, are considered to be more neurotoxic than cocaine itself.[20] The neurotoxic potential of this compound has not been specifically studied.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of cocaine and its metabolite benzoylecgonine in various cell lines, including cardiomyocytes, hepatocytes, and neuronal cells.[21][22][23][24] These studies often measure reductions in cell viability and proliferation.

CompoundCell LineEffectReference(s)
CocaineH9c2 CardiomyocytesIncreased cell death at 50-100 µg/mL[22]
CocaineFetal Rat Myocardial CellsInduction of apoptosis[25]
BenzoylecgonineNG108-15 (neuronal) & C6 (glial)Cytotoxic at 10 µM[23]
This compound Data Not Available Data Not Available

Experimental Protocols

To address the gaps in our understanding of this compound, the following experimental protocols are provided as a guide for researchers.

Synthesis of this compound

Synthesis_Workflow cluster_protection Protection cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection m_Hydroxybenzoic_acid m-Hydroxybenzoic Acid Protected_acid Protected m-Hydroxybenzoic Acid m_Hydroxybenzoic_acid->Protected_acid e.g., Acetylation Acid_chloride Acid Chloride Derivative Protected_acid->Acid_chloride e.g., SOCl₂ Protected_cocaine Protected this compound Acid_chloride->Protected_cocaine Ecgonine_ester Ecgonine Methyl Ester Ecgonine_ester->Protected_cocaine m_Hydroxycocaine This compound Protected_cocaine->m_Hydroxycocaine Hydrolysis

Figure 2: General workflow for the synthesis of this compound.
Radioligand Binding Assay for Monoamine Transporters

This protocol is a general method to determine the binding affinity (Ki) of a test compound like this compound for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Unlabeled cocaine or specific inhibitors for each transporter.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of a non-specific inhibitor, or the test compound (this compound) at various concentrations.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26][27]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Target cell line (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells, or HepG2 hepatocytes).

  • Cell culture medium and supplements.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.[3][5][13][28][29]

Signaling Pathways and Molecular Mechanisms

The primary signaling pathway affected by cocaine is the monoamine neurotransmitter system. By blocking the reuptake of dopamine, norepinephrine, and serotonin, cocaine elevates their levels in the synaptic cleft, leading to enhanced postsynaptic receptor stimulation.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Neurotransmitters Neurotransmitter Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, SERT) Reuptake Receptor Postsynaptic Receptor Cocaine Cocaine / this compound Cocaine->Transporter:port Inhibition Neurotransmitter->Transporter:port Reuptake Neurotransmitter->Receptor Binding & Activation

Figure 3: Inhibition of monoamine transporters by cocaine and its active metabolites.

Conclusion and Future Directions

This compound is an important metabolite for the forensic confirmation of cocaine use. However, its specific pharmacological and toxicological properties are significantly understudied. Based on the structure-activity relationships of cocaine and its other metabolites, it is plausible that this compound retains activity at monoamine transporters and may contribute to the overall cardiotoxic and neurotoxic effects of cocaine.

There is a clear need for further research to fill the existing data gaps. The experimental protocols provided in this guide offer a framework for the systematic characterization of this compound. Elucidating the full pharmacological and toxicological profile of this metabolite will provide a more complete understanding of cocaine's effects and may inform the development of improved diagnostics and therapeutics for cocaine use disorder.

References

m-Hydroxycocaine: A Minor Metabolite of Cocaine - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the human body, resulting in a complex profile of metabolites. While the primary metabolic pathways leading to the formation of benzoylecgonine (BE) and ecgonine methyl ester (EME) are well-documented, a number of minor metabolites are also produced through oxidative processes. Among these is meta-hydroxycocaine (m-hydroxycocaine), an aryl-hydroxylated derivative formed in the liver.[1][2] Although present in significantly lower concentrations than the major metabolites, the detection and quantification of this compound can provide valuable insights for forensic toxicology and clinical research, aiding in the definitive confirmation of cocaine ingestion.[3] This technical guide provides a comprehensive overview of this compound, focusing on its quantitative analysis, the experimental protocols for its detection, and the broader context of cocaine's metabolic and signaling pathways.

Cocaine Metabolism: The Formation of this compound

The biotransformation of cocaine is a multifaceted process primarily occurring in the liver. The main routes of metabolism are enzymatic hydrolysis and oxidative metabolism.[1]

  • Hydrolysis: The most significant metabolic pathway involves the hydrolysis of the ester linkages of cocaine. Human carboxylesterase-1 (hCE-1) in the liver hydrolyzes the methyl ester group to form benzoylecgonine (BE), while plasma butyrylcholinesterase (BChE) and hepatic carboxylesterase-2 (hCE-2) hydrolyze the benzoyl ester group to yield ecgonine methyl ester (EME).[2][4]

  • N-demethylation: A smaller fraction of cocaine is N-demethylated by cytochrome P450 (CYP) enzymes, primarily CYP3A4, to produce norcocaine, an active metabolite.[2]

  • Hydroxylation: A minor but important pathway involves the hydroxylation of the benzoyl group of cocaine, leading to the formation of phenolic metabolites, including para-hydroxycocaine (p-hydroxycocaine) and meta-hydroxycocaine (this compound).[2][5] Hepatic microsomes are responsible for catalyzing this oxidation.[6]

The following diagram illustrates the primary metabolic pathways of cocaine.

Cocaine_Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE hCE-1 (Liver) EME Ecgonine Methyl Ester (EME) Cocaine->EME BChE (Plasma) hCE-2 (Liver) Norcocaine Norcocaine Cocaine->Norcocaine CYP3A4 (Liver) m_Hydroxycocaine This compound Cocaine->m_Hydroxycocaine Hepatic Microsomes p_Hydroxycocaine p-Hydroxycocaine Cocaine->p_Hydroxycocaine Hepatic Microsomes Cocaethylene Cocaethylene (in presence of Ethanol) Cocaine->Cocaethylene hCE-1 (Liver)

Fig. 1: Primary metabolic pathways of cocaine.

Quantitative Analysis of this compound

The concentration of this compound in biological matrices is significantly lower than that of major cocaine metabolites. Sensitive analytical techniques are therefore required for its accurate quantification. The following tables summarize the reported concentrations of this compound and other relevant metabolites in human plasma and hair.

Table 1: Plasma Concentrations of Cocaine and its Metabolites after Controlled Subcutaneous Administration [7]

AnalyteLow Dose (75 mg/70 kg) Peak Conc. (ng/mL)High Dose (150 mg/70 kg) Peak Conc. (ng/mL)
Cocaine300.4 ± 24.6639.1 ± 56.8
Benzoylecgonine (BE)321.3 ± 18.4614.7 ± 46.0
Ecgonine Methyl Ester (EME)47.4 ± 3.0124.4 ± 18.2
This compound ≤ 18 ≤ 18
p-Hydroxycocaine≤ 18≤ 18
Norcocaine≤ 18≤ 18
p-Hydroxybenzoylecgonineup to 57.7up to 57.7

Data are presented as mean ± SE or as the maximum detected concentration.

Table 2: Concentration of Hydroxylated Cocaine Metabolites in Hair Samples

AnalyteConcentration RangeReference
p-Hydroxycocaine1-2% of cocaine concentration[8]
This compound in seized cocaineup to 0.052% of cocaine[9][10]
p-Hydroxycocaine in seized cocaineup to 0.025% of cocaine[9][10]

Experimental Protocols for the Detection of this compound

The analysis of this compound in biological samples typically involves sample preparation followed by chromatographic separation and mass spectrometric detection.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

1. Solid-Phase Extraction (SPE) from Plasma:

  • Objective: To isolate cocaine and its metabolites from plasma proteins and other interfering substances.

  • Materials:

    • Mixed-mode SPE cartridges (e.g., C18/SCX)

    • Methanol

    • Deionized water

    • Ammonium hydroxide

    • Elution solvent (e.g., methylene chloride/isopropanol/ammonium hydroxide)

    • Internal standards (deuterated analogs of the analytes)

  • Protocol:

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Spike 1 mL of plasma with internal standards.

    • Dilute the plasma sample with 2 mL of 0.1 M phosphate buffer (pH 6.0).

    • Load the diluted plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water and then with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

    • Dry the cartridge under vacuum.

    • Elute the analytes with 2 mL of the elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) from Urine:

  • Objective: To extract cocaine and its metabolites from urine.

  • Materials:

    • Extraction solvent (e.g., a mixture of ethyl ether and isopropanol, 9:1 v/v)

    • Sodium hydroxide solution (for pH adjustment)

    • Internal standards

  • Protocol:

    • To 2 mL of urine in a glass tube, add internal standards.

    • Adjust the pH of the urine to approximately 9.5 with sodium hydroxide solution.

    • Add 5 mL of the extraction solvent.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue for analysis.

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds, which are then ionized and detected by MS based on their mass-to-charge ratio. Derivatization is often necessary for polar metabolites like hydroxycocaines to increase their volatility.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 50 µL of a solvent (e.g., ethyl acetate).

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature before injection into the GC-MS.

  • GC-MS Parameters (Typical):

    • Column: Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions for each analyte and internal standard.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC separates compounds in a liquid mobile phase, followed by ionization and detection by tandem mass spectrometry, which provides high selectivity and sensitivity. Derivatization is generally not required.

  • LC-MS/MS Parameters (Typical):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

The following diagram provides a generalized workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Urine, Hair) Extraction Extraction (SPE or LLE) Biological_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Reconstitution->Derivatization Chromatography Chromatographic Separation (GC or LC) Reconstitution->Chromatography Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Fig. 2: General experimental workflow for this compound analysis.

Pharmacological Activity and Signaling Pathways

The pharmacological profile of this compound is not well-characterized.[11] However, the primary mechanism of action of its parent compound, cocaine, is the inhibition of monoamine reuptake transporters.[12][13] Cocaine blocks the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[12][13] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby potentiating their effects on postsynaptic receptors.[14]

The rewarding and addictive properties of cocaine are primarily attributed to its effects on the mesolimbic dopamine system.[15] By blocking DAT in the nucleus accumbens, cocaine increases dopamine levels, leading to feelings of euphoria and reinforcement of drug-taking behavior.[16] The interaction of cocaine with NET contributes to its stimulant effects, such as increased alertness and cardiovascular activation.[17] The blockade of SERT is thought to play a more complex role, potentially modulating the rewarding effects of cocaine and contributing to the emotional and behavioral aspects of cocaine addiction.[18][19]

The following diagram illustrates the primary signaling mechanism of cocaine at a dopaminergic synapse.

Cocaine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Cocaine Cocaine Cocaine->DAT Blockade Postsynaptic_Signaling Postsynaptic Signaling (e.g., cAMP pathway) Dopamine_Receptor->Postsynaptic_Signaling

Fig. 3: Cocaine's mechanism of action at the dopamine transporter.

Conclusion

This compound is a minor but significant metabolite of cocaine, the detection of which serves as a reliable indicator of cocaine use. While its own pharmacological properties remain largely unexplored, its presence in biological samples provides crucial information for forensic and clinical investigations. The analytical methods outlined in this guide, particularly LC-MS/MS, offer the necessary sensitivity and specificity for the quantification of this compound and other minor metabolites. Further research into the pharmacological activity of hydroxylated cocaine metabolites may reveal additional insights into the complex toxicological and psychoactive profile of cocaine.

References

Formation of m-Hydroxycocaine from Cocaine by Hepatic Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the body, primarily in the liver. While the major metabolic pathways involve hydrolysis by carboxylesterases to form benzoylecgonine (BE) and ecgonine methyl ester (EME), a smaller fraction of cocaine is metabolized through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system located in hepatic microsomes.[1][2][3] These oxidative reactions, though minor in terms of quantity, can produce pharmacologically active or toxic metabolites.

This technical guide provides an in-depth examination of a specific oxidative pathway: the formation of meta-hydroxycocaine (m-hydroxycocaine) from cocaine by hepatic microsomes. This hydroxylation reaction represents a critical area of study for understanding the complete metabolic profile of cocaine, its potential for organ toxicity, and for developing definitive biomarkers of active cocaine ingestion.[4][5] We will detail the enzymatic processes, present available quantitative data, outline comprehensive experimental protocols, and provide visual diagrams of the key pathways and workflows.

Metabolic Pathway of Cocaine Hydroxylation

The conversion of cocaine to its hydroxylated metabolites, including this compound and para-hydroxycocaine (p-hydroxycocaine), is an oxidative reaction catalyzed by the cytochrome P450 monooxygenase system within the endoplasmic reticulum of hepatocytes.[1][6] This system introduces an oxygen atom into the cocaine molecule's benzoyl group.

The primary enzyme family implicated in the oxidative metabolism of cocaine in humans is CYP3A, with CYP3A4 being the principal isoform responsible.[4][7][8][9] While CYP3A4 is predominantly known for catalyzing the N-demethylation of cocaine to norcocaine, it also facilitates the aromatic hydroxylation that produces this compound.[1][2][8] The formation of these hydroxylated metabolites is considered a minor pathway compared to hydrolysis and N-demethylation.[1][10][11]

Cocaine_Metabolism cocaine Cocaine bze Benzoylecgonine (BZE) (Major Metabolite) cocaine->bze hCE1 eme Ecgonine Methyl Ester (EME) (Major Metabolite) cocaine->eme hCE2 norcocaine Norcocaine (NCOC) (Minor Metabolite) cocaine->norcocaine CYP3A4 m_oh_coc This compound (Minor Metabolite) cocaine->m_oh_coc CYP450 (e.g., CYP3A4) p_oh_coc p-Hydroxycocaine (Minor Metabolite) cocaine->p_oh_coc CYP450 (e.g., CYP3A4) hydrolysis_label Hydrolysis (hCE1, Spontaneous) esterase_label Hydrolysis (hCE2) cyp_ndem_label N-demethylation cyp_hydrox_label Aromatic Hydroxylation

Caption: Primary metabolic pathways of cocaine in the liver.

Quantitative Analysis of Cocaine Metabolism

Quantitative data specifically detailing the kinetic parameters (Km, Vmax) for the formation of this compound from cocaine in human hepatic microsomes are limited in published literature, reflecting its status as a minor metabolite. However, data for the related, more predominant N-demethylation pathway, also mediated by CYP3A4, provide context for the enzyme's affinity for cocaine.

Studies have shown that hepatic microsomes from various animal species, including mice, rats, and guinea pigs, can catalyze the oxidation of cocaine to both m- and p-hydroxycocaines.[10][11] However, the total amount of these two hydroxycocaines was found to be less than 12% of the amount of norcocaine formed, which is the most prevalent microsomal metabolite across these species.[10][11] In rabbit hepatic microsomes, only trace amounts of this compound were detected.[10][11]

ParameterFetal Human Liver MicrosomesAdult Human Liver MicrosomesSpeciesEnzymeNote
Apparent Km (Cocaine → Norcocaine) 0.48 - 0.57 mM2.7 mM (mean)HumanCYP3AHigher affinity in fetal microsomes.[12][13]
Formation Rate (Cocaine → Norcocaine) 45.4 ± 18.2 nmol/mg/hr82.0 ± 46.6 nmol/mg/hrHumanCYP3ARate is considerable in both fetal and adult livers.[12][13]
Relative Formation (Hydroxycocaines vs. Norcocaine) Not specified<12% of Norcocaine formationMouse, Rat, Guinea PigCYP450Demonstrates hydroxylation is a minor pathway.[10][11]

Detailed Experimental Protocols

The following sections provide standardized protocols for studying the formation of this compound in vitro.

Preparation of Hepatic Microsomes

This protocol describes the isolation of the microsomal fraction from liver tissue via differential ultracentrifugation.[14][15]

  • Tissue Homogenization:

    • Excise the liver and immediately place it in ice-cold homogenization buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing 0.15 M KCl).[14]

    • Mince the tissue thoroughly with scissors.

    • Add 4 mL of buffer per gram of liver tissue.

    • Homogenize the tissue using a motor-driven Potter-Elvehjem homogenizer with a Teflon pestle (e.g., 5-10 strokes at ~500 rpm).[15] All steps must be performed at 0-4°C.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 10-20 minutes to pellet nuclei, mitochondria, and cell debris.[14][15]

    • Carefully collect the supernatant, which is the S9 fraction.

    • Ultracentrifuge the S9 fraction at 100,000 x g for 60 minutes.[14] This step pellets the microsomal vesicles.

    • Discard the supernatant (cytosolic fraction).

  • Washing and Storage:

    • Resuspend the microsomal pellet in fresh, ice-cold homogenization buffer.

    • Repeat the ultracentrifugation step (100,000 x g for 60 minutes) to wash the microsomes.

    • Resuspend the final pellet in a storage buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing 20% glycerol) to a desired protein concentration.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Aliquot the microsomal suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.[15]

In Vitro Incubation for Metabolite Formation

This protocol outlines the incubation of cocaine with prepared hepatic microsomes to generate metabolites.[14][16]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Phosphate buffer (100 mM, pH 7.4)

      • Pooled liver microsomes (e.g., 0.5 - 1.0 mg/mL final protein concentration)[16][17]

      • Cocaine (substrate) at various concentrations to determine kinetics (e.g., 1 µM to 1 mM).

      • MgCl₂ (e.g., 3 mM)[16]

    • Include control samples: a zero-time point control and a control without the NADPH cofactor.[14]

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.[14]

    • Initiate the metabolic reaction by adding the NADPH generating system or a final concentration of 1 mM NADPH.[14][16]

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.[16][17]

  • Reaction Termination:

    • Stop the reaction by adding an equal or double volume of ice-cold organic solvent, such as acetonitrile or ethyl acetate.[14][16]

    • Vortex the sample vigorously to precipitate the microsomal proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the protein.[16]

    • Transfer the supernatant containing the metabolites to a clean tube for analysis.

Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of cocaine and its metabolites.[18][19][20]

  • Sample Extraction (if needed):

    • For complex matrices, perform a liquid-liquid extraction. Adjust the sample to a basic pH (e.g., with 1 M NaOH) and extract with a non-polar solvent mixture like diethylether:ethylacetate (3:1, v/v).[18]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Metabolites like this compound contain polar functional groups that may require derivatization to improve their volatility and chromatographic properties for GC-MS analysis. Trimethylsilylation is a common technique.[21]

  • GC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).[18]

    • Inject an aliquot (e.g., 1 µL) into the GC-MS system.

    • GC Column: Use a capillary column suitable for drug analysis (e.g., HP-5ms or equivalent).[20]

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic ions of this compound and an internal standard.[18]

  • Quantification:

    • Create a calibration curve using standards of known concentrations of this compound.

    • Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental_Workflow start Start: Liver Tissue homogenize 1. Homogenization in ice-cold buffer start->homogenize centrifuge1 2. Centrifugation (10,000 x g) homogenize->centrifuge1 s9 Collect Supernatant (S9) centrifuge1->s9 ultracentrifuge 3. Ultracentrifugation (100,000 x g) s9->ultracentrifuge pellet Collect Microsomal Pellet ultracentrifuge->pellet resuspend 4. Resuspend & Wash pellet->resuspend incubate 5. In Vitro Incubation (Cocaine, NADPH, 37°C) resuspend->incubate terminate 6. Reaction Termination (Acetonitrile) incubate->terminate extract 7. Extraction & Concentration terminate->extract analyze 8. Analysis by GC-MS / LC-MS extract->analyze end End: Quantitative Data analyze->end

Caption: Workflow for microsomal metabolism studies.

Conclusion

The formation of this compound is a minor but significant metabolic pathway of cocaine, mediated primarily by CYP3A4 in human hepatic microsomes. While quantitatively less important than hydrolysis, this oxidative pathway is crucial for a complete toxicological and pharmacological assessment of cocaine use. The presence of this compound can serve as a definitive marker of ingestion, helping to distinguish active use from external contamination in forensic analysis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this and other microsomal-mediated metabolic pathways, contributing to a deeper understanding of drug biotransformation and its consequences.

References

The Absence of m-Hydroxycocaine in Erythroxylum coca: A Technical Review of its Occurrence in Other Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the current scientific literature reveals no definitive evidence supporting the natural occurrence of m-hydroxycocaine as an alkaloid in the leaves of the Erythroxylum coca plant. This technical guide, intended for researchers, scientists, and drug development professionals, clarifies the established alkaloidal profile of coca leaves, and details the contexts in which this compound is detected, namely as a human metabolite of cocaine and as an impurity in illicitly manufactured cocaine.

While the coca plant is renowned for producing the psychoactive tropane alkaloid, cocaine, extensive chromatographic and spectrometric analyses of coca leaf extracts have consistently identified a specific array of major and minor alkaloids. Conspicuously absent from this list of naturally occurring compounds is this compound. This document synthesizes the available data on the chemical composition of coca leaves and contrasts it with the known metabolic and synthetic pathways that lead to the formation of this compound.

Alkaloidal Composition of Erythroxylum coca Leaves

The leaves of Erythroxylum coca contain a complex mixture of alkaloids, with cocaine being the most abundant and pharmacologically significant. The total alkaloid content can represent up to 2.4% of the dry leaf weight. Numerous studies employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have established the primary alkaloids present.

Table 1: Principal Alkaloids Identified in Erythroxylum coca Leaves

Alkaloid ClassCompound NameTypical Concentration Range (% of total alkaloids)Reference
Tropane Alkaloids Cocaine30 - 80%[1][2]
cinnamoylcocaine (cis- and trans-)2 - 60%[3]
BenzoylecgonineTraces - variable[4]
Ecgonine methyl esterVariable[4]
TropacocaineMinor[5]
Pyrrolidine Alkaloids Hygrine0.07 - 0.12% (by leaf dry weight)[6]
Cuscohygrine0.21 - 0.25% (by leaf dry weight)[6]

Note: Concentrations can vary significantly based on the species, variety, age of the leaf, and environmental conditions.

It is critical to note that in thorough analyses of crude coca leaf extracts, where efforts were made to prevent artifact formation, only cocaine and cis- and trans-cinnamoylcocaine were identified as the primary endogenous alkaloids[1][3]. Other compounds, such as benzoylecgonine and ecgonine methyl ester, are often considered to be hydrolysis products of cocaine that may form during storage or extraction processes[4].

Biosynthesis of Cocaine in Erythroxylum coca

The biosynthetic pathway of cocaine in the coca plant has been a subject of extensive research. It is a multi-step enzymatic process that originates from the amino acid L-ornithine. The pathway involves the formation of the characteristic tropane ring system, followed by esterification reactions. At no point in the currently accepted biosynthetic pathway is there evidence of an enzymatic hydroxylation of the benzoyl group to form this compound.

Cocaine_Biosynthesis L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine Ornithine Decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase N_Methyl_Pyrrolinium_Cation N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium_Cation Oxidative Deamination Methylecgonone Methylecgonone N_Methyl_Pyrrolinium_Cation->Methylecgonone Series of condensations & cyclization Methylecgonine Methylecgonine Methylecgonone->Methylecgonine Reductase Cocaine Cocaine Methylecgonine->Cocaine Phenylalanine Phenylalanine Benzoyl_CoA Benzoyl-CoA Phenylalanine->Benzoyl_CoA Multiple Steps Benzoyl_CoA->Cocaine Cocaine Synthase Cocaine_Metabolism Cocaine Cocaine Benzoylecgonine Benzoylecgonine (Major) Cocaine->Benzoylecgonine hCE-1 Ecgonine_Methyl_Ester Ecgonine Methyl Ester (Major) Cocaine->Ecgonine_Methyl_Ester BChE, hCE-2 Norcocaine Norcocaine (Minor) Cocaine->Norcocaine CYP3A4 m_Hydroxycocaine This compound (Minor) Cocaine->m_Hydroxycocaine CYP450 p_Hydroxycocaine p-Hydroxycocaine (Minor) Cocaine->p_Hydroxycocaine CYP450 Experimental_Workflow_Coca Start Pulverized Coca Leaves Extraction Ethanolic Extraction Start->Extraction Purification Liquid-Liquid or Solid-Phase Extraction Extraction->Purification Analysis GC-MS or HPLC-MS/MS Analysis Purification->Analysis Data Quantification of Alkaloids Analysis->Data

References

Biosynthesis of m-Hydroxycocaine in Erythroxylum coca: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of cocaine is well-documented in Erythroxylum coca. However, the endogenous synthesis of m-Hydroxycocaine within the plant has not been reported in scientific literature. This document outlines the established biosynthetic pathway of cocaine in E. coca and subsequently details the metabolic pathway for the formation of this compound from cocaine as observed in mammalian systems. This metabolic pathway is presented as a hypothetical framework for investigating the potential, though currently unsubstantiated, biosynthesis of this compound in Erythroxylum coca.

Introduction

Cocaine, a tropane alkaloid produced by the coca plant (Erythroxylum coca), is a compound of significant interest due to its potent physiological effects.[1] While the biosynthetic pathway of cocaine has been extensively studied and recently fully elucidated, the origins of its hydroxylated derivatives, such as this compound, remain less clear. This compound is recognized as a minor metabolite of cocaine in humans and other mammals, formed through oxidative processes in the liver.[1] This guide provides a detailed overview of the known biosynthesis of cocaine and the mammalian metabolism leading to this compound, offering a theoretical basis for exploring its potential biosynthesis in E. coca.

Established Biosynthesis of Cocaine in Erythroxylum coca

The biosynthesis of cocaine in E. coca is a complex enzymatic process that originates from the amino acid L-ornithine.[1] The pathway can be broadly divided into the formation of the tropane ring system and the subsequent esterification steps to yield cocaine.

Key Precursors and Intermediates:

  • L-Ornithine and L-Arginine: Serve as the initial precursors for the tropane ring.[1]

  • Putrescine: Formed via decarboxylation of ornithine or arginine.[1]

  • N-methyl-Δ¹-pyrrolinium cation: A key cyclic intermediate.

  • Methylecgonone: The tropane skeleton precursor to cocaine.

  • Methylecgonine: Formed by the reduction of methylecgonone.

  • Benzoyl-CoA: Provides the benzoyl group for the final esterification.

Quantitative Data on Cocaine Biosynthesis

While precise quantitative data on reaction kinetics and enzyme efficiencies in vivo are not exhaustively detailed in publicly available literature, the relative abundance of key alkaloids in E. coca leaves provides insight into the pathway's output.

CompoundTypical Concentration Range in Young Leaves (mg/g dry weight)Reference
Cocaine5 - 10[2]
Cinnamoylcocaine1 - 3[2]
Experimental Protocols for Studying Cocaine Biosynthesis

Protocol 1: Isotopic Labeling Studies to Trace Precursor Incorporation

This protocol is fundamental for tracing the metabolic fate of precursors into the cocaine molecule.

Objective: To confirm the incorporation of L-ornithine into the tropane ring of cocaine.

Materials:

  • Erythroxylum coca plantlets

  • ¹⁴C-labeled L-ornithine

  • Liquid scintillation counter

  • High-Performance Liquid Chromatography (HPLC) system

  • Solid-phase extraction (SPE) cartridges

  • Standard laboratory glassware and solvents

Methodology:

  • Plant Preparation: Grow E. coca plantlets under controlled environmental conditions.

  • Precursor Administration: Prepare a solution of ¹⁴C-labeled L-ornithine and administer it to the plants through the root system or by stem injection.

  • Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

  • Harvesting and Extraction: Harvest the young leaves and perform an alkaloid extraction using an appropriate solvent system (e.g., methanol/water).

  • Purification: Use SPE cartridges to purify the crude extract and isolate the cocaine fraction.

  • Analysis:

    • Analyze the purified fraction by HPLC to separate cocaine from other alkaloids.

    • Collect the cocaine fraction and measure its radioactivity using a liquid scintillation counter.

  • Data Interpretation: An increase in radioactivity in the cocaine fraction over time confirms the incorporation of the labeled ornithine.

Protocol 2: Enzyme Assays for Key Biosynthetic Enzymes

This protocol describes a general method for assaying the activity of enzymes involved in the cocaine biosynthetic pathway, such as ornithine decarboxylase (ODC).

Objective: To measure the enzymatic activity of ODC in E. coca leaf extracts.

Materials:

  • Fresh young leaves of E. coca

  • Protein extraction buffer

  • ¹⁴C-labeled L-ornithine

  • Scintillation vials

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Methodology:

  • Protein Extraction: Homogenize fresh leaf tissue in a suitable extraction buffer to obtain a crude protein extract.

  • Protein Quantification: Determine the total protein concentration in the extract using a Bradford assay or a similar method.

  • Enzyme Reaction:

    • In a reaction vessel, combine the protein extract with a known concentration of ¹⁴C-labeled L-ornithine.

    • Incubate the reaction mixture at an optimal temperature for a specific duration.

  • Quantification of Product: The activity of ODC is determined by measuring the release of ¹⁴CO₂. This can be captured and quantified using a scintillation counter.

  • Data Analysis: Express enzyme activity as units per milligram of protein (e.g., nmol of product formed per minute per mg of protein).

Signaling Pathway for Cocaine Biosynthesis

The following diagram illustrates the established biosynthetic pathway of cocaine in Erythroxylum coca.

Cocaine_Biosynthesis L_Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) L_Ornithine->ODC Putrescine Putrescine PMT Putrescine N- methyltransferase (PMT) Putrescine->PMT N_Methylputrescine N-Methylputrescine MPO N-Methylputrescine Oxidase (MPO) N_Methylputrescine->MPO N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium MPOA 4-(1-methyl-2-pyrrolidinyl)- 3-oxobutanoate (MPOA) N_Methyl_Pyrrolinium->MPOA CYP81AN15 EnCYP81AN15 MPOA->CYP81AN15 Ecgonone Ecgonone EnMT4 EnMT4 Ecgonone->EnMT4 Methylecgonone Methylecgonone MecgoR Methylecgonone Reductase (EnMecgoR) Methylecgonone->MecgoR Methylecgonine (2R)-Methylecgonine CS Cocaine Synthase (EnCS) Methylecgonine->CS Cocaine Cocaine Malonyl_CoA Malonyl-CoA PKS Polyketide Synthases (EnPKS1/2) Malonyl_CoA->PKS Benzoyl_CoA Benzoyl-CoA Benzoyl_CoA->CS ODC->Putrescine PMT->N_Methylputrescine MPO->N_Methyl_Pyrrolinium PKS->MPOA CYP81AN15->Ecgonone EnMT4->Methylecgonone MecgoR->Methylecgonine CS->Cocaine

Caption: Established biosynthetic pathway of cocaine in Erythroxylum coca.

Mammalian Metabolism of Cocaine to this compound

In mammals, cocaine is primarily metabolized in the liver. A minor metabolic pathway involves the aromatic hydroxylation of the benzoyl group of cocaine, leading to the formation of this compound, as well as p-hydroxycocaine.[1] This reaction is catalyzed by cytochrome P450 (CYP450) enzymes.[1] Specifically, CYP3A4 has been implicated in the oxidative metabolism of cocaine.[1]

Hypothetical Biosynthesis of this compound in Erythroxylum coca

Based on the mammalian metabolic pathway, a hypothetical route for the formation of this compound in E. coca would involve the action of a plant-native cytochrome P450 monooxygenase on the cocaine molecule. Plant P450s are a large and diverse family of enzymes known to be involved in a wide array of secondary metabolic pathways, including the hydroxylation of aromatic rings.

Hypothetical Reaction:

Cocaine + O₂ + NADPH + H⁺ → this compound + NADP⁺ + H₂O

The enzyme responsible for this putative reaction in E. coca has not been identified.

Experimental Workflow for Investigating this compound Biosynthesis in E. coca

The following workflow outlines the steps required to investigate the potential endogenous production of this compound in E. coca.

Investigation_Workflow Start Hypothesis: This compound is biosynthesized in E. coca Extraction Alkaloid Extraction from E. coca leaves Start->Extraction LC_MS LC-MS/MS Analysis for This compound Detection Extraction->LC_MS Quantification Quantification of This compound LC_MS->Quantification Homology_Search Homology-based Gene Search for Plant P450s Quantification->Homology_Search Transcriptomics Transcriptomic Analysis of Young vs. Old Leaves Quantification->Transcriptomics Gene_Cloning Candidate Gene Cloning and Heterologous Expression Homology_Search->Gene_Cloning Transcriptomics->Gene_Cloning Enzyme_Assay In vitro Enzyme Assays with Cocaine as Substrate Gene_Cloning->Enzyme_Assay Confirmation Confirmation of This compound Production Enzyme_Assay->Confirmation

Caption: Experimental workflow for the investigation of this compound biosynthesis.

Detailed Experimental Protocols for the Investigation

Protocol 3: Ultrasensitive Detection of this compound in E. coca Leaf Extracts by LC-MS/MS

Objective: To detect and quantify trace amounts of this compound in E. coca leaf extracts.

Materials:

  • E. coca leaf samples (young and mature)

  • This compound analytical standard

  • Deuterated cocaine internal standard (cocaine-d3)

  • LC-MS/MS system with electrospray ionization (ESI)

  • SPE cartridges for sample cleanup

  • Methanol, acetonitrile, formic acid (LC-MS grade)

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of leaf tissue.

    • Perform an alkaloid extraction with methanol.

    • Spike the extract with a known amount of cocaine-d3 internal standard.

  • Sample Cleanup: Pass the extract through an SPE cartridge to remove interfering compounds. Elute the alkaloids.

  • LC-MS/MS Analysis:

    • Inject the purified extract into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor for the specific parent-to-daughter ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using the this compound analytical standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Protocol 4: Heterologous Expression and Functional Characterization of a Candidate P450 Enzyme

Objective: To determine if a candidate P450 enzyme from E. coca can hydroxylate cocaine to this compound.

Materials:

  • cDNA library from young E. coca leaves

  • Expression vector (e.g., for yeast or E. coli)

  • Yeast or E. coli expression host

  • Cocaine substrate

  • Microsome isolation buffer

  • NADPH

  • LC-MS/MS system

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate P450 genes from a transcriptomic database of E. coca.

    • Amplify the full-length cDNA of the candidate gene.

    • Clone the gene into an appropriate expression vector.

  • Heterologous Expression:

    • Transform the expression vector into a suitable host (e.g., Saccharomyces cerevisiae).

    • Induce protein expression.

  • Microsome Isolation:

    • Harvest the yeast cells and isolate the microsomal fraction, which contains the expressed P450 enzyme.

  • Enzyme Assay:

    • Incubate the isolated microsomes with cocaine and NADPH.

    • Stop the reaction after a defined time.

  • Product Analysis:

    • Extract the reaction mixture and analyze it by LC-MS/MS for the presence of this compound.

  • Data Interpretation: The detection of this compound in the reaction mixture confirms the enzymatic activity of the candidate P450.

Conclusion

The biosynthesis of cocaine in Erythroxylum coca is a well-characterized pathway. In contrast, the formation of this compound has only been documented as a minor metabolic process in mammals, mediated by cytochrome P450 enzymes. While the existence of a parallel biosynthetic pathway in E. coca is speculative, the experimental frameworks provided in this guide offer a robust starting point for investigating this possibility. The identification of a plant-based enzyme capable of hydroxylating cocaine could have significant implications for understanding the metabolic potential of E. coca and for the chemo-enzymatic synthesis of novel tropane alkaloids. Further research, beginning with ultra-sensitive analytical detection and followed by functional genomics, is required to determine if this compound is a natural product of the coca plant.

References

Methodological & Application

Application Notes and Protocols for the Quantification of m-Hydroxycocaine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Hydroxycocaine is a minor metabolite of cocaine, formed in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1] Its detection and quantification in biological matrices are of significant interest in clinical and forensic toxicology. The presence of this compound, along with other hydroxy metabolites, can serve as a definitive marker of active cocaine consumption, helping to distinguish it from passive exposure or external contamination, which is particularly crucial in hair analysis.[1][2][3]

These application notes provide detailed protocols for the quantification of this compound in various biological matrices, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the preferred method due to its high sensitivity, specificity, and reduced need for sample derivatization compared to Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Metabolic Pathway of Cocaine

Cocaine undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. The primary metabolic routes are hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME). A smaller fraction is N-demethylated to norcocaine, and hydroxylation leads to the formation of p-, m-, and o-hydroxycocaine.[5][6]

Cocaine_Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE hCE1 EME Ecgonine Methyl Ester (EME) Cocaine->EME BChE, hCE2 Norcocaine Norcocaine Cocaine->Norcocaine CYP3A4 m_Hydroxycocaine This compound Cocaine->m_Hydroxycocaine CYP3A4 p_Hydroxycocaine p-Hydroxycocaine Cocaine->p_Hydroxycocaine CYP3A4 o_Hydroxycocaine o-Hydroxycocaine Cocaine->o_Hydroxycocaine CYP3A4 Ecgonine Ecgonine BE->Ecgonine EME->Ecgonine

Figure 1: Simplified metabolic pathway of cocaine.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and other relevant cocaine metabolites from various studies. These values can serve as a reference for method development and validation.

Table 1: Quantitative Parameters for LC-MS/MS Methods in Biological Matrices

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
Cocaine & MetabolitesWhole Blood1.9 - 3.2~10 - 1000 nM> 66.7[7][8]
Cocaine & MetabolitesOral Fluid, Urine, Plasma4.25 (OF), 5 (U, P)4.25 - 544 (OF), 5 - 320 (U, P)Not specified[9]
Cocaine & MetabolitesBlood, Urine, Oral Fluid0.0250.025 - 25089.3 - 99.8[10]
Cocaine & MetabolitesHair0.025 (ng/mg)0.025 - 250 (ng/mg)89.3 - 99.8[10]
p- and this compoundHairNot specifiedNot specifiedNot specified[11]

Experimental Protocols

Protocol 1: Quantification of this compound in Whole Blood by LC-MS/MS

This protocol is adapted from a method for the simultaneous determination of cocaine and its metabolites in whole blood.[7][8]

1. Sample Preparation: Solid Phase Extraction (SPE)

SPE_Workflow_Blood start Start: Whole Blood Sample add_is Add Internal Standard (e.g., Cocaine-d3) start->add_is add_buffer Add Phosphate Buffer (pH 6) add_is->add_buffer centrifuge Centrifuge add_buffer->centrifuge load_sample Load Supernatant onto SPE Column centrifuge->load_sample condition_spe Condition SPE Column (Methanol, Water, Buffer) condition_spe->load_sample wash_spe Wash Column (Water, Acetic Acid, Methanol) load_sample->wash_spe elute Elute Analytes (Dichloromethane:Isopropanol:Ammonium Hydroxide) wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Figure 2: SPE workflow for whole blood.

  • Materials:

    • Whole blood samples

    • Internal standard solution (e.g., cocaine-d3)

    • 0.1 M Phosphate buffer (pH 6.0)

    • Methanol, Deionized water, 0.5 M Acetic acid

    • Elution solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v)

    • SPE columns (e.g., mixed-mode cation exchange)

  • Procedure:

    • To 1 mL of whole blood, add the internal standard.

    • Add 3 mL of 0.1 M phosphate buffer (pH 6) and centrifuge.[10]

    • Condition an SPE column by washing with 3 mL of methanol, followed by 3 mL of deionized water, and 2 mL of 0.1 M phosphate buffer.[10]

    • Load the supernatant from the centrifuged sample onto the conditioned SPE column.

    • Wash the column sequentially with 3 mL of deionized water, 3 mL of 0.5 M acetic acid, and 3 mL of methanol.[10]

    • Elute the analytes with 3 mL of the elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[10]

    • Reconstitute the residue in 150 µL of the initial mobile phase for LC-MS/MS analysis.[10]

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Atlantis T3 (100Å, 3 µm, 2.1 mm × 150 mm) or equivalent C18 column.[7][8]

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A suitable gradient to separate this compound from other metabolites.

    • Flow Rate: 0.5 mL/min[10]

    • Injection Volume: 5 µL[10]

    • Column Temperature: 60°C[10]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be determined. For hydroxycocaine, a precursor ion of m/z 320.1 has been reported.

Protocol 2: Quantification of this compound in Hair by LC-MS/MS

This protocol is based on methods developed for the analysis of cocaine and its metabolites in hair to prove consumption.[11][12][13]

1. Sample Preparation

Hair_Analysis_Workflow start Start: Hair Sample decontaminate Decontaminate Hair (Dichloromethane, Water, Methanol) start->decontaminate dry Dry Hair Sample decontaminate->dry cut Finely Cut Hair dry->cut incubate Incubate with Methanol (Ultrasonication) cut->incubate centrifuge Centrifuge incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

References

Application Note: Analysis of m-Hydroxycocaine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of m-Hydroxycocaine in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a minor metabolite of cocaine, and its detection can serve as a definitive marker of cocaine ingestion. The protocol outlined below includes sample preparation by solid-phase extraction (SPE), chemical derivatization using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance volatility and chromatographic performance, and analysis by GC-MS in electron ionization (EI) mode. This method is intended for researchers, scientists, and professionals in the fields of forensic toxicology, clinical chemistry, and drug development.

Introduction

Cocaine is a widely abused psychostimulant that undergoes extensive metabolism in the body. While benzoylecgonine and ecgonine methyl ester are its major metabolites, the detection of minor metabolites such as this compound can provide additional evidence of cocaine use and help differentiate between consumption and external contamination. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar metabolites like this compound by GC-MS requires a derivatization step to improve their thermal stability and chromatographic properties. This application note provides a comprehensive protocol for the GC-MS analysis of this compound after trimethylsilyl (TMS) derivatization.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution of Analyte SPE->Elution Washing & Elution Evaporation Evaporation to Dryness Elution->Evaporation Nitrogen Stream Derivatization Addition of MSTFA Evaporation->Derivatization Heating Incubation at 70°C Derivatization->Heating Injection Injection into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SCAN/SIM) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Qualitative & Quantitative Analysis DataAcquisition->Analysis

Caption: Workflow for GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound and related compounds. Data has been compiled and adapted from various studies on cocaine metabolite analysis.[1][2][3]

AnalyteDerivatizing AgentRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)LOD (ng/mL)LOQ (ng/mL)
This compound-TMS MSTFA ~20-25 376 193, 391 ~1-5 ~5-15
CocaineNone~25.6218282, 3035050
Benzoylecgonine-TMSBSTFA~25.9724082, 361100100

Note: Retention times are approximate and can vary depending on the specific instrument and chromatographic conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) for this compound are estimated based on typical sensitivities for similar compounds.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of cocaine and its metabolites from urine.[1][4]

  • Condition the SPE Cartridge: Use a strong cation exchanger SPE cartridge. Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Preparation: Dilute 1 mL of urine with 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Load Sample: Load the prepared sample onto the conditioned SPE cartridge at a slow, dropwise rate.

  • Wash Cartridge: Wash the cartridge sequentially with 2 mL of 0.1 M HCl and then 2 mL of methanol.

  • Dry Cartridge: Dry the cartridge under full vacuum for at least 2 minutes.

  • Elute Analyte: Elute the analytes by passing 2 mL of a 5% ammonium hydroxide solution in methanol through the cartridge.

  • Evaporate to Dryness: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at a temperature below 60°C.

Derivatization

Derivatization is a critical step for the analysis of hydroxylated metabolites by GC-MS.[5]

  • Reconstitution: Reconstitute the dried residue from the SPE step in 50 µL of ethyl acetate.

  • Add Derivatizing Agent: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Incubation: Tightly cap the vial and heat at 70°C for 20 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following GC-MS parameters are recommended and can be adapted from methods used for cocaine and its metabolites.[1]

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection Mode: Splitless injection of 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at 10°C/min.

    • Ramp 2: Increase to 290°C at 12°C/min.

    • Ramp 3: Increase to 315°C at 30°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound-TMS: m/z 376 (quantifier), 193, and 391 (qualifiers).

Results and Discussion

The derivatization of this compound with MSTFA yields a trimethylsilyl (TMS) ether, which is more volatile and thermally stable than the parent compound. This results in improved peak shape and sensitivity during GC-MS analysis. The electron ionization mass spectrum of this compound-TMS is expected to produce characteristic fragment ions. The molecular ion (M+) should be observed at m/z 391. A prominent fragment ion resulting from the loss of a methyl group (M+-15) is expected at m/z 376, which is often used for quantification due to its high abundance and specificity. Another key diagnostic ion is at m/z 193, corresponding to the hydroxybenzoyl-TMS moiety, which confirms the hydroxylation on the benzoyl group.

The chromatographic separation on a non-polar column like an HP-5ms should effectively resolve the derivatized this compound from other cocaine metabolites and endogenous matrix components. The provided oven temperature program is a starting point and may require optimization for specific instrumentation and to resolve isomers (e.g., p- and o-hydroxycocaine).

For quantitative analysis, the use of a deuterated internal standard is recommended to correct for variations in extraction efficiency and instrument response. A multi-point calibration curve should be prepared using fortified blank matrix samples to ensure accurate quantification.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound in biological samples. The combination of solid-phase extraction, chemical derivatization with MSTFA, and optimized GC-MS parameters allows for the confident identification and quantification of this important cocaine metabolite. This method can be a valuable tool in forensic and clinical settings for confirming cocaine use.

References

Application Notes and Protocols for the Quantification of m-Hydroxycocaine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the sensitive and selective quantification of m-Hydroxycocaine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a minor metabolite of cocaine. Its detection and quantification in biological specimens can serve as an indicator of cocaine ingestion, helping to differentiate from external contamination.[1][2] LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for the determination of cocaine and its metabolites in complex biological matrices such as hair, blood, and urine.[3] This document details the sample preparation, chromatographic separation, and mass spectrometric conditions for the analysis of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices

This protocol is a general procedure for the extraction of this compound from matrices like blood, urine, and digested hair samples.

Materials:

  • Strata-X-C or equivalent polymeric strong cation-exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Deionized Water

  • 0.1 M Phosphate Buffer (pH 6)

  • 0.5 M Acetic Acid

  • Elution Solvent: Methylene chloride, isopropanol, and ammonium hydroxide (78:20:2, v/v/v)

  • Reconstitution Solvent: Acetonitrile with 0.1% Formic Acid

  • Internal Standard (IS) Solution (e.g., this compound-d3)

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • For liquid samples (e.g., urine, serum): To 1 mL of the sample, add the internal standard and 3 mL of 0.1 M phosphate buffer (pH 6).[3]

    • For hair samples: Wash, dry, and cut approximately 20 mg of hair into small segments (~1-2 mm).[4][5][6] Digest the hair sample in 1 mL of 0.1 N HCl overnight at 45°C.[6] After cooling, add the internal standard to an aliquot of the extract.[6]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6).[3]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.5 M acetic acid, and 3 mL of methanol to remove interfering substances.[3]

  • Elution: Elute the analyte and internal standard from the cartridge using 3 mL of the elution solvent.[3]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3] Reconstitute the dried residue in 150 µL of the reconstitution solvent.[3]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column Agilent Poroshell 120EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.5 mL/min[7]
Injection Volume 5 µL[7]
Column Temperature 60°C[7]

| Gradient | 0.0 min, 15% B; 0.5 min, 15% B; 3.0 min, 65% B; 4.0 min, 95% B; 5.0 min, 95% B; 6.0 min, 15% B[7] |

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS/MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[4][5]
Scan Type Multiple Reaction Monitoring (MRM)[8]
Ion Spray Voltage 4500 V[4]
Source Temperature 600°C[4]
Curtain Gas 30 psi[4]
Collision Gas Medium[4]
Ion Source Gas 1 60 psi[4]

| Ion Source Gas 2 | 60 psi[4] |

MRM Transitions:

  • Specific MRM transitions for this compound and its deuterated internal standard need to be optimized on the specific instrument used. As a starting point, precursor ions will be the protonated molecules [M+H]⁺. Product ions are determined by performing collision-induced dissociation (CID) experiments. Two transitions (a quantifier and a qualifier) are typically monitored for each analyte.[4][5]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of hydroxycocaine isomers, including this compound.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²)≥ 0.99[4][7]
Lower Limit of Quantification (LLOQ)0.05 pg/mg to 0.025 ng/mL[2][6][7]
Accuracy>95%[4][5]
Precision (%CV)< 15%[4][5][7]
Extraction Recovery> 80%[4][5]

Table 2: Linearity and Quantification Limits in Various Matrices

MatrixLinearity RangeLLOQReference
Hair0.02 - 10 ng/10 mg0.02 ng/10 mg[2]
HairNot specified0.05 pg/mg[6]
Blood, Urine, Oral Fluid0.025 - 250 ng/mL0.025 ng/mL[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Hair, Blood, Urine) pretreatment Pre-treatment (Digestion/Buffering) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe reconstitution Dry-down & Reconstitution spe->reconstitution lcms LC-MS/MS System reconstitution->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq processing Data Processing (Integration, Calibration) data_acq->processing report Final Report (Concentration Data) processing->report

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

validation_process cluster_validation Method Validation Parameters method_dev Method Development selectivity Selectivity & Specificity method_dev->selectivity linearity Linearity & Range method_dev->linearity lod_loq LOD & LLOQ method_dev->lod_loq accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision recovery Extraction Recovery method_dev->recovery stability Stability method_dev->stability validated_method Validated Method for Routine Analysis selectivity->validated_method linearity->validated_method lod_loq->validated_method accuracy->validated_method precision->validated_method recovery->validated_method stability->validated_method

Caption: Logical relationship of the LC-MS/MS method validation process.

References

Application of m-Hydroxycocaine in Forensic Toxicology: Distinguishing Use from Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of forensic toxicology, the accurate identification of cocaine use is paramount. A significant challenge, particularly in hair analysis, is distinguishing between active consumption and external contamination. While the detection of cocaine and its primary metabolite, benzoylecgonine (BE), can indicate exposure, their presence alone is not always sufficient to confirm ingestion, as they can also be found in street cocaine samples and can be transferred to hair from contaminated surfaces.[1][2] The minor metabolite, m-hydroxycocaine (m-OH-COC), has emerged as a critical biomarker to address this ambiguity.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in forensic toxicology.

Application Notes

The principal application of this compound in forensic toxicology is to serve as a specific marker of cocaine ingestion.[5] Unlike benzoylecnorcocaine, and cocaethylene, which can be present in seized cocaine samples, this compound is primarily formed in the body after cocaine is metabolized.[1][2][6][7] Therefore, its detection in a biological sample, particularly hair, at a concentration ratio to cocaine that is significantly higher than that found in street samples, provides strong evidence of active consumption.[1][2][3]

Several studies have established that the metabolic ratios of this compound to cocaine (m-OH-COC/COC) are significantly higher in the hair of cocaine users compared to hair that has been externally contaminated.[1][2][3] This distinction is crucial in legal and clinical settings where a definitive confirmation of drug use is required. Research has shown that while this compound can be detected in seized cocaine samples, it is at very low concentrations.[1][2][7]

The stability of hydroxycocaines has been demonstrated over a year of ambient storage, making them reliable long-term markers.[3][7] It is also important to note that while some hair treatments containing peroxide can lead to the formation of ortho-hydroxycocaine, they do not produce meta- or para-hydroxycocaine, further solidifying the utility of this compound as a specific metabolite.[3][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies regarding the concentration and ratios of this compound in seized cocaine samples and in hair samples from cocaine users versus those with external contamination.

Table 1: this compound in Seized Cocaine Samples

StudyNumber of Samples (n)m-OH-COC Detection RateMaximum m-OH-COC/COC Ratio
Madry et al. (2024)[1][2]200100%5.2 x 10⁻⁴ (0.052%)
Franz et al. (2018)[8]146~67%Not explicitly stated, but area ratios were low

Table 2: Proposed Cutoff Ratios for m-OH-COC/COC in Hair to Distinguish Use from Contamination

StudyProposed m-OH-COC/COC Cutoff Ratio
Scholz et al. (2019)[9]≥ 0.001
Hill et al. (2020)[10]> 0.005

Table 3: m-OH-COC/COC Ratios in Hair Samples

StudySample TypeMedian m-OH-COC/COC Ratio
Madry et al. (2024)[10][11]Forensic Cases (Users)0.0064
Madry et al. (2024)[10][11]Abstinence Control/Driver's License RegrantingSignificantly lower than forensic cases
Scholz et al. (2019)[12]Cocaine UsersSignificantly higher than contaminated samples
Hart et al. (2022)[12]In-vitro ContaminationSignificantly lower than user samples

Experimental Protocols

The following protocols are generalized methodologies based on common practices described in the cited literature for the analysis of this compound in hair samples.

Protocol 1: Hair Sample Preparation and Extraction

Objective: To extract this compound and other cocaine analytes from hair samples for LC-MS/MS analysis.

Materials:

  • Hair sample (approx. 20-50 mg)

  • Decontamination solvents: Dichloromethane, Isopropanol, Methanol

  • Digestion solution: Proteinase K or similar enzyme

  • Extraction solvent: Solid Phase Extraction (SPE) cartridges (e.g., SAX) or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate)

  • Internal standards (deuterated analogs of cocaine and its metabolites)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Decontamination: Wash the hair sample sequentially with dichloromethane, isopropanol, and methanol to remove external contaminants. Dry the hair completely.

  • Pulverization: Finely cut or pulverize the decontaminated hair to increase the surface area for extraction.

  • Internal Standard Spiking: Add a known amount of internal standard solution to the pulverized hair.

  • Digestion: Add the digestion solution to the hair sample and incubate to break down the hair matrix and release the analytes.

  • Extraction:

    • SPE: Condition the SPE cartridge. Load the digested sample. Wash the cartridge to remove interferences. Elute the analytes with an appropriate solvent.

    • LLE: Add the extraction solvent to the digested sample. Vortex to mix and then centrifuge to separate the layers. Collect the organic layer.

  • Evaporation: Evaporate the eluate or organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound

Objective: To detect and quantify this compound in the prepared hair extract.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Parameters:

  • Column: A reversed-phase column suitable for the separation of polar and non-polar compounds (e.g., C18, Biphenyl).

  • Mobile Phase A: Water with an additive such as formic acid or ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with a similar additive.

  • Gradient: A gradient elution program starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analytes.

  • Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.6 mL/min.

  • Injection Volume: 1-10 µL.

Typical MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized. For example, a potential transition for this compound (m/z 320.1) could be to a prominent product ion.

  • Collision Energy and other source parameters: These need to be optimized for each specific instrument to achieve the best sensitivity and specificity.

Data Analysis:

  • Generate a calibration curve using certified reference materials of this compound.[13]

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

  • Calculate the m-OH-COC/COC ratio.

  • Compare the calculated ratio to established cutoff values to determine if the sample is indicative of cocaine use or contamination.

Visualizations

Cocaine_Metabolism Cocaine Cocaine Benzoylecgonine Benzoylecgonine (BE) (Major Metabolite) Cocaine->Benzoylecgonine Hydrolysis Ecgonine_Methyl_Ester Ecgonine Methyl Ester (Major Metabolite) Cocaine->Ecgonine_Methyl_Ester Hydrolysis Norcocaine Norcocaine (Minor Metabolite) Cocaine->Norcocaine N-demethylation m_Hydroxycocaine This compound (Minor Metabolite) Cocaine->m_Hydroxycocaine Hydroxylation p_Hydroxycocaine p-Hydroxycocaine (Minor Metabolite) Cocaine->p_Hydroxycocaine Hydroxylation

Caption: Metabolic pathway of cocaine highlighting the formation of this compound.

Hair_Analysis_Workflow Start Hair Sample Collection Decontamination Decontamination (Washing) Start->Decontamination Extraction Extraction (Digestion & SPE/LLE) Decontamination->Extraction Analysis UHPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Analytes Analysis->Quantification Ratio_Calculation Calculation of m-OH-COC/COC Ratio Quantification->Ratio_Calculation Interpretation Interpretation Ratio_Calculation->Interpretation Use Cocaine Use Interpretation->Use Ratio > Cutoff Contamination External Contamination Interpretation->Contamination Ratio < Cutoff

Caption: Workflow for the analysis of this compound in hair samples.

Forensic_Interpretation_Logic Cocaine_Positive Cocaine Detected in Hair mOHCOC_Analysis This compound Analysis Cocaine_Positive->mOHCOC_Analysis Ratio_High m-OH-COC/COC Ratio > Cutoff mOHCOC_Analysis->Ratio_High Ratio_Low m-OH-COC/COC Ratio < Cutoff mOHCOC_Analysis->Ratio_Low Conclusion_Use Conclusion: Cocaine Use Ratio_High->Conclusion_Use Conclusion_Contamination Conclusion: Contamination Cannot Be Ruled Out Ratio_Low->Conclusion_Contamination

Caption: Logical relationship for the forensic interpretation of this compound results.

References

Application Note: Solid-Phase Extraction of m-Hydroxycocaine from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-Hydroxycocaine is a minor metabolite of cocaine. Its detection in urine can provide valuable information for forensic and clinical toxicology, aiding in the confirmation of cocaine use. This application note describes a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of this compound from human urine samples prior to chromatographic analysis. The protocol is adapted from established methods for the extraction of cocaine and its major metabolites, utilizing a mixed-mode cation exchange sorbent for effective matrix cleanup and analyte retention.

Principle of the Method

This method employs a mixed-mode solid-phase extraction (SPE) cartridge containing a sorbent with both reversed-phase and strong cation exchange functionalities. The urine sample is first acidified to ensure that this compound, an amine-containing compound, is protonated and carries a positive charge. When the sample is loaded onto the SPE sorbent, this compound is retained by a combination of hydrophobic interactions (reversed-phase) and electrostatic interactions (cation exchange). Interferences are removed by washing the sorbent with an acidic aqueous solution and an organic solvent. The purified this compound is then eluted with a basic organic solution, which neutralizes the charge on the analyte, disrupting the cation exchange retention mechanism.

Analytical Performance

The performance of this method is based on typical results obtained for similar cocaine metabolites, such as benzoylecgonine and cocaethylene, using mixed-mode SPE. While specific quantitative data for this compound was not found in the initial search, the presented data serves as a reliable estimate of the expected performance.

ParameterExpected Value
Recovery> 85%
Precision (%RSD)< 15%
Limit of Quantitation (LOQ)5 - 20 ng/mL
Linearity (r²)> 0.99

Experimental Protocol

1. Materials and Reagents

  • SPE Device: Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX)

  • This compound standard: Certified reference material

  • Internal Standard (IS): Deuterated this compound (this compound-d3) or a structurally similar deuterated compound (e.g., cocaine-d3, benzoylecgonine-d8).

  • Methanol (MeOH): HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Formic Acid (HCOOH): 88% or higher purity

  • Ammonium Hydroxide (NH₄OH): 28-30% solution

  • Phosphoric Acid (H₃PO₄): 85%

  • Deionized Water: Type 1

  • Urine Samples: Collected in appropriate containers and stored at 2-8°C or frozen at -20°C until analysis.

2. Solutions Preparation

  • 4% Phosphoric Acid: Add 4.7 mL of 85% H₃PO₄ to 95.3 mL of deionized water.

  • 2% Formic Acid in Water: Add 2 mL of formic acid to 98 mL of deionized water.

  • Elution Solvent (60:40 ACN:MeOH with 5% NH₄OH): Mix 60 mL of ACN and 40 mL of MeOH. Add 5 mL of concentrated NH₄OH.

3. Sample Preparation

  • Thaw frozen urine samples completely at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 3000 rpm for 10 minutes to pellet any particulate matter.

  • Pipette 200 µL of the urine supernatant into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 200 µL of 4% H₃PO₄ to the urine sample.

  • Vortex the sample for 10 seconds.

4. Solid-Phase Extraction Procedure

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry. Note: Some modern SPE plates, like the Oasis MCX µElution plates, may not require conditioning and equilibration steps due to the water-wettable nature of the sorbent.

  • Equilibration: Equilibrate the cartridge with 1 mL of 4% H₃PO₄.

  • Loading: Load the pre-treated urine sample (from step 3.7) onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Drying: Dry the SPE sorbent bed thoroughly by applying a vacuum for 5-10 minutes. This step is crucial for ensuring efficient elution.

  • Elution:

    • Place clean collection tubes in the elution rack.

    • Elute the this compound from the cartridge with 2 x 1 mL of the elution solvent (60:40 ACN:MeOH with 5% NH₄OH).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical instrument (e.g., LC-MS/MS).

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

5. Analytical Determination

The extracted and concentrated this compound is typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][2] LC-MS/MS is often preferred due to its high sensitivity and selectivity, and it may not require a derivatization step.[3]

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine Urine Sample (200 µL) IS Add Internal Standard (20 µL) Urine->IS Acid Add 4% H₃PO₄ (200 µL) IS->Acid Vortex1 Vortex Acid->Vortex1 Load Load Sample Vortex1->Load Condition Condition (MeOH, H₂O) Equilibrate Equilibrate (4% H₃PO₄) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (2% Formic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Dry Dry Sorbent Wash2->Dry Elute Elute (ACN:MeOH with 5% NH₄OH) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for SPE of this compound from urine.

SPE_Logic Urine Urine Sample This compound + Matrix Acidified Acidified Sample This compound (R-NH₃⁺) + Matrix Urine->Acidified Acidification (H₃PO₄) Loading Loading Acidified->Loading SPE_Sorbent SPE Sorbent Reversed-Phase Cation Exchange Retention Retention Hydrophobic Interaction Electrostatic Interaction SPE_Sorbent->Retention Loading->SPE_Sorbent Wash_Aqueous Aqueous Wash Remove Polar Interferences Retention->Wash_Aqueous Wash_Organic Organic Wash Remove Non-polar Interferences Wash_Aqueous->Wash_Organic Elution Basic Elution This compound (R-NH₂) is Neutralized Wash_Organic->Elution Final_Eluate Final Eluate Purified this compound Elution->Final_Eluate

Caption: Logical relationships in the SPE process.

References

Application Notes and Protocols for the Derivatization of m-Hydroxycocaine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of m-Hydroxycocaine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step to improve the volatility and thermal stability of polar analytes like this compound, which contains a hydroxyl group, enabling their successful separation and detection by GC-MS. Two primary derivatization techniques, silylation and acylation, are presented here with detailed methodologies.

Introduction to Derivatization for GC-MS

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, many compounds of forensic and clinical interest, including cocaine and its metabolites, possess polar functional groups (e.g., hydroxyl, amine, carboxylic acid) that render them non-volatile and prone to thermal degradation in the hot GC injection port and column. Chemical derivatization addresses this by chemically modifying these functional groups to create derivatives with improved chromatographic properties.[1][2][3]

The primary goals of derivatization for GC-MS analysis are:

  • Increased Volatility: Replacing polar hydrogens with non-polar groups reduces intermolecular hydrogen bonding, thereby increasing the analyte's vapor pressure.

  • Improved Thermal Stability: Derivatization can protect thermally labile functional groups from degradation at high temperatures.[2]

  • Enhanced Chromatographic Resolution: Derivatized analytes often exhibit sharper, more symmetrical peaks, leading to better separation from other components in the sample matrix.

  • Characteristic Mass Spectra: The derivatives produce unique and often higher mass fragments in the mass spectrometer, which can aid in structural elucidation and improve the selectivity and sensitivity of the analysis.[2]

For this compound, derivatization primarily targets the phenolic hydroxyl group. The two most common and effective approaches are silylation and acylation.

Derivatization Techniques

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. This is one of the most common derivatization techniques for GC-MS analysis of polar compounds.[2][4]

Common Silylating Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a wide range of functional groups. It is often used with a catalyst like trimethylchlorosilane (TMCS).[1]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are generally more stable than TMS derivatives and less susceptible to hydrolysis.[5]

Advantages of Silylation:

  • Forms derivatives with excellent chromatographic properties.

  • Reagents are readily available and reactions are generally fast.

  • Produces characteristic mass spectra useful for identification. The trimethylsilyl (TMS) derivatives of m- and p-hydroxycocaine show characteristic molecular ions at m/z 391.[6]

Disadvantages of Silylation:

  • TMS derivatives can be sensitive to moisture and may hydrolyze if not handled under anhydrous conditions.[5]

  • Silylating reagents can sometimes derivatize other components in the sample matrix, leading to a more complex chromatogram.

Acylation

Acylation involves the introduction of an acyl group (e.g., trifluoroacetyl, pentafluoropropionyl, heptafluorobutyryl) to the hydroxyl group of this compound. Fluorinated anhydrides are commonly used for this purpose.

Common Acylating Reagents:

  • PFPA (Pentafluoropropionic Anhydride): A highly reactive reagent that forms stable pentafluoropropionyl derivatives.

  • HFIP (Hexafluoroisopropanol): Often used as a catalyst with PFPA to enhance the reaction rate.

  • HFBA (Heptafluorobutyric Anhydride): Another common fluorinated anhydride used for acylation.

Advantages of Acylation:

  • Forms highly stable derivatives.

  • The electron-withdrawing nature of the fluoroacyl groups can improve chromatographic properties and enhance sensitivity, especially with electron capture detection (ECD).

  • Can produce unique and highly specific mass spectral fragmentation patterns.

Disadvantages of Acylation:

  • Reagents can be harsh and may require careful handling.

  • Byproducts of the reaction may need to be removed before analysis.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound for GC-MS analysis. These protocols are based on established methods for cocaine and its metabolites and can be adapted for this compound.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound.

Materials:

  • Dried sample extract containing this compound

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Ethyl Acetate (anhydrous)

  • Nitrogen gas supply for evaporation

  • Heating block or oven

  • GC vials with inserts

  • Microsyringes

Procedure:

  • Sample Preparation: Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen at a temperature below 60°C.[1]

  • Reconstitution: Reconstitute the dried residue in 30 µL of anhydrous ethyl acetate.[1]

  • Derivatization Reaction: Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample in the GC vial.[1]

  • Incubation: Tightly cap the vial and heat at 70°C for 20 minutes in a heating block or oven.[1]

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.

Protocol 2: Acylation using PFPA and HFIP

This protocol details the formation of the pentafluoropropionyl (PFP) derivative of this compound.

Materials:

  • Dried sample extract containing this compound

  • PFPA (Pentafluoropropionic Anhydride)

  • HFIP (Hexafluoroisopropanol)

  • Ethyl Acetate (anhydrous)

  • Nitrogen gas supply for evaporation

  • Heating block or oven

  • GC vials with inserts

  • Microsyringes

Procedure:

  • Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen at a temperature of approximately 50°C.

  • Derivatization Reaction: To the dry residue, add 70 µL of PFPA and 30 µL of HFIP. Vortex the mixture for 15 seconds.

  • Incubation: Tightly cap the vial and heat at 70°C for 10 minutes.

  • Evaporation: After incubation, evaporate the reagents to dryness under a stream of nitrogen at 50°C.

  • Reconstitution: Dissolve the dry residue in 50 µL of ethyl acetate.

  • GC-MS Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the reconstituted solution.

Data Presentation

The following tables summarize quantitative data for derivatized cocaine metabolites. While specific data for this compound is limited, these values for related compounds provide a useful reference for expected performance.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Derivatized Cocaine Metabolites

AnalyteDerivatization MethodReagentMatrixLODLOQReference
BenzoylecgonineSilylationBSTFABlood-100 ng/mL[1]
BenzoylecgonineSilylationMTBSTFABlood-25 ng/mL[1]
CocaineNone-Urine15 ng/mL50 ng/mL[7]
CocaineNoneHair0.01 ng/mg-[8]
BenzoylecgonineNoneHair0.04 ng/mg-[8]
CocaethyleneNoneHair0.03 ng/mg-[8]
Hydroxycocaine IsomersNone (LC-MS/MS)-Hair0.02 ng/10mg0.02 ng/10mg[9]

Table 2: Characteristic Mass Fragments (m/z) of Derivatized Hydroxycocaine Isomers

Analyte DerivativeCharacteristic Ions (m/z)Reference
This compound-TMS391 (M+)[6]
p-Hydroxycocaine-TMS391 (M+)[6]
m-Hydroxybenzoylecgonine-TMS449 (M+)[6]
p-Hydroxybenzoylecgonine-TMS449 (M+)[6]

Visualizations

The following diagrams illustrate the experimental workflows for the silylation and acylation derivatization of this compound.

Silylation_Workflow start Start: Dried Sample Extract reconstitute Reconstitute: 30 µL Ethyl Acetate start->reconstitute add_reagent Add Reagent: 50 µL BSTFA + 1% TMCS reconstitute->add_reagent incubate Incubate: 70°C for 20 min add_reagent->incubate cool Cool to Room Temperature incubate->cool analyze GC-MS Analysis cool->analyze

Silylation Derivatization Workflow

Acylation_Workflow start Start: Dried Sample Extract add_reagents Add Reagents: 70 µL PFPA + 30 µL HFIP start->add_reagents vortex Vortex: 15 seconds add_reagents->vortex incubate Incubate: 70°C for 10 min vortex->incubate evaporate Evaporate to Dryness: 50°C under N2 incubate->evaporate reconstitute Reconstitute: 50 µL Ethyl Acetate evaporate->reconstitute analyze GC-MS Analysis reconstitute->analyze

Acylation Derivatization Workflow

Conclusion

The choice between silylation and acylation for the derivatization of this compound will depend on the specific requirements of the analysis, including desired sensitivity, stability of the derivative, and the complexity of the sample matrix. Both techniques have been successfully applied to the analysis of related compounds and, with the protocols provided, can be effectively implemented for the GC-MS analysis of this compound. It is recommended that researchers validate the chosen method for their specific application to ensure optimal performance.

References

Application Note & Protocol: Quantification of m-Hydroxycocaine in Hair Samples for Drug Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of m-Hydroxycocaine in human hair samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presence of this compound, a minor metabolite of cocaine, is a valuable indicator of active cocaine ingestion, helping to distinguish from external contamination.[1][2][3]

Introduction

Hair analysis for drugs of abuse offers a wide window of detection, reflecting a history of drug use over months.[4] However, a significant challenge in cocaine hair testing is differentiating between active consumption and environmental contamination.[2][5] While cocaine and its major metabolite, benzoylecgonine, can be present in hair due to external exposure, the detection of minor metabolites like this compound provides stronger evidence of ingestion.[1][2] this compound is formed in the liver via the cytochrome P450 enzyme system, specifically CYP3A4, and is incorporated into the hair matrix via the bloodstream.[6][7][8] Its presence is highly unlikely to result from passive exposure, making it a definitive marker of active cocaine use.[6] This application note details a validated LC-MS/MS method for the sensitive and accurate quantification of this compound in hair.

Cocaine Metabolism

Cocaine undergoes extensive metabolism in the body. The primary metabolic pathways involve hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME). A minor but crucial pathway is the N-demethylation to norcocaine (NCOC) and hydroxylation to form hydroxycocaines, including the meta (m), para (p), and ortho (o) isomers.[7][8] The formation of these hydroxy metabolites is a clear indication of hepatic metabolism following systemic absorption.

Cocaine_Metabolism Cocaine Cocaine m_Hydroxycocaine m_Hydroxycocaine Cocaine->m_Hydroxycocaine Hydroxylation (CYP3A4) Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine Hydrolysis (hCE1) Ecgonine_Methyl_Ester Ecgonine_Methyl_Ester Cocaine->Ecgonine_Methyl_Ester Hydrolysis (PChE, hCE2) Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation (CYP3A4) Cocaethylene Cocaethylene (with Ethanol) Cocaine->Cocaethylene Transesterification

Figure 1: Simplified metabolic pathway of cocaine.

Quantitative Data Summary

The following table summarizes the quantitative parameters of a validated LC-MS/MS method for the analysis of this compound in hair, compiled from published literature.

ParameterReported ValueReference
Limit of Detection (LOD) 0.02 ng/10 mg hair[1]
Limit of Quantification (LOQ) 0.02 ng/10 mg hair[1]
Linearity 0.02 to 10 ng/10 mg hair[1]
Extraction Recovery > 80%[9]
Precision < 15%[9]
Accuracy > 95%[9]

Experimental Protocol

This protocol describes the key steps for the quantification of this compound in hair samples.

Hair_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Decontamination Decontamination Washing Washing Decontamination->Washing Drying Drying Washing->Drying Pulverization Pulverization Drying->Pulverization Extraction Extraction Pulverization->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: General workflow for hair analysis.

4.1. Materials and Reagents

  • This compound certified reference material

  • This compound-d3 internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Dichloromethane

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata®-X-C)[9]

4.2. Sample Preparation

  • Decontamination: To remove external contaminants, wash hair samples sequentially with dichloromethane, water, and methanol.[3] This step is crucial to ensure that the detected analytes are from ingestion.

  • Drying and Pulverization: Dry the washed hair samples at room temperature. Once dried, cut the hair into small segments (~2 mm) or pulverize it to increase the surface area for efficient extraction.[9]

  • Extraction:

    • Accurately weigh 10-20 mg of the pulverized hair sample into a glass tube.

    • Add the internal standard solution (this compound-d3).

    • Add 1 mL of methanol and incubate in an ultrasonic bath.

    • Centrifuge the sample and collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

4.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Two MRM transitions (one for quantification and one for qualification) should be monitored for both this compound and its deuterated internal standard.[9]

4.4. Calibration and Quantification

Prepare a series of calibration standards by spiking blank hair extract with known concentrations of this compound. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The quantification of this compound in hair samples by LC-MS/MS is a robust and reliable method for confirming cocaine ingestion. The presence of this metabolite provides strong evidence against claims of passive environmental exposure. The detailed protocol and validated quantitative parameters presented in this application note offer a comprehensive guide for forensic toxicology laboratories and researchers in the field of drug testing. The implementation of this method can significantly improve the accuracy and reliability of hair drug testing results for cocaine.

References

Detecting a Telltale Trace: Application Notes for m-Hydroxycocaine in Meconium as a Biomarker for Neonatal Cocaine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the critical field of neonatal toxicology, the identification of reliable biomarkers for in utero drug exposure is paramount. The analysis of meconium, the first stool of a newborn, offers a wide window of detection for substances consumed by the mother during pregnancy. Among the metabolites of cocaine, m-Hydroxycocaine has emerged as a significant, albeit minor, metabolite. Its detection in meconium serves as a specific indicator of fetal exposure to cocaine. These application notes provide detailed protocols for the sensitive detection of this compound in meconium, tailored for researchers, scientists, and drug development professionals.

Introduction

Cocaine use during pregnancy is associated with a range of adverse neonatal outcomes. Meconium analysis provides a non-invasive method to assess prenatal drug exposure over the last four to five months of gestation. While benzoylecgonine is the major metabolite of cocaine, the detection of hydroxylated metabolites like this compound and its subsequent hydrolysis product, m-hydroxybenzoylecgonine, can enhance the confirmation rate of cocaine exposure, as some infants may exhibit different metabolic profiles.[1][2][3] This document outlines a robust analytical method using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound in meconium.

Cocaine Metabolism to this compound

Cocaine undergoes extensive metabolism in the body. One of the minor pathways involves the hydroxylation of the benzene ring of the cocaine molecule, primarily by cytochrome P450 enzymes, to form hydroxylated metabolites, including this compound.[4][5] This metabolite can then be further hydrolyzed to m-hydroxybenzoylecgonine. The presence of these metabolites in meconium confirms that the fetus has been exposed to and has metabolized cocaine.

Cocaine_Metabolism Cocaine Cocaine m_Hydroxycocaine This compound Cocaine->m_Hydroxycocaine Hydroxylation (CYP450) m_Hydroxybenzoylecgonine m-Hydroxybenzoylecgonine m_Hydroxycocaine->m_Hydroxybenzoylecgonine Hydrolysis

Caption: Metabolic pathway of cocaine to this compound.

Experimental Workflow

The analytical workflow for the detection of this compound in meconium involves sample homogenization, solid-phase extraction to isolate the analyte from the complex matrix, and subsequent analysis by LC-MS/MS for sensitive and specific quantification.

Experimental_Workflow Start Meconium Sample Collection (≥ 0.5 g) Homogenization Homogenize with Methanol Start->Homogenization Centrifugation1 Centrifuge and Collect Supernatant Homogenization->Centrifugation1 Buffering Add Phosphate Buffer (pH 6.0) and Internal Standard Centrifugation1->Buffering SPE Solid-Phase Extraction (SPE) Buffering->SPE Wash Wash SPE Column SPE->Wash Elution Elute Analytes Wash->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis End Data Analysis and Reporting Analysis->End

Caption: Experimental workflow for this compound detection.

Detailed Protocols

Sample Preparation and Homogenization
  • Sample Collection: Collect at least 0.5 to 1 gram of meconium.

  • Homogenization: In a suitable tube, add 2 mL of methanol to 0.5 - 1 g of meconium.[6]

  • Vortexing and Sonication: Vortex the mixture thoroughly and sonicate for 20 minutes to ensure complete homogenization.[2]

  • Centrifugation: Centrifuge the homogenate and carefully transfer the supernatant to a clean tube.[2][6]

  • Buffering: To the supernatant, add 3 mL of 100 mM phosphate buffer (pH 6.0). Add an appropriate internal standard (e.g., this compound-d3). Vortex the mixture.[6] The matrix should be more aqueous than organic for optimal extraction.[6]

Solid-Phase Extraction (SPE)

This protocol is adapted from a standard procedure for cocaine and its metabolites using a mixed-mode SPE column (e.g., Clean Screen®).[6]

  • Column Conditioning:

    • Wash the SPE column with 3 mL of methanol.

    • Wash the column with 3 mL of deionized water.

    • Equilibrate the column with 3 mL of 100 mM phosphate buffer (pH 6.0). Ensure the sorbent does not dry out by aspirating at a low pressure (< 3 inches Hg).[6]

  • Sample Loading: Load the prepared sample onto the SPE column at a flow rate of 1-2 mL/minute.[6]

  • Column Washing:

    • Wash the column with 3 mL of deionized water.[6]

    • Wash the column with 1 mL of 100 mM HCl.[6]

    • Wash the column with 3 mL of methanol.[6]

    • Dry the column completely by applying a vacuum of >10 inches Hg for 5 minutes.[6]

  • Elution:

    • Elute the analytes with 3 mL of a freshly prepared mixture of methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[6]

    • Collect the eluate at a flow rate of 1-2 mL/minute.[6]

Evaporation and Reconstitution
  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen, without heating.[6]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 100 µL).

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Conditions (Example):

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: A typical flow rate for analytical LC columns.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its deuterated internal standard should be optimized.

Quantitative Data

The following table summarizes the analytical performance parameters for the detection of cocaine and its metabolites in meconium. While specific data for this compound is limited, a comprehensive LC-MS/MS method has reported a limit of quantitation in the range of 1-5 ng/g for a suite of 15 cocaine metabolites, including this compound.[2]

AnalyteMethodLinearity Range (ng/g)Limit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Recovery (%)Reference
CocaineGC/MS20 - 10001020> 56.3[7][8]
BenzoylecgonineGC/MS40 - 15003040> 56.3[7][8]
CocaethyleneGC/MS20 - 10001020> 56.3[7][8]
Cocaine Metabolites (including this compound)LC-MS/MS5 - 5000-1 - 5Not specified[2]
CocaineSPE-GC/MS0 - 1000Not specifiedNot specified58.1 - 99.7[9]
BenzoylecgonineSPE-GC/MS0 - 1000Not specifiedNot specified58.1 - 99.7[9]

Conclusion

The detection of this compound in meconium is a valuable tool for confirming in utero exposure to cocaine. The presented solid-phase extraction and LC-MS/MS methodology provides a sensitive and specific approach for the analysis of this important biomarker. Adherence to these detailed protocols will enable researchers and clinicians to accurately identify neonates who have been exposed to cocaine, facilitating appropriate clinical management and follow-up.

References

Application Notes and Protocols for m-Hydroxycocaine Certified Reference Materials in Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of m-Hydroxycocaine Certified Reference Materials (CRMs) in the quantitative analysis of cocaine metabolites. The accurate detection of minor metabolites like this compound is crucial for distinguishing between active drug consumption and external contamination, particularly in forensic toxicology and clinical settings. The use of CRMs ensures the accuracy, reliability, and traceability of analytical measurements.[1][2][3][4]

Introduction to this compound and Certified Reference Materials

Cocaine is a potent stimulant that is extensively metabolized in the body.[5][6] One of its minor metabolites is this compound, formed through hydroxylation.[5][6] While benzoylecgonine is the major metabolite, the detection of minor metabolites like this compound can serve as a definitive marker of ingestion.[7][8] This is particularly important in hair analysis, where external contamination can lead to false-positive results.[8][9]

Certified Reference Materials (CRMs) are highly characterized and authenticated materials with precisely known properties.[2][4] They are essential for:

  • Instrument Calibration: Establishing a reliable relationship between the analytical signal and the concentration of the analyte.[1][10]

  • Method Validation: Ensuring that an analytical method is accurate, precise, and fit for its intended purpose.[1][3]

  • Quality Control: Monitoring the ongoing performance of analytical measurements to ensure consistent and reliable results.[1]

This compound CRMs are suitable for use as starting material in calibrators and controls for GC/MS or LC/MS cocaine testing methods in forensic analysis, clinical toxicology, or urine drug testing.[11]

Metabolic Pathway of Cocaine

The metabolism of cocaine is complex, involving multiple enzymatic pathways. The diagram below illustrates the major metabolic routes, including the formation of this compound.

Cocaine_Metabolism Cocaine Cocaine BE Benzoylecgonine (BE) Cocaine->BE hCE1 EME Ecgonine Methyl Ester (EME) Cocaine->EME PChE, hCE2 m_OH_COC This compound Cocaine->m_OH_COC CYP450 NCOC Norcocaine (NCOC) Cocaine->NCOC N-demethylation CE Cocaethylene (CE) Cocaine->CE in presence of Ethanol EC Ecgonine (EC) BE->EC EME->EC

Caption: Metabolic pathway of cocaine leading to major and minor metabolites.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various analytical methods for the detection of this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLODLOQReference
LC-MS/MSHair0.02 ng/10 mg0.02 ng/10 mg[12]
GC-MSBlood-50 ng/mL (for Cocaine)[13]
UHPLC-MS/MSHair-0.025 ng/mg[14]

Table 2: Observed Concentrations and Ratios of this compound in Hair Samples

ParameterValueContextReference
m-OH-COC/Cocaine Ratio> 0.05%Proposed indicator of ingestion[15]
m-OH-COC Frequency92.5%In cocaine-positive hair samples[9]
para-OH-COC Concentration1-2% of cocaineIn extensively washed hair[12]

Experimental Protocols

The following are detailed protocols for the analysis of this compound using common analytical techniques. The use of an this compound CRM is critical for the preparation of calibration standards and quality control samples in each protocol.

General Workflow for Sample Analysis using CRMs

The diagram below outlines the general workflow from sample receipt to final data analysis, emphasizing the role of Certified Reference Materials.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM This compound CRM Cal_Stds Calibration Standards CRM->Cal_Stds QC_Samples Quality Control Samples CRM->QC_Samples Quantification Quantification (using Calibration Curve) Cal_Stds->Quantification QC_Samples->Quantification Sample_Receipt Sample Receipt (e.g., Hair, Urine) Sample_Prep Sample Preparation (Extraction, Derivatization) Sample_Receipt->Sample_Prep Instrumental_Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Sample_Prep->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Acquisition->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: General workflow for quantitative analysis using CRMs.

Protocol 1: Analysis of this compound in Hair by LC-MS/MS

This protocol is adapted from validated methods for the determination of cocaine and its metabolites in hair.[12][16][17]

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • Cocaine, Benzoylecgonine, and other relevant metabolite CRMs

  • Internal Standard (e.g., Cocaine-d3, Benzoylecgonine-d3)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Standards and Controls:

  • Prepare a stock solution of this compound from the CRM in methanol.

  • Prepare a series of working calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.02 to 10 ng/10 mg of hair).[12]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner from a separate CRM stock solution.

3. Sample Preparation:

  • Decontaminate hair samples by washing with appropriate solvents (e.g., dichloromethane, methanol).

  • Weigh approximately 5-10 mg of the decontaminated hair.

  • Add the internal standard solution.

  • Incubate the hair overnight in diluted HCl.[17]

  • Centrifuge the sample and collect the supernatant.

  • Perform Solid Phase Extraction (SPE) for sample clean-up and concentration.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Instrumental Parameters:

  • LC System: Agilent Infinity 1260 or equivalent.[14]

  • Column: Poroshell 120EC-C18 (2.1 mm × 50 mm, 2.7 μm) or equivalent.[14]

  • Mobile Phase A: 0.1% Formic acid in water.[14]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[14]

  • Flow Rate: 0.5 mL/min.[14]

  • Gradient: Start with 15% B, ramp to 65% B over 3 minutes, then to 95% B, hold, and re-equilibrate.[14]

  • Injection Volume: 5 µL.[14]

  • MS System: Triple quadrupole mass spectrometer (e.g., ABSciex API 3000).[12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound for confirmation.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Quantify this compound in the unknown samples and QC samples using the calibration curve.

  • The results for the QC samples must fall within a predefined acceptance range.

Protocol 2: Analysis of this compound in Urine by GC-MS

This protocol is a general procedure based on established methods for the analysis of cocaine and its metabolites in urine.[18][19]

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • Internal Standard (e.g., Cocaine-d3)

  • Phosphate buffer (pH 6.0)

  • Solid Phase Extraction (SPE) cartridges (cation exchange)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS or MSTFA)

  • Ethyl acetate, Methanol, Chloroform, 2-propanol, tert-butylmethylether

2. Preparation of Standards and Controls:

  • Prepare a stock solution of this compound from the CRM in methanol.

  • Spike drug-free urine with the stock solution to create calibration standards and QC samples at various concentrations.

3. Sample Preparation:

  • Dilute 1 mL of urine with 2 mL of phosphate buffer.[18]

  • Add the internal standard.

  • Perform Solid Phase Extraction (SPE). Condition the cartridge with methanol, apply the sample, wash with HCl and methanol, and elute with 5% ammonium hydroxide in methanol.[18]

  • Alternatively, perform a liquid-liquid extraction using a mixture of chloroform/2-propanol/tert-butylmethylether.

  • Evaporate the eluate/organic phase to dryness under a stream of nitrogen.

  • Add the derivatizing agent (e.g., 50 µL of MSTFA) and heat at 100°C for 30 minutes to form trimethylsilyl derivatives.

4. GC-MS Instrumental Parameters:

  • GC System: Hewlett-Packard 6890 or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar.[18]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[18][20]

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 150°C, ramp to 290°C.[20]

  • MS System: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

5. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum compared to the CRM standard.

  • Quantify using a calibration curve generated from the analysis of the prepared standards.

Conclusion

The use of this compound Certified Reference Materials is indispensable for the accurate and reliable quantification of this key cocaine metabolite. The detailed protocols provided in these application notes offer a robust framework for researchers and analytical professionals to develop and validate methods for forensic, clinical, and research applications. Adherence to these protocols, with the integral use of CRMs, will ensure data of the highest quality and integrity.

References

Troubleshooting & Optimization

Technical Support Center: Analytical Detection of m-Hydroxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical detection of m-hydroxycocaine.

Frequently Asked Questions (FAQs)

Q1: What is the significance of detecting this compound?

A1: this compound is a minor metabolite of cocaine.[1] Its detection in biological samples, such as hair, is a crucial indicator of cocaine consumption, helping to distinguish between actual use and external contamination.[2][3] This is particularly important in forensic toxicology to provide unambiguous evidence of drug ingestion.[4]

Q2: What are the primary analytical methods for this compound detection?

A2: The most common and highly sensitive methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] LC-MS/MS is often preferred for its high selectivity and sensitivity, especially for complex matrices like hair and oral fluid.[4][7] GC-MS typically requires a derivatization step to improve the volatility and chromatographic properties of the analyte.[8][9]

Q3: Are there commercially available certified reference standards for this compound?

A3: Yes, certified reference materials for this compound are available from several suppliers.[10][11][12] These are essential for method validation, calibration, and quality control.

Q4: How can I ensure the stability of this compound in my samples?

A4: The stability of cocaine and its metabolites is critical for accurate quantification. For long-term storage, freezing at -20°C is optimal for maintaining the stability of cocaine and its metabolites in biological samples.[13][14] For blood samples, the addition of a preservative like sodium fluoride (NaF) and pH adjustment can enhance stability.[14] It is important to note that some metabolites, like m-hydroxybenzoylecgonine, have shown stability issues, so prompt analysis after extraction is recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical detection of this compound.

LC-MS/MS Troubleshooting

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column Overload: Injecting too high a concentration of the analyte.

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.

    • Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.

    • Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase.[15]

    • Extra-column Volume: Excessive tubing length or dead volume in fittings.[16]

  • Solutions:

    • Dilute the Sample: Reduce the concentration of the injected sample.

    • Optimize Mobile Phase: Adjust the pH of the mobile phase. Adding a small amount of an acid like formic acid can improve peak shape.[1]

    • Use a Guard Column: Protect the analytical column from strongly retained matrix components.

    • Column Flushing and Replacement: Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.[17]

    • Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing and ensure proper fitting connections.[16]

Problem: Low Sensitivity or Signal Intensity

  • Possible Causes:

    • Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, reducing its signal.[18] This is a common issue in complex biological matrices like blood and urine.[19]

    • Suboptimal MS Parameters: Incorrect settings for parameters like collision energy, declustering potential, and ion source temperature.

    • Inefficient Extraction: Poor recovery of this compound during sample preparation.

  • Solutions:

    • Improve Chromatographic Separation: Optimize the gradient to separate this compound from interfering matrix components.

    • Enhance Sample Cleanup: Utilize a more rigorous solid-phase extraction (SPE) protocol to remove phospholipids and other interfering substances.[18]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the samples to compensate for matrix effects.

    • Optimize MS Parameters: Perform a compound optimization by infusing a standard solution of this compound to determine the optimal MS settings.

    • Use a More Sensitive Instrument: If available, a more sensitive mass spectrometer can improve detection limits.

Problem: Isomeric Interference

  • Possible Cause:

    • This compound has two positional isomers, p-hydroxycocaine and o-hydroxycocaine, which can have similar mass-to-charge ratios and may co-elute if the chromatography is not optimized.

  • Solution:

    • High-Resolution Chromatography: Employ a high-efficiency HPLC or UHPLC column with a suitable stationary phase (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase gradient to achieve baseline separation of the isomers.[20]

GC-MS Troubleshooting

Problem: No or Low Peak Response

  • Possible Causes:

    • Incomplete Derivatization: The derivatization reaction may be incomplete, resulting in a low yield of the desired derivative.

    • Analyte Degradation: this compound may degrade at the high temperatures of the GC inlet.

    • Active Sites in the GC System: Active sites in the injector liner or column can cause adsorption of the analyte.

  • Solutions:

    • Optimize Derivatization: Ensure optimal reaction conditions (temperature, time, reagent concentration) for derivatization.

    • Use a Cooled Injection System: A programmable temperature vaporization (PTV) inlet can help to minimize thermal degradation.

    • Inert Flow Path: Use a deactivated inlet liner and a high-quality, low-bleed GC column to minimize active sites.[21]

Data Presentation

Table 1: Stability of Cocaine and Metabolites in Blood Samples Stored for 365 Days

CompoundStorage ConditionRecovery (%)
Cocaine4°C with NaFDisappeared after 150 days
Cocaine4°C without NaFDisappeared after 30 days
Benzoylecgonine4°C with NaF68.5
Benzoylecgonine4°C without NaF3.7
Ecgonine Methyl Ester4°C with NaFDisappeared after 215 days
Ecgonine Methyl Ester4°C without NaFDisappeared after 185 days
All compounds-20°C> 80

Data synthesized from[14].

Table 2: Lower Limits of Quantification (LLOQ) for this compound in Various Matrices

MatrixAnalytical MethodLLOQReference
HairLC-MS/MS0.05 pg/mg[22]
Dried Blood SpotsLC-MS/MS1.0 - 5.0 ng/mL[23]
UrineAutomated SPE-LC-MS/MS7 - 69 ng/mL[24]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard and 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of the buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Dry the cartridge thoroughly under vacuum for 5 minutes.

    • Wash the cartridge with 2 mL of methanol and dry again for 2 minutes.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (e.g., 80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol is for silylation, a common derivatization technique for compounds with hydroxyl groups.

  • Evaporation: Transfer the dried extract (from SPE or liquid-liquid extraction) to a reaction vial and ensure it is completely dry.

  • Reagent Addition: Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like acetonitrile or ethyl acetate.

  • Reaction: Cap the vial tightly and heat at 70-90°C for 20-30 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Hair, Urine) istd Add Internal Standard sample->istd extraction Solid-Phase Extraction (SPE) istd->extraction elution Elution extraction->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms LC-MS/MS Path derivatization Derivatization evaporation->derivatization GC-MS Path quant Quantification lcms->quant gcms GC-MS Analysis gcms->quant derivatization->gcms report Reporting quant->report

Caption: General experimental workflow for this compound analysis.

troubleshooting_peak_shape cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Shape (Tailing/Fronting) cause1 Column Overload problem->cause1 cause2 Secondary Interactions problem->cause2 cause3 Improper Mobile Phase pH problem->cause3 cause4 Column Contamination problem->cause4 cause5 Extra-column Volume problem->cause5 sol1 Dilute Sample cause1->sol1 sol2 Optimize Mobile Phase cause2->sol2 cause3->sol2 sol3 Use Guard Column cause4->sol3 sol4 Flush/Replace Column cause4->sol4 sol5 Minimize Dead Volume cause5->sol5

Caption: Troubleshooting logic for poor peak shape in LC-MS.

ion_suppression_mitigation cluster_strategies Mitigation Strategies ion_suppression Ion Suppression (Low Signal) strat1 Improve Chromatographic Separation ion_suppression->strat1 strat2 Enhance Sample Cleanup (SPE) ion_suppression->strat2 strat3 Use Matrix-Matched Calibrators ion_suppression->strat3 strat4 Optimize MS Parameters ion_suppression->strat4

Caption: Strategies to mitigate ion suppression in LC-MS/MS analysis.

References

Technical Support Center: m-Hydroxycocaine Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of m-Hydroxycocaine in stored urine and blood samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Disclaimer: There is a notable lack of specific quantitative stability studies for this compound in urine and blood in the current scientific literature. The following guidance is based on the well-documented stability of cocaine and its major metabolites, benzoylecgonine (BE) and ecgonine methyl ester (EME). Due to structural similarities, the factors affecting the stability of cocaine and its primary metabolites are presumed to have similar effects on this compound. However, specific validation for this compound is highly recommended for any experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of cocaine and its metabolites in biological samples?

A1: The stability of cocaine and its metabolites in urine and blood is primarily influenced by three main factors: storage temperature, pH, and the presence of enzymes.[1] Higher temperatures and alkaline pH levels generally accelerate the degradation process.[1] In blood samples, enzymatic hydrolysis by pseudocholinesterases is a significant pathway for cocaine degradation.[1]

Q2: What are the recommended storage temperatures for urine and blood samples containing cocaine metabolites?

A2: For long-term storage, freezing at -20°C is considered the optimal temperature to maintain the stability of cocaine and its metabolites in both blood and urine samples.[2][3] Refrigeration at 4°C can be suitable for short-term storage, but degradation is more likely to occur compared to frozen storage.[2][3]

Q3: How does pH affect the stability of cocaine metabolites in urine?

A3: The pH of urine significantly impacts the stability of cocaine and its metabolites. Acidic urine (pH around 4-5) helps to preserve these compounds.[3] Conversely, alkaline urine (pH 8) can lead to the rapid degradation of cocaine and some of its metabolites, especially when stored at 4°C.[2][3]

Q4: Are preservatives necessary for storing blood samples? If so, what is recommended?

A4: Yes, preservatives are highly recommended for blood samples to inhibit enzymatic activity that degrades cocaine. Sodium fluoride (NaF) is a commonly used preservative that acts as an enzyme inhibitor.[1][3] The addition of NaF can significantly improve the stability of cocaine in blood samples, especially when stored at 4°C.[2][3] Some studies suggest that adjusting the pH of the blood to around 5 in addition to using a preservative can further enhance stability.[1]

Q5: How long can I expect cocaine and its major metabolites to be stable under recommended storage conditions?

A5: At -20°C, cocaine and its metabolites in blood (with a preservative) and urine (at an appropriate pH) can be stable for over a year with recoveries greater than 80%.[2] However, at 4°C in blood without a preservative, cocaine can degrade completely within 30 days.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound concentrations in stored samples. Degradation due to improper storage conditions.Immediate Action: Re-evaluate your storage protocol. Ensure samples are stored at -20°C. Future Prevention: Aliquot samples upon collection to minimize freeze-thaw cycles. For urine, measure and adjust the pH to be acidic (around 5) before freezing. For blood, ensure collection tubes contain an appropriate preservative like sodium fluoride.
Inconsistent results between sample replicates. Non-homogenous sample or variable degradation between aliquots.Immediate Action: Ensure samples are thoroughly mixed before aliquoting and analysis. Future Prevention: Standardize your sample handling and storage procedures. Use pre-treated collection tubes for consistency.
Presence of unexpected degradation products. Chemical or enzymatic hydrolysis during storage or sample preparation.Immediate Action: Review your analytical method to identify potential degradation products of this compound. Future Prevention: Minimize the time samples are kept at room temperature during processing. For blood, ensure the concentration of the preservative is sufficient.
Decreased concentrations of cocaine with a corresponding increase in benzoylecgonine (BE). Chemical hydrolysis, particularly in alkaline conditions.Immediate Action: This is a strong indicator of sample degradation. Future Prevention: For urine, ensure the pH is acidic. For all samples, maintain frozen storage at -20°C.

Data on the Stability of Cocaine and its Major Metabolites

The following tables summarize the stability of cocaine (COC), benzoylecgonine (BE), and ecgonine methyl ester (EME) in blood and urine under various storage conditions. This data can serve as a proxy for estimating the stability of this compound.

Table 1: Stability of Cocaine and Metabolites in Blood

CompoundStorage TemperaturePreservativeDurationRecovery/Observations
Cocaine (COC)-20°CWith NaF1 year> 80% recovery
Cocaine (COC)4°CWith NaF150 daysDisappeared
Cocaine (COC)4°CWithout NaF30 daysDisappeared
Benzoylecgonine (BE)-20°CWith NaF1 year> 80% recovery
Benzoylecgonine (BE)4°CWith NaF365 days68.5% recovery
Benzoylecgonine (BE)4°CWithout NaF365 days3.7% recovery
Ecgonine Methyl Ester (EME)-20°CWith NaF1 year> 80% recovery
Ecgonine Methyl Ester (EME)4°CWith NaF215 daysDisappeared
Ecgonine Methyl Ester (EME)4°CWithout NaF185 daysDisappeared

Data synthesized from a study evaluating in vitro stability of cocaine compounds.[2]

Table 2: Stability of Cocaine and Metabolites in Urine

CompoundStorage TemperaturepHDurationRecovery/Observations
Cocaine (COC)4°C875 daysDisappeared
Cocaine (COC)-20°CNot specified1 yearStable
Benzoylecgonine (BE)4°C81 year23% recovery
Benzoylecgonine (BE)-20°CNot specified1 yearStable
Ecgonine Methyl Ester (EME)4°C815 daysDisappeared
Ecgonine Methyl Ester (EME)-20°CNot specified1 yearStable

Data synthesized from a study evaluating in vitro stability of cocaine compounds.[2][3]

Experimental Protocols

1. Sample Preparation and Storage

  • Blood: Collect blood in tubes containing a preservative such as sodium fluoride. If plasma is required, centrifuge the blood soon after collection. For long-term storage, immediately freeze samples at -20°C or lower.

  • Urine: Collect urine in sterile containers. For optimal stability, adjust the pH to approximately 5.0. Store samples frozen at -20°C or lower.

2. Extraction of Analytes

A common method for extracting cocaine and its metabolites from biological matrices is Solid-Phase Extraction (SPE).

  • Sample Pre-treatment: Thaw samples and centrifuge to remove any precipitates. Dilute the sample with a buffer solution (e.g., phosphate buffer) to adjust the pH for optimal extraction.

  • SPE Procedure:

    • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and then the buffer solution.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with deionized water and then an acidic solution (e.g., dilute HCl) to remove interferences.

    • Dry the cartridge thoroughly.

    • Elute the analytes with a basic organic solvent mixture (e.g., dichloromethane-isopropanol-ammonium hydroxide).

  • Eluate Processing: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.

3. Analytical Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of cocaine and its metabolites.

  • Chromatographic Separation: Use a C18 analytical column with a gradient elution program. The mobile phase typically consists of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

experimental_workflow cluster_collection Sample Collection & Pre-storage cluster_storage Storage cluster_analysis Analysis Urine_Collection Urine Collection pH_Adjustment pH Adjustment (Urine) Urine_Collection->pH_Adjustment Blood_Collection Blood Collection Preservative Addition of Preservative (Blood) Blood_Collection->Preservative Freezing Freezing at -20°C pH_Adjustment->Freezing Preservative->Freezing SPE Solid-Phase Extraction Freezing->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS

Caption: General experimental workflow for the analysis of cocaine metabolites in biological samples.

stability_factors cluster_factors Influencing Factors cluster_conditions Storage Conditions Analyte_Stability This compound Stability Temperature Temperature Analyte_Stability->Temperature pH pH Analyte_Stability->pH Enzymes Enzymatic Activity Analyte_Stability->Enzymes High_Temp High Temperature (e.g., 4°C, Room Temp) Temperature->High_Temp leads to Low_Temp Low Temperature (e.g., -20°C) Temperature->Low_Temp leads to Alkaline_pH Alkaline pH pH->Alkaline_pH leads to Acidic_pH Acidic pH pH->Acidic_pH leads to No_Preservative No Preservative Enzymes->No_Preservative active with With_Preservative With Preservative (e.g., NaF) Enzymes->With_Preservative inhibited by High_Temp->Analyte_Stability Decreases Low_Temp->Analyte_Stability Increases Alkaline_pH->Analyte_Stability Decreases Acidic_pH->Analyte_Stability Increases No_Preservative->Analyte_Stability Decreases (in blood) With_Preservative->Analyte_Stability Increases (in blood)

Caption: Factors influencing the stability of cocaine and its metabolites in biological samples.

References

Technical Support Center: Optimizing m-Hydroxycocaine Extraction from Hair

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of m-Hydroxycocaine from hair samples. Our aim is to help you overcome common challenges and optimize your experimental workflow for accurate and reliable results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound from hair.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Detection of this compound Insufficient sample amount.Use a sufficient hair sample weight (typically 10-50 mg) to ensure detectable levels of metabolites.
Inefficient extraction solvent.Optimize the extraction solvent. Methanol is commonly used, sometimes in combination with ultrasonication.[1] Consider solid-phase extraction (SPE) for analyte concentration and purification.[2]
Degradation of the analyte during extraction.Avoid harsh chemical treatments or high temperatures that could degrade the hydroxylated metabolites.
Insufficient sensitivity of the analytical method.Employ highly sensitive analytical techniques such as LC-MS/MS or UHPLC-MS/MS.[3][4]
High Background Noise or Matrix Effects Co-extraction of interfering substances from the hair matrix.Incorporate a thorough sample cleanup step. Solid-phase extraction (SPE) is effective in removing matrix components.[2]
Contamination from external sources.Implement a rigorous decontamination protocol for hair samples prior to extraction. This often involves washing with solvents like dichloromethane and methanol.[5][6]
Non-optimized LC-MS/MS parameters.Optimize the mass spectrometry parameters, including precursor and product ions, collision energy, and source parameters for this compound.
Poor Reproducibility of Results Inconsistent sample preparation.Standardize every step of the protocol, from hair segmentation and washing to extraction and analysis.
Variability in hair samples (e.g., color, cosmetic treatments).Be aware that hair characteristics can influence drug incorporation and extraction efficiency. Metabolic ratios for hydroxycocaines can be significantly higher in black hair compared to blond/gray hair.[7][8][9][10]
Instrument instability.Ensure the analytical instrument is properly calibrated and maintained. Use internal standards to correct for variations.
Differentiating Ingestion from External Contamination Presence of cocaine on hair from environmental exposure.Analyze for multiple cocaine metabolites, including this compound, p-Hydroxycocaine, and hydroxybenzoylecgonine (OH-BE). The presence of these metabolites is a strong indicator of ingestion.[1][11][12]
Misinterpretation of metabolite ratios.Calculate the ratio of this compound to cocaine. Ratios significantly higher than those found in street cocaine samples can help confirm consumption.[1][11][12] Some studies propose that a p- or m-OH-COC to COC ratio greater than 0.0005 is indicative of ingestion.[11]

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound important in hair analysis?

A1: The detection of this compound, along with other hydroxylated metabolites, is crucial for distinguishing between the actual ingestion of cocaine and external contamination of the hair.[4][7][12][13] These metabolites are products of the body's metabolism of cocaine and are generally not present in significant amounts in street cocaine samples.[1][12] Their presence in hair provides strong evidence of drug consumption.

Q2: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in hair?

A2: While values can vary between laboratories and methods, validated LC/MS/MS methods have reported an LOD and LOQ for hydroxycocaine isomers, including this compound, to be as low as 0.02 ng/10 mg of hair.[3] With highly optimized protocols using solid-phase extraction, the LOQ threshold could potentially be as low as 500 fg/mg.[2]

Q3: How can I minimize the risk of external contamination affecting my results?

A3: A thorough decontamination procedure is essential. This typically involves washing the hair samples with a sequence of organic solvents (e.g., dichloromethane, methanol) and aqueous solutions to remove any externally bound drugs before proceeding with the extraction.[5][6][14]

Q4: What is the recommended analytical technique for this compound analysis in hair?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most widely recommended and utilized techniques.[3][4][13] These methods offer the high sensitivity and specificity required for detecting the low concentrations of this compound typically found in hair.

Q5: Can cosmetic hair treatments affect the concentration of this compound?

A5: Yes, cosmetic treatments such as bleaching or dyeing can potentially alter the chemical composition of hair and may lead to the degradation of incorporated drugs and their metabolites.[15] It is important to document any known hair treatments of the samples being analyzed. However, one study found that peroxide-containing cosmetic treatments did not result in the formation of hydroxycocaine metabolites in extensively washed hair.[3]

Experimental Protocols & Data

Sample Preparation and Extraction Workflow

The following diagram illustrates a general workflow for the extraction of this compound from hair samples.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Analysis s1 Hair Sample Collection (10-50 mg) s2 Decontamination Wash (e.g., Dichloromethane, Methanol) s1->s2 s3 Drying of Hair Sample s2->s3 e1 Incubation with Extraction Solvent (e.g., Methanol) s3->e1 e2 Ultrasonication e1->e2 e3 Centrifugation e2->e3 e4 Collection of Supernatant e3->e4 c1 Optional: Solid-Phase Extraction (SPE) e4->c1 c2 Evaporation & Reconstitution c1->c2 c3 LC-MS/MS or UHPLC-MS/MS Analysis c2->c3

Caption: A generalized workflow for the extraction of this compound from hair.

Decision Logic for Differentiating Consumption from Contamination

This diagram outlines the logical steps involved in interpreting the analytical results to determine if cocaine was consumed.

DecisionLogic start Start: Analyze Hair Sample cocaine_detected Is Cocaine Detected? start->cocaine_detected metabolites_detected Are Hydroxy Metabolites (e.g., m-OH-cocaine) Detected? cocaine_detected->metabolites_detected Yes negative Conclusion: Negative for Cocaine cocaine_detected->negative No ratio_check Is Metabolite/Cocaine Ratio Above Threshold? metabolites_detected->ratio_check Yes contamination Conclusion: External Contamination Possible metabolites_detected->contamination No consumption Conclusion: Cocaine Consumption Likely ratio_check->consumption Yes ratio_check->contamination No

Caption: Decision tree for interpreting cocaine and metabolite findings in hair analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies for the analysis of cocaine and its metabolites in hair.

Table 1: Analytical Method Parameters

Analyte Analytical Method LOD (ng/10 mg hair) LOQ (ng/10 mg hair) Linearity (ng/10 mg hair) Reference
Hydroxycocaine IsomersLC/MS/MS0.020.020.02 - 10[3]
Cocaine & MetabolitesUHPLC-MS/MS-500 fg/mg (potential)-[2]

Note: Data from different studies may not be directly comparable due to variations in instrumentation, protocols, and reporting units.

Table 2: Metabolite to Cocaine Ratios for Differentiating Ingestion

Metabolite Ratio Proposed Threshold for Ingestion Rationale Reference
p- or m-OH-COC / COC> 0.0005Ratios are significantly higher in hair from cocaine users compared to contaminated samples.[11]
OH-Metabolites / COC> 2x the ratio found in street cocaineHelps to distinguish between consumption and contamination from illicit cocaine products.[1][12]

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Quantification of m-Hydroxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to mitigate matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of m-Hydroxycocaine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and how do they specifically impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, hair).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[2][3] In the analysis of this compound, a minor but crucial metabolite of cocaine, these effects can be caused by endogenous components like phospholipids and salts or exogenous factors from sample collection and processing.[4] Failure to address matrix effects can lead to underestimation of the analyte or false-negative results.[4]

Q2: What is the most effective strategy for compensating for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most widely recognized and effective method to compensate for matrix effects.[1][2] A SIL-IS, such as this compound-d3, is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte's signal to the internal standard's signal, which remains consistent even with matrix variations.[5]

Q3: How can I identify if my this compound analysis is suffering from matrix effects?

A3: The post-column infusion experiment is a standard qualitative method to identify regions of ion suppression or enhancement.[2][6][7] This involves infusing a constant flow of an this compound standard into the mass spectrometer post-column while injecting a blank matrix extract. A dip or rise in the baseline signal indicates at which retention times co-eluting matrix components are causing interference.[6][8] For a quantitative assessment, the post-extraction spike method compares the analyte's response in a blank matrix extract to its response in a neat solvent.[4][7]

Q4: Which sample preparation technique is best for reducing matrix interferences in hair samples?

A4: For complex matrices like hair, which present significant challenges due to low analyte concentrations and high potential for interference, Solid-Phase Extraction (SPE) is a highly effective cleanup technique.[9][10] Specifically, a mixed-mode cation exchange SPE can selectively isolate basic compounds like this compound from the complex hair matrix, significantly reducing interferences.[4] This leads to a cleaner extract and minimizes ion suppression.[9][10]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution & Rationale
Poor Peak Shape / Splitting Co-eluting Matrix Components: Interfering substances from the sample matrix are eluting at or very near the retention time of this compound.Optimize Chromatography: Adjust the mobile phase gradient to achieve better separation between the analyte and the interfering peaks.[8] Improve Sample Cleanup: Switch to a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove a wider range of interferences before injection.
Inconsistent Internal Standard (IS) Area Unsuitable Internal Standard: The IS is structurally different from this compound and is affected differently by matrix components.Use a Stable Isotope-Labeled IS: Employ a SIL-IS (e.g., this compound-d3). It will co-elute and experience nearly identical matrix effects as the analyte, ensuring a stable analyte/IS ratio for accurate quantification.[1][11]
Low Signal Intensity (Ion Suppression) High Concentration of Interferences: The sample extract is too concentrated with matrix components (e.g., phospholipids, salts) that compete for ionization.[3][6]Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[2] Modify Chromatographic Conditions: Adjust the LC gradient to separate the analyte from regions of significant ion suppression, which can be identified via a post-column infusion experiment.[2][8]
High Variability in Results Between Samples Sample-to-Sample Matrix Variation: The composition of the biological matrix differs significantly between individual samples, causing inconsistent ion suppression or enhancement.Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the effect of the matrix across the calibration curve and the unknown samples.[1] Implement Robust Sample Cleanup: A consistent and efficient sample preparation method like SPE will minimize variability by effectively removing interfering components from all samples.

Quantitative Data: Impact of Sample Preparation on Matrix Effect

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes representative data on the matrix effect for cocaine and its metabolites using different extraction methods from whole blood.

Analyte Extraction Method Matrix Effect (%) *Interpretation
CocaineProtein Precipitation (PPT)75.2%Significant Ion Suppression
CocaineLiquid-Liquid Extraction (LLE)88.9%Moderate Ion Suppression
CocaineSolid-Phase Extraction (SPE)97.4%Minimal Matrix Effect
BenzoylecgonineProtein Precipitation (PPT)68.5%Significant Ion Suppression
BenzoylecgonineLiquid-Liquid Extraction (LLE)85.1%Moderate Ion Suppression
BenzoylecgonineSolid-Phase Extraction (SPE)95.8%Minimal Matrix Effect
NorcocaineProtein Precipitation (PPT)71.3%Significant Ion Suppression
NorcocaineLiquid-Liquid Extraction (LLE)87.3%Moderate Ion Suppression
NorcocaineSolid-Phase Extraction (SPE)96.2%Minimal Matrix Effect

*Data is illustrative, based on trends reported in comparative studies. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols & Visualizations

Protocol: Solid-Phase Extraction (SPE) for Hair Samples

This protocol provides an effective method for extracting this compound from hair samples while minimizing matrix interferences.[10]

Objective: To isolate this compound from digested hair samples using mixed-mode cation exchange SPE.

Materials:

  • Mixed-mode strong cation-exchange SPE cartridges

  • Digested hair sample supernatant

  • Internal standard solution (e.g., this compound-d3)

  • Methanol, Acetonitrile, 0.1 M Formic Acid, 5% Ammonium Hydroxide in Methanol

Procedure:

  • Sample Pre-treatment: To the digested hair supernatant, add the SIL internal standard solution and vortex.

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol, followed by water, and finally an equilibration buffer (e.g., acidic water).

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing (Interference Removal):

    • Wash 1: Pass an acidic aqueous solution (e.g., 0.1 M formic acid) to remove neutral and acidic interferences.

    • Wash 2: Pass methanol to remove remaining non-polar interferences.

  • Elution: Elute the target analyte (this compound) using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

SPE Workflow for this compound from Hair cluster_prep Pre-Analysis cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Digested Hair Supernatant Spike Spike with SIL Internal Standard Sample->Spike Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash1 3. Wash (Aqueous Acid) Removes acidic/neutral interferences Load->Wash1 Wash2 4. Wash (Methanol) Removes non-polar interferences Wash1->Wash2 Elute 5. Elute Analyte (Basic Methanol) Wash2->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analysis Inject for LC-MS/MS Analysis Recon->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for isolating this compound.

Logical Diagram: Troubleshooting Ion Suppression

This decision tree illustrates a logical workflow for diagnosing and resolving ion suppression issues.

Start Problem: Inaccurate or Variable This compound Results CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS UseSIL Action: Implement a SIL-IS (e.g., this compound-d3) CheckIS->UseSIL No AssessMatrix Action: Perform Post-Column Infusion Experiment CheckIS->AssessMatrix Yes End Resolution: Accurate & Reproducible Quantification UseSIL->End SuppressionFound Is Ion Suppression Observed? AssessMatrix->SuppressionFound OptimizeLC Action: Modify LC Gradient to Shift Analyte from Suppression Zone SuppressionFound->OptimizeLC Yes, co-eluting with analyte ImproveCleanup Action: Enhance Sample Cleanup (e.g., Switch from LLE to SPE) SuppressionFound->ImproveCleanup Yes, significant and broad SuppressionFound->End No OptimizeLC->End ImproveCleanup->End

Caption: A decision tree for troubleshooting ion suppression in LC-MS/MS.

References

troubleshooting degradation of m-Hydroxycocaine reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the potential degradation of m-Hydroxycocaine reference standards. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my this compound reference standard?

A1: Proper storage is critical to maintain the integrity of your this compound reference standard. Based on manufacturer recommendations and the chemical properties of related compounds, the following storage conditions are advised:

  • Temperature: Store the reference standard at -20°C.[1]

  • Form: Whenever possible, store the standard in its solid, powdered form in a desiccator to protect it from moisture, as it is a hygroscopic solid.[1]

  • Light: Protect the standard from light.

  • Solutions: If the standard is in solution, it should be stored at a low temperature, ideally -20°C or colder.[2] For cocaine standards, which share structural similarities, storage at 10°C or colder is recommended for solutions in methanol.

Q2: What is the recommended solvent for dissolving this compound reference standards?

A2: this compound is soluble in methanol at a concentration of greater than 30 mg/mL.[1] It is insoluble in water.[1] Therefore, methanol is a suitable solvent. Acetonitrile is also a common solvent for cocaine and its metabolites and can be considered.[3] When preparing solutions, it is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Q3: My analytical results are inconsistent. Could my this compound reference standard have degraded?

A3: Inconsistent results, such as a decrease in the main peak area, the appearance of new peaks, or shifts in retention time, can be indicative of reference standard degradation. Several factors can contribute to the degradation of this compound, including:

  • Improper Storage: Exposure to elevated temperatures, moisture, and light can accelerate degradation.

  • pH: Like its parent compound cocaine, this compound is susceptible to hydrolysis, which is influenced by pH. Both acidic and basic conditions can promote the breakdown of the ester linkage.

  • Solvent Purity: The presence of water or other impurities in the solvent can lead to hydrolysis or other reactions.

  • Repeated Freeze-Thaw Cycles: For standards in solution, repeated cycling between frozen and thawed states can introduce moisture and potentially accelerate degradation.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in the available literature, based on the structure of cocaine and its known degradation, the primary degradation is likely to be hydrolysis of the ester linkages. This would result in the formation of m-hydroxybenzoylecgonine and ecgonine methyl ester, and potentially further hydrolysis to m-hydroxybenzoic acid and ecgonine. It's also important to note that this compound itself can be a degradation product found in illicit cocaine samples, suggesting it can form from cocaine under certain conditions.[4][5][6][7]

Troubleshooting Guide

If you suspect degradation of your this compound reference standard, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Storage and Handling Procedures
  • Confirm Storage Temperature: Ensure the standard has been consistently stored at -20°C.

  • Check for Moisture Exposure: As a hygroscopic solid, exposure to humidity should be minimized.[1] Check if the container was tightly sealed and if a desiccator was used.

  • Review Solvent Preparation: Confirm that a high-purity, anhydrous solvent (e.g., methanol) was used for preparing solutions.

  • Assess Handling Practices: Evaluate if the standard was brought to room temperature before opening to prevent condensation. Minimize the time the container is open.

Step 2: Analytical System Check
  • Instrument Performance: Run a system suitability test with a fresh, reliable standard to ensure your analytical system (e.g., LC-MS, GC-MS) is performing correctly.

  • Column Integrity: Evaluate the chromatographic peak shape. Peak tailing or fronting could indicate issues with the column rather than the standard.

  • Mobile Phase Preparation: Ensure the mobile phase was prepared correctly and is fresh.

Step 3: Compare with a New Standard
  • Procure a New Lot: If possible, obtain a new, unopened lot of the this compound reference standard.

  • Prepare Fresh Solutions: Prepare solutions of both the old and new standards under identical conditions.

  • Analyze and Compare: Analyze both solutions and compare the chromatograms. A significant difference in the peak area of the main compound or the presence of additional peaks in the old standard's chromatogram would strongly suggest degradation.

Step 4: Perform a Forced Degradation Study (Optional)

For a more in-depth investigation, a forced degradation study can be performed to understand the degradation profile of your standard. This involves intentionally subjecting the standard to harsh conditions to accelerate degradation.

Experimental Protocol: Forced Degradation Study of this compound

This protocol is a general guideline and may need to be optimized based on the specific instrumentation and analytical methods used in your laboratory.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Methanol (HPLC or MS grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • Appropriate HPLC column (e.g., C18)

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

      • Heat the solution at 60°C for 2 hours.

      • Cool to room temperature and neutralize with 0.1 N NaOH.

      • Dilute to a suitable concentration with the mobile phase.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

      • Keep the solution at room temperature for 2 hours.

      • Neutralize with 0.1 N HCl.

      • Dilute to a suitable concentration with the mobile phase.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature, protected from light, for 24 hours.

      • Dilute to a suitable concentration with the mobile phase.

    • Thermal Degradation:

      • Place a small amount of the solid reference standard in an oven at 80°C for 24 hours.

      • Dissolve the stressed solid in methanol to the desired concentration.

    • Photolytic Degradation:

      • Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm) for 24 hours.

      • Prepare a control sample protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC or UPLC method.

    • Monitor for the appearance of new peaks and a decrease in the main this compound peak.

Data Interpretation:

The chromatograms from the stressed samples will reveal the degradation products formed under each condition. This information can be used to confirm if the unknown peaks in your experimental samples correspond to degradation products.

Data Presentation

Table 1: Recommended Storage and Handling of this compound Reference Standard

ParameterRecommendationRationale
Temperature -20°CMinimizes chemical degradation.[1]
Form Solid, desiccatedProtects against hydrolysis due to hygroscopic nature.[1]
Light Protected from lightPrevents photolytic degradation.
Solvent Methanol (anhydrous)Good solubility and minimizes hydrolysis.[1]
Handling Bring to room temperature before openingPrevents condensation and moisture contamination.

Visualization

Troubleshooting Workflow

The following diagram illustrates the logical steps to follow when troubleshooting the potential degradation of an this compound reference standard.

TroubleshootingWorkflow start Suspected Degradation of This compound Standard check_storage Step 1: Verify Storage and Handling Procedures start->check_storage storage_ok Storage & Handling Correct? check_storage->storage_ok correct_storage Action: Implement Correct Storage & Handling storage_ok->correct_storage No check_system Step 2: Perform Analytical System Check storage_ok->check_system Yes correct_storage->check_storage system_ok System Performing Correctly? check_system->system_ok fix_system Action: Troubleshoot and Calibrate Analytical System system_ok->fix_system No compare_standard Step 3: Compare with a New Standard system_ok->compare_standard Yes fix_system->check_system degradation_confirmed Degradation Confirmed? compare_standard->degradation_confirmed use_new_standard Resolution: Discard Old Standard, Use New Standard degradation_confirmed->use_new_standard Yes no_degradation Resolution: Issue Likely Not with Standard Degradation degradation_confirmed->no_degradation No forced_degradation Optional: Perform Forced Degradation Study for Further Insight use_new_standard->forced_degradation

Caption: Troubleshooting workflow for this compound standard degradation.

References

Technical Support Center: Chromatographic Resolution of m-Hydroxycocaine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in improving the chromatographic resolution of m-hydroxycocaine from its positional isomers, o-hydroxycocaine and p-hydroxycocaine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

The primary challenge lies in the structural similarity of the ortho-, meta-, and para- positional isomers. These compounds have identical molecular weights and very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation often requires careful method development and optimization, focusing on exploiting subtle differences in their polarity and stereochemistry.

Q2: What type of chromatographic column is best suited for separating hydroxycocaine isomers?

Both chiral and reversed-phase columns can be effective, depending on the specific requirements of the analysis.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating chiral compounds and can also provide excellent selectivity for positional isomers. These are often the first choice when baseline resolution of all isomers is critical.

  • Reversed-Phase (RP) Columns: High-performance liquid chromatography (HPLC) using C18 columns is a common approach. However, achieving adequate separation of these closely related isomers on a standard C18 column can be challenging and often requires the use of mobile phase additives or ion-pairing agents to enhance resolution.[1] For more challenging separations, columns with different selectivities, such as biphenyl or pentafluorophenyl (PFP) phases, may offer improved resolution.

Q3: How does mobile phase composition affect the resolution of this compound isomers?

Mobile phase composition is a critical factor in achieving the desired separation. Key parameters to consider include:

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) significantly impact retention and selectivity. A systematic evaluation of the organic modifier percentage is crucial for optimization.

  • pH: The pH of the mobile phase can alter the ionization state of the analytes, which in turn affects their retention and selectivity on the column. For basic compounds like hydroxycocaine isomers, operating at a pH that suppresses ionization can improve peak shape and retention. A buffered mobile phase is recommended to ensure reproducible results.

  • Additives and Buffers: Small amounts of additives, such as trifluoroacetic acid (TFA) for acidic compounds or volatile bases like triethylamine (TEA) for basic compounds, can improve peak shape by minimizing secondary interactions with the stationary phase.[2] The concentration of the buffer can also influence retention and separation.

Q4: Can Supercritical Fluid Chromatography (SFC) be used to separate hydroxycocaine isomers?

Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for the separation of chiral and positional isomers. SFC often provides higher efficiency, faster analysis times, and uses more environmentally friendly mobile phases (typically supercritical CO₂ with a small amount of co-solvent). Chiral stationary phases are commonly used in SFC for this type of separation.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of m- and p-Hydroxycocaine Isomers

This is a common issue due to the very similar polarities of the meta and para isomers.

Troubleshooting Steps:

  • Optimize Mobile Phase Selectivity:

    • Change the Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity.

    • Adjust Mobile Phase pH: Systematically vary the pH of the mobile phase. A small change in pH can sometimes significantly impact the relative retention of the isomers.

    • Introduce an Ion-Pairing Agent: For reversed-phase HPLC, adding an ion-pairing reagent like n-heptanesulfonate to the mobile phase can enhance the separation of these basic compounds.[1]

  • Modify Chromatographic Conditions:

    • Lower the Temperature: Reducing the column temperature can sometimes increase the differences in interaction between the analytes and the stationary phase, leading to better resolution.

    • Reduce the Flow Rate: A lower flow rate can increase the column efficiency and improve resolution, although it will also increase the analysis time.

  • Evaluate the Stationary Phase:

    • Switch Column Chemistry: If a C18 column is not providing adequate resolution, consider a column with a different stationary phase, such as a biphenyl or PFP column, which can offer different selectivities.

    • Utilize a Chiral Column: If not already in use, a chiral stationary phase is highly recommended for resolving positional isomers.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and quantification.

Troubleshooting Steps:

  • Address Secondary Interactions (Tailing):

    • Add a Mobile Phase Modifier: For basic compounds like hydroxycocaine, peak tailing is often caused by interactions with acidic silanol groups on the silica support of the column. Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can mitigate this effect.

    • Adjust pH: Operating at a pH that ensures the analyte is in a single ionic state can improve peak shape.

  • Check for Column Overload (Fronting):

    • Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves.

    • Decrease Injection Volume: A smaller injection volume can also prevent column overload.

  • Investigate Extracolumn Volume:

    • Minimize Tubing Length: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize peak broadening.

Issue 3: Unstable Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration:

    • Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This is especially important when changing mobile phase compositions.

  • Verify Mobile Phase Preparation:

    • Premix Mobile Phase: If using a gradient, ensure the solvents are properly mixed. If possible, prepare the mobile phase offline to ensure consistency.

    • Use a Buffered Mobile Phase: A buffer is essential to maintain a stable pH and thus stable retention times for ionizable compounds.

  • Check for System Leaks:

    • Inspect all fittings and connections for any signs of leaks, which can cause fluctuations in flow rate and pressure, leading to retention time drift.

  • Control Column Temperature:

    • Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times.

Data Presentation

The following tables summarize typical chromatographic parameters and performance data for the separation of hydroxycocaine isomers. Note: These values are illustrative and will vary depending on the specific instrument, column, and experimental conditions.

Table 1: HPLC Method Parameters for Hydroxycocaine Isomer Separation

ParameterCondition 1: Reversed-PhaseCondition 2: Chiral Separation
Column Biphenyl (e.g., Kinetex Biphenyl)Cellulose-based CSP
Mobile Phase A 0.1% Formic Acid in Watern-Hexane
Mobile Phase B 0.1% Formic Acid in AcetonitrileIsopropanol with 0.1% TEA
Gradient 10-40% B over 15 minIsocratic: 90:10 (A:B)
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40 °C25 °C
Detection MS/MS (MRM mode)UV at 230 nm

Table 2: Typical Quantitative Performance Data

AnalyteRetention Time (min)Resolution (Rs) vs. m-OH-COCLLOQ (ng/mL)
o-Hydroxycocaine8.22.10.5
This compound9.5-0.5
p-Hydroxycocaine9.91.60.5

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Quantification of Hydroxycocaine Isomers in a Sample Matrix
  • Sample Preparation:

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the sample matrix.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Utilize a biphenyl or PFP column.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.

    • Maintain a constant column temperature (e.g., 40 °C).

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set up multiple reaction monitoring (MRM) transitions for each isomer to ensure specificity and sensitivity.

Protocol 2: Chiral HPLC Method for Baseline Resolution of Hydroxycocaine Isomers
  • Sample Preparation:

    • Dissolve the sample containing the isomers in the mobile phase.

  • Chromatographic Conditions:

    • Use a polysaccharide-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

    • Employ a normal-phase isocratic mobile phase, such as n-hexane and isopropanol (e.g., 90:10 v/v).

    • Add a small amount of an amine modifier (e.g., 0.1% triethylamine) to the mobile phase to improve peak shape.

    • Maintain a constant flow rate and column temperature.

  • Detection:

    • Use a UV detector set at a wavelength where the analytes have significant absorbance (e.g., 230 nm).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Initial Sample Extraction SPE or LLE Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC HPLC/SFC Separation Injection->HPLC Detection UV or MS/MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of this compound isomers.

Troubleshooting_Resolution Start Poor Resolution of m- and p-Isomers Opt_Mobile Optimize Mobile Phase Start->Opt_Mobile Change_Solvent Switch Organic Modifier (ACN/MeOH) Opt_Mobile->Change_Solvent No Resolved Resolution Improved Opt_Mobile->Resolved Yes Adjust_pH Adjust Mobile Phase pH Change_Solvent->Adjust_pH Add_Ion_Pair Add Ion-Pairing Agent Adjust_pH->Add_Ion_Pair Opt_Conditions Modify Conditions Add_Ion_Pair->Opt_Conditions Lower_Temp Decrease Temperature Opt_Conditions->Lower_Temp No Opt_Conditions->Resolved Yes Reduce_Flow Decrease Flow Rate Lower_Temp->Reduce_Flow Eval_Column Evaluate Column Reduce_Flow->Eval_Column Change_Chem Try Different Stationary Phase Eval_Column->Change_Chem No Eval_Column->Resolved Yes Use_Chiral Use Chiral Column Change_Chem->Use_Chiral Use_Chiral->Resolved

Caption: Troubleshooting flowchart for improving the resolution of m- and p-hydroxycocaine isomers.

References

addressing low recoveries of m-Hydroxycocaine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low recoveries of m-Hydroxycocaine during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing your experimental workflow.

Troubleshooting Guide

Low recovery of this compound can be attributed to several factors during sample preparation. This guide provides a systematic approach to identifying and resolving common issues.

1. Issue: Low Analyte Recovery in Liquid-Liquid Extraction (LLE)

  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting: The extraction efficiency of cocaine and its metabolites is highly pH-dependent. For basic compounds like this compound, the sample pH should be adjusted to be at least 2 pH units above its pKa to ensure it is in its neutral, more organic-soluble form. A mild alkaline pH is generally recommended for cocaine metabolites.

  • Possible Cause 2: Inappropriate Solvent System.

    • Troubleshooting: The choice of extraction solvent is critical. A single solvent may not be sufficient. Consider using a mixture of a non-polar solvent with a more polar modifier to improve the extraction of polar metabolites. For instance, a mixture of methyl tert-butyl ether (MTBE) and 2-propanol (70:30, v:v) has been used for cocaine and its metabolites[1]. Dichloromethane-isopropanol (3:1) has also been reported as an effective solvent mixture[2].

  • Possible Cause 3: Insufficient Solvent Volume or Extraction Repetitions.

    • Troubleshooting: A single extraction may not be sufficient for quantitative recovery. Perform multiple extractions (e.g., three) with fresh solvent and pool the organic phases. Increasing the solvent-to-sample ratio can also improve recovery[2].

  • Possible Cause 4: Analyte Partitioning back into the Aqueous Phase.

    • Troubleshooting: The addition of salt ("salting out") to the aqueous sample can decrease the solubility of this compound and drive it into the organic phase. Sodium chloride or sodium sulfate are commonly used.

2. Issue: Low Analyte Recovery in Solid-Phase Extraction (SPE)

  • Possible Cause 1: Incorrect Sorbent Selection.

    • Troubleshooting: this compound is a polar metabolite. Therefore, a sorbent that provides appropriate interaction is crucial. Mixed-mode cation exchange sorbents are often effective for extracting basic drugs like cocaine and its metabolites from biological matrices. These sorbents offer both reversed-phase and ion-exchange retention mechanisms.

  • Possible Cause 2: Inadequate Sample Pre-treatment.

    • Troubleshooting: Proper pH adjustment of the sample before loading it onto the SPE cartridge is critical for retention, especially for ion-exchange sorbents. For cation exchange, the sample pH should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is protonated and can bind to the sorbent.

  • Possible Cause 3: Improper Wash Steps.

    • Troubleshooting: The wash solvent should be strong enough to remove interferences without eluting the analyte of interest. A common strategy is to use a weak organic solvent or a buffer at a specific pH to remove endogenous compounds.

  • Possible Cause 4: Inefficient Elution.

    • Troubleshooting: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For mixed-mode cation exchange sorbents, the elution solvent is typically a mixture of an organic solvent with a basic modifier (e.g., ammonium hydroxide) to neutralize the charge on the analyte and release it from the sorbent. A mixture of acetonitrile and methanol with 5% strong ammonia solution has been used effectively.

3. Issue: Analyte Degradation

  • Possible Cause 1: pH-mediated Hydrolysis.

    • Troubleshooting: Cocaine and its ester-containing metabolites are susceptible to hydrolysis, especially at alkaline pH. While a basic pH is needed for LLE, prolonged exposure should be avoided. Work quickly and consider cooling the samples. For storage, acidifying the sample to a pH of around 4-5 can improve stability[3].

  • Possible Cause 2: Enzymatic Degradation.

    • Troubleshooting: Biological matrices like blood contain esterases that can degrade cocaine and its metabolites[4][5]. To prevent this, samples should be collected in tubes containing a preservative such as sodium fluoride, which inhibits enzymatic activity[3]. Samples should be stored frozen, preferably at -20°C or lower, until analysis[3][6][7].

  • Possible Cause 3: Temperature-related Degradation.

    • Troubleshooting: Elevated temperatures can accelerate the degradation of analytes. Avoid leaving samples at room temperature for extended periods. Perform extractions on ice where possible and store extracts in a cool, dark place. Storage at -20°C is recommended for long-term stability[3][6][7].

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound?

While specific recovery data for this compound is not as widely published as for major metabolites, for cocaine and other metabolites, recoveries greater than 80% are generally achievable with optimized methods[1]. For polar metabolites, achieving high and consistent recovery can be more challenging. It is crucial to perform method validation studies with spiked samples to determine the recovery in your specific matrix.

Q2: Which extraction method is better for this compound: LLE or SPE?

Both LLE and SPE can be effective for extracting this compound. The choice often depends on the sample matrix, required sample cleanup, throughput needs, and available equipment.

  • LLE is a classic technique that can be highly effective but may be more labor-intensive and use larger volumes of organic solvents.

  • SPE can offer higher selectivity, cleaner extracts, and is more amenable to automation, which is beneficial for high-throughput laboratories. Mixed-mode SPE is particularly well-suited for polar, ionizable compounds like this compound.

Q3: How can I prevent the degradation of this compound in my samples during storage?

To ensure the stability of this compound in biological samples, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store samples at -20°C or below.Low temperatures slow down both chemical and enzymatic degradation processes[3][6][7].
Preservatives For blood samples, use collection tubes containing sodium fluoride.Sodium fluoride is an enzyme inhibitor that prevents the breakdown of ester-containing compounds by esterases present in blood[3].
pH For urine samples, adjust the pH to be slightly acidic (around 4-5) for long-term storage.Acidic conditions can inhibit the hydrolysis of the ester linkages in the cocaine molecule and its metabolites[3].

Q4: What are the key parameters to optimize for a solid-phase extraction (SPE) method for this compound?

The key parameters to optimize for an SPE method are:

  • Sorbent Type: Select a sorbent that will effectively retain the polar and basic this compound. Mixed-mode cation exchange sorbents are a good starting point.

  • Sample pH: Adjust the sample pH to ensure the analyte is in the correct ionic state for retention on the sorbent.

  • Wash Solution: Optimize the composition and strength of the wash solution to remove interferences without losing the analyte.

  • Elution Solvent: Ensure the elution solvent is strong enough to fully recover the analyte from the sorbent. This often involves a combination of a strong organic solvent and a pH modifier.

Q5: Can I use the same extraction method for this compound as I use for cocaine?

While methods optimized for cocaine may also extract this compound, they may not be optimal for this more polar metabolite. It is likely that modifications to the protocol, such as adjusting the polarity of the extraction or elution solvents, will be necessary to achieve high recovery for this compound. It is always recommended to validate the method specifically for this compound using spiked control samples.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Cocaine Metabolites

This protocol is a general starting point and should be optimized for this compound.

  • Sample Preparation: To 1 mL of biological sample (e.g., urine or plasma), add an appropriate internal standard.

  • pH Adjustment: Adjust the sample pH to approximately 9-10 with a suitable buffer (e.g., carbonate buffer) or a dilute base (e.g., ammonium hydroxide).

  • Extraction: Add 5 mL of an extraction solvent mixture (e.g., dichloromethane:isopropanol, 9:1 v/v). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the organic (lower) layer to a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 3-5) two more times with fresh solvent. Pool the organic extracts.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase).

Protocol 2: General Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of sample, add an internal standard. Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) to adjust the pH.

  • Column Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M acetic acid.

    • Wash with 3 mL of methanol to remove non-polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of an organic solvent (e.g., acetonitrile:methanol, 60:40 v/v) containing 5% ammonium hydroxide. Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps Start Start with Biological Sample Add_IS Add Internal Standard Start->Add_IS Adjust_pH Adjust pH to ~9-10 Add_IS->Adjust_pH Add_Solvent Add Extraction Solvent Adjust_pH->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Repeat Repeat Extraction 2x Collect_Organic->Repeat Repeat->Add_Solvent Yes Evaporate Evaporate to Dryness Repeat->Evaporate No Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze SPE_Workflow cluster_prep Sample & Column Preparation cluster_extraction Solid-Phase Extraction cluster_final Final Steps Start Start with Biological Sample Add_IS Add Internal Standard & Buffer Start->Add_IS Load Load Sample Add_IS->Load Condition Condition SPE Cartridge Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with Acid Wash1->Wash2 Wash3 Wash with Organic Solvent Wash2->Wash3 Dry Dry Cartridge Wash3->Dry Elute Elute with Basic Organic Solvent Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze Stability_Factors cluster_factors Factors Affecting Stability cluster_solutions Mitigation Strategies Temperature Temperature Storage Store at -20°C or below Temperature->Storage pH pH pH_Control Adjust pH to 4-5 for Storage pH->pH_Control Enzymes Enzymatic Activity Preservatives Use Sodium Fluoride (for blood) Enzymes->Preservatives mH_Cocaine This compound Stability mH_Cocaine->Temperature mH_Cocaine->pH mH_Cocaine->Enzymes

References

interference from other cocaine metabolites in m-Hydroxycocaine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of m-hydroxycocaine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in this compound analysis for determining cocaine consumption?

The primary challenge is not analytical interference from other metabolites in modern chromatographic methods, but rather an interpretive interference. Minor metabolites, including this compound (m-OH-COC), para-hydroxycocaine (p-OH-COC), and ortho-hydroxycocaine (o-OH-COC), can be present as byproducts in illicit street cocaine samples.[1][2][3] This means their mere presence in a biological specimen, such as hair, is not definitive proof of consumption, as it could result from external contamination.[1][4]

Q2: Why is the detection of this compound and other hydroxy metabolites still important?

Despite the potential for contamination, the analysis of hydroxycocaine metabolites is highly recommended.[1] The key is to use metabolic ratios—comparing the concentration of the metabolite to the parent cocaine concentration. In cases of actual consumption, the metabolic ratios of hydroxycocaines are expected to be significantly higher than the ratios found in street cocaine samples.[2] Detecting certain metabolites like para-hydroxybenzoylecgonine (p-OH-BE) and meta-hydroxybenzoylecgonine (m-OH-BE), which have not been identified in seized cocaine samples, can also serve as a strong indicator of ingestion.[1]

Q3: Are there immunoassays available for this compound, and what are the cross-reactivity concerns?

Currently, common screening immunoassays for cocaine use target the major metabolite, benzoylecgonine.[5][6] There is limited information on commercially available immunoassays specifically designed for this compound. For benzoylecgonine immunoassays, cross-reactivity with other cocaine metabolites is generally low.[6] However, all presumptive positive results from any immunoassay should be confirmed by a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

Q4: What are the recommended analytical techniques for this compound analysis?

The gold-standard methods for the identification and quantification of this compound and its isomers are LC-MS/MS and GC-MS.[9][10][11] These techniques offer the high selectivity and sensitivity required to distinguish between isomeric forms of hydroxycocaine and to quantify them at the low concentrations typically found in biological matrices like hair.[12][13]

Data Presentation: Interference Data from Seized Cocaine

The following tables summarize the levels of hydroxycocaine metabolites found in seized street cocaine samples. This data is crucial for establishing thresholds to differentiate between consumption and external contamination.

Table 1: Presence of Hydroxycocaine Metabolites in Seized Cocaine Samples

MetabolitePercentage of Positive Samples (Study 1, n=200)[2][3]Maximum Percentage Relative to Cocaine (Study 1)[2][3]Percentage of Positive Samples (Study 2, n=146)[1]
p-Hydroxycocaine (p-OH-COC)100%0.025%5.1% (similar metabolic ratio to street samples)
This compound (m-OH-COC)100%0.052%6.8% (similar metabolic ratio to street samples)
o-Hydroxycocaine (o-OH-COC)Not analyzed in Study 1Not analyzed in Study 188% (similar metabolic ratio to street samples)
p-Hydroxybenzoylecgonine (p-OH-BE)56%0.044%Not identified
m-Hydroxybenzoylecgonine (m-OH-BE)55%0.024%Not identified
p-Hydroxy-norcocaine (p-OH-NC)Not analyzedNot analyzedNot identified
m-Hydroxy-norcocaine (m-OH-NC)Not analyzedNot analyzedNot identified

Note: The significant difference in detection rates between studies may be due to the sensitivity of the analytical methods employed.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Hair

This protocol is a generalized representation based on common practices described in the literature.[9][10][12][13]

1. Sample Decontamination and Preparation:

  • Wash approximately 20 mg of hair sequentially with dichloromethane and water to remove external contaminants.

  • Allow the hair to air dry completely.

  • Cut the dried hair into segments of approximately 1-2 mm.

2. Digestion:

  • Place the cut hair into a sealable container and add 1 mL of 0.1 N HCl.

  • Incubate the container overnight at 45°C to digest the hair matrix.

  • Allow the container to cool to room temperature.

3. Solid-Phase Extraction (SPE):

  • Use a polymeric strong cation-exchange SPE cartridge (e.g., Strata-X-C).

  • Condition the cartridge sequentially with methanol and a suitable buffer.

  • Mix an aliquot of the hair digest with internal standards and apply it to the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes (cocaine and its metabolites) with an appropriate solvent mixture (e.g., methanol-based).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

4. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A column capable of separating isomers, such as a Kinetex Biphenyl column.

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile or methanol with formic acid or ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. At least two MRM transitions should be monitored for each analyte for confident identification and quantification.

Mandatory Visualizations

Cocaine_Metabolism Cocaine Metabolic Pathway Cocaine Cocaine BE Benzoylecgonine (Major Metabolite) Cocaine->BE Hydrolysis EME Ecgonine Methyl Ester (Major Metabolite) Cocaine->EME Hydrolysis Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation CE Cocaethylene (with Ethanol) Cocaine->CE Transesterification p_OH_COC p-Hydroxycocaine Cocaine->p_OH_COC Hydroxylation m_OH_COC This compound Cocaine->m_OH_COC Hydroxylation o_OH_COC o-Hydroxycocaine Cocaine->o_OH_COC Hydroxylation OH_NC Hydroxy- norcocaine Norcocaine->OH_NC OH_BE Hydroxy- benzoylecgonine p_OH_COC->OH_BE m_OH_COC->OH_BE

Caption: Cocaine metabolism to major and minor metabolites.

Hair_Analysis_Workflow Workflow for this compound Hair Analysis cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Collect 1. Hair Sample Collection Decontaminate 2. Decontamination Wash (DCM, Water) Collect->Decontaminate Prepare 3. Drying & Cutting Decontaminate->Prepare Digest 4. Acid Digestion Prepare->Digest Extract 5. Solid-Phase Extraction (SPE) Digest->Extract Analyze 6. LC-MS/MS Analysis Extract->Analyze Quantify 7. Data Quantification Analyze->Quantify Interpret 8. Interpretation Quantify->Interpret Report 9. Final Report Interpret->Report Interference Consider Interference: Metabolites in Street Cocaine Interpret->Interference

Caption: Hair analysis workflow for this compound.

Troubleshooting Guide

Issue: Low or no signal for this compound.

  • Possible Cause 1: Insufficiently sensitive method.

    • Solution: The concentrations of hydroxycocaine metabolites are often very low.[12] Ensure your LC-MS/MS system has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ), ideally in the low picogram per milligram range.[9] Optimize MRM transitions and source conditions for maximum sensitivity.

  • Possible Cause 2: Poor extraction recovery.

    • Solution: Verify the efficiency of your SPE protocol. Ensure the pH of the sample load is appropriate for the cation-exchange mechanism. Experiment with different wash and elution solvents to maximize analyte recovery while minimizing matrix effects.

  • Possible Cause 3: Analyte degradation.

    • Solution: While generally stable in hair, ensure that samples are stored properly and that analytical standards have not degraded. Avoid excessive heat or light exposure.

Issue: Poor chromatographic peak shape (e.g., tailing, fronting).

  • Possible Cause 1: Column activity.

    • Solution: Active sites on the column or in the inlet liner can cause peak tailing for polar compounds. Use an inert column and liner. If tailing persists, consider trimming the front end of the column or replacing it.

  • Possible Cause 2: Column overload.

    • Solution: If peaks are fronting, you may be overloading the column. Reduce the injection volume or dilute the sample extract.

  • Possible Cause 3: Incompatible injection solvent.

    • Solution: The reconstitution solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.

Issue: Inability to separate m-, p-, and o-hydroxycocaine isomers.

  • Possible Cause 1: Inadequate column chemistry.

    • Solution: Isomeric separation is critical and can be challenging. A standard C18 column may not provide sufficient resolution. Utilize a column with alternative selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase, which offers different interactions (e.g., pi-pi) that can enhance the separation of isomers.[12]

  • Possible Cause 2: Suboptimal mobile phase or gradient.

    • Solution: Methodically optimize the mobile phase composition and the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can alter selectivity.

Issue: Results are positive for this compound, but interpretation is ambiguous.

  • Possible Cause: Potential external contamination.

    • Solution: This is an interpretive, not an analytical, problem.

      • Calculate Metabolic Ratios: Quantify cocaine and calculate the m-OH-COC/cocaine ratio. Compare this ratio to the maximum ratios found in seized cocaine samples (see Table 1). A significantly higher ratio in the specimen is indicative of consumption.

      • Look for Other Metabolites: Analyze for metabolites not typically found in street samples, such as m-hydroxybenzoylecgonine (m-OH-BE) and p-hydroxybenzoylecgonine (p-OH-BE).[1] Their presence strongly suggests metabolism occurred in the body.

      • Adhere to Guidelines: Follow established guidelines, which may recommend that the detection of hydroxy metabolites at a certain ratio to cocaine is a reliable tool to distinguish ingestion from contamination.[1]

Interpretation_Logic Decision Logic for Interpreting m-OH-COC Results Start m-OH-COC Detected Ratio_Check Is m-OH-COC / COC Ratio >> Max Street Drug Ratio? Start->Ratio_Check Other_Metabolites Are OH-BE or OH-NC Metabolites Detected? Ratio_Check->Other_Metabolites No Consumption Evidence of Consumption Ratio_Check->Consumption Yes Other_Metabolites->Consumption Yes Contamination Possible Contamination (Inconclusive) Other_Metabolites->Contamination No

Caption: Decision-making flowchart for result interpretation.

References

Technical Support Center: Enhancing Sensitivity for Low-Level m-Hydroxycocaine Detection in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of detection for low-level m-Hydroxycocaine in oral fluid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low levels of this compound in oral fluid?

A1: Detecting low concentrations of this compound in oral fluid presents several challenges:

  • Low Concentrations: this compound is a minor metabolite of cocaine, and its concentration in oral fluid is typically very low.

  • Sample Volume: The volume of oral fluid collected can be limited, making it difficult to concentrate the analyte to detectable levels.[1]

  • Matrix Effects: Oral fluid is a complex biological matrix containing various endogenous substances that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[2]

  • Analyte Stability: The stability of cocaine metabolites in oral fluid can be a concern. Hydrolysis of the ester bonds of cocaine can occur, and the stability of this compound specifically may be influenced by storage conditions and the presence of preservatives.[3][4]

  • Collection Device Interference: The buffers and preservatives used in oral fluid collection devices can sometimes interfere with the analytical process.[1]

Q2: Which analytical technique is most suitable for detecting low levels of this compound in oral fluid?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of cocaine and its metabolites in biological fluids.[5] Its high sensitivity and specificity allow for the detection of trace amounts of analytes like this compound, even in complex matrices such as oral fluid.

Q3: How can I improve the recovery of this compound from oral fluid samples during extraction?

A3: To improve recovery, consider the following:

  • Optimize Sample Preparation: Solid-phase extraction (SPE) is a commonly used and effective technique for cleaning up the sample and concentrating the analyte. Mixed-mode SPE cartridges that combine reversed-phase and cation-exchange mechanisms can be particularly effective for cocaine and its metabolites.[6]

  • Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can also yield good recovery. A mixture of isopropanol, hexane, and ethyl acetate has been shown to be effective for extracting a range of drugs from oral fluid.[7]

  • pH Adjustment: The pH of the sample and extraction solvents is crucial. Since cocaine and its metabolites are basic compounds, adjusting the pH to a basic level during extraction can improve recovery in organic solvents.

Q4: What are the best practices for storing oral fluid samples to ensure the stability of this compound?

A4: To maintain the integrity of this compound in oral fluid samples, the following storage conditions are recommended:

  • Refrigeration/Freezing: For short-term storage (up to a week), refrigeration at 4°C is generally acceptable. For long-term storage, freezing at -20°C is recommended.[3]

  • Use of Preservatives: The addition of a citrate buffer and sodium azide (0.1%) to oral fluid can prevent the degradation of cocaine and its metabolites for up to 7 days at 25°C and 37°C, and for up to 2 months at 4°C and -20°C.[3]

  • Dried Saliva Spots (DSS): The use of DSS has been studied for the stability of cocaine and its metabolites. While cocaine itself may degrade, benzoylecgonine has shown to be stable for an extended period in this format, suggesting it could be a viable option for related metabolites.[4]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Degradation of Analyte - Ensure proper sample collection and storage conditions (refrigerated or frozen).[3] - Use collection devices with appropriate stabilizing buffers. - Minimize the time between collection and analysis.
Inefficient Extraction - Re-evaluate your sample preparation method. Consider switching from LLE to SPE or vice-versa. - Optimize the pH of your sample and extraction solvents. - Ensure the SPE cartridge is appropriate for the analyte and has not expired.
Ion Suppression - Dilute the sample extract to reduce the concentration of interfering matrix components. - Improve chromatographic separation to separate this compound from co-eluting matrix components. - Utilize a matrix-matched calibration curve to compensate for matrix effects.[2]
Suboptimal MS/MS Parameters - Perform compound optimization (tuning) on your specific mass spectrometer to determine the optimal precursor/product ions, collision energy, and other parameters for this compound.[8] Do not rely solely on parameters from the literature.
Issue 2: Poor Reproducibility
Possible Cause Troubleshooting Steps
Inconsistent Sample Collection - Standardize the oral fluid collection procedure. The method of collection (e.g., stimulated vs. unstimulated) can affect drug concentrations.[9] - Ensure a consistent volume of oral fluid is collected for each sample.
Variability in Sample Preparation - Automate the extraction process if possible to minimize human error. - Ensure thorough mixing at each step of the extraction process. - Use an internal standard to correct for variations in extraction efficiency and instrument response.
Instrument Instability - Perform regular maintenance and calibration of the LC-MS/MS system. - Monitor system suitability by injecting a standard sample at the beginning and end of each batch.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Oral Fluid

This protocol is adapted from methods developed for cocaine and its metabolites in other biological matrices and should be validated for oral fluid.

Materials:

  • Mixed-mode SPE cartridges (e.g., C8 with cation-exchange)

  • Methanol

  • Deionized water

  • 0.1 M Hydrochloric acid

  • Elution solvent: freshly prepared mixture of methylene chloride, isopropanol, and ammonium hydroxide (78:20:2, v/v)

  • Nitrogen evaporator

  • Reconstitution solvent: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Pre-treatment: To 1 mL of oral fluid, add an internal standard and 3 mL of 2M sodium acetate buffer (pH 4.0).[2] Vortex to mix.

  • Column Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the column to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the column with 3 mL of deionized water.

    • Wash the column with 3 mL of 0.1 M hydrochloric acid.

    • Wash the column with 3 mL of methanol.

  • Drying: Dry the SPE cartridge thoroughly under vacuum or high-pressure nitrogen for at least 5 minutes to remove any residual solvent.

  • Elution: Elute the analytes with 3 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[5]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.[5] Vortex to ensure the analyte is fully dissolved. The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrument parameters should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 or Biphenyl column is often used for the analysis of cocaine and its metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: At least two MRM transitions should be monitored for each analyte for confident identification and quantification. The specific precursor and product ions for this compound will need to be determined through compound optimization.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Cocaine Metabolites

Technique Typical Recovery (%) LOD/LOQ Range Advantages Disadvantages References
Solid-Phase Extraction (SPE) 85 - 1100.005 - 1.0 ng/mLHigh purity of extracts, good concentration factor.Can be more time-consuming and costly.[10][11]
Liquid-Liquid Extraction (LLE) 50 - 1200.26 - 5.0 ng/mLSimple, inexpensive.Can be less selective, may require more solvent.[12][13]
Protein Precipitation 85 - 1151.0 - 10.0 µg/LFast and simple.Less effective at removing interferences, may lead to significant matrix effects.[10]
Dilute-and-Shoot Not Applicable> 5 ng/mLVery fast, high throughput.Significant matrix effects, not suitable for very low concentrations.[13]

Table 2: LC-MS/MS Method Parameters for Cocaine and Metabolites (Example)

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV) Reference
Cocaine304.1182.1105.120[8]
Benzoylecgonine290.1168.1105.125[11]
This compound 320.1198.1105.122Values are illustrative and require optimization
Cocaine-d3 (IS)307.1185.1-20[11]

Note: The values for this compound are hypothetical and must be determined experimentally through compound optimization on the specific instrument being used.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing oral_fluid Oral Fluid Collection add_is Add Internal Standard oral_fluid->add_is extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantification Quantification and Confirmation lcms->quantification

Caption: General experimental workflow for the analysis of this compound in oral fluid.

Troubleshooting_Low_Signal cluster_sample Sample Integrity cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Low or No Signal for this compound check_storage Verify Sample Storage (Frozen/Refrigerated) start->check_storage optimize_extraction Optimize Extraction Method (SPE/LLE, pH) start->optimize_extraction check_matrix_effects Investigate Ion Suppression start->check_matrix_effects check_preservatives Use Stabilizing Buffers check_storage->check_preservatives check_recovery Evaluate Analyte Recovery optimize_extraction->check_recovery optimize_ms Perform MS Compound Optimization (Tuning) check_matrix_effects->optimize_ms

Caption: Troubleshooting guide for low signal intensity of this compound.

References

Technical Support Center: Overcoming Ion Suppression in Electrospray Ionization of m-Hydroxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the electrospray ionization (ESI) mass spectrometry analysis of m-Hydroxycocaine.

Troubleshooting Guide & FAQs

Q1: What is ion suppression, and why is it a significant issue in the analysis of this compound?

Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of the analytical method. In complex biological matrices such as plasma, urine, or hair, endogenous components like salts, lipids, and proteins can interfere with the ionization of this compound in the ESI source, potentially leading to an underestimation of its concentration or even false-negative results.[2]

Q2: How can I determine if my this compound signal is affected by ion suppression?

A widely used method to detect and assess ion suppression is the post-column infusion experiment.[2][3] This involves infusing a constant flow of a pure this compound standard into the mass spectrometer while a blank matrix extract is injected onto the liquid chromatography (LC) column. A significant drop in the this compound signal at specific retention times indicates the elution of matrix components that are causing ion suppression.[3] Another quantitative approach is the post-extraction spike method, where the response of this compound spiked into a blank matrix extract is compared to its response in a neat solvent.[2][4]

Q3: What are the most common sources of ion suppression when analyzing this compound?

Common sources of ion suppression in the analysis of this compound from biological samples include:

  • Endogenous Matrix Components: High concentrations of phospholipids, salts, and proteins are frequent culprits in biological samples.[2]

  • Mobile Phase Additives: While often necessary for chromatographic separation, some additives like trifluoroacetic acid (TFA) can cause ion suppression. It is generally advisable to use volatile additives like formic acid at low concentrations (e.g., under 0.1% v/v).[1][3]

  • Sample Preparation Artifacts: Contaminants from collection tubes, solvents, or solid-phase extraction (SPE) sorbents can co-elute with this compound and suppress its signal.

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[2]

Q4: What are the most effective strategies to overcome or minimize ion suppression for this compound?

A multi-faceted approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than simpler methods like protein precipitation.[1]

  • Improve Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components is a crucial step. This can be achieved by adjusting the mobile phase gradient, changing the stationary phase, or using a different column.[1]

  • Utilize an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification by maintaining a consistent analyte-to-internal standard ratio.[5]

  • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[1]

  • Optimize ESI Source Conditions: While not a primary solution, optimizing parameters like spray voltage, gas flow rates, and temperature can sometimes help to minimize the impact of ion suppression.[6]

  • Consider an Alternative Ionization Technique: If ion suppression in ESI remains a significant problem, atmospheric pressure chemical ionization (APCI) can be a viable alternative, as it is often less susceptible to matrix effects.[1][7]

Quantitative Data Summary

The following tables summarize quantitative data on extraction recovery and ion suppression for cocaine and its metabolites from various studies. While specific data for this compound is limited, the data for cocaine and other metabolites in different biological matrices provide a valuable reference for expected performance.

Table 1: Extraction Recovery and Ion Suppression of Cocaine and Metabolites in Various Biological Matrices

AnalyteMatrixExtraction MethodMean Extraction Recovery (%)Ion Suppression (-) / Enhancement (+) (%)Reference
CocaineBloodSPE89.3 - 99.8-6.2[8]
UrineSPE89.3 - 99.8-9.7[8]
Oral FluidSPE89.3 - 99.8-4.6[8]
HairSPE89.3 - 99.8-11.8[8]
NailSPE89.3 - 99.8-14.4[8]
BenzoylecgonineBloodSPE--[8]
UrineSPE--[8]
Oral FluidSPE--[8]
HairSPE--[8]
NailSPE--[8]
This compoundHairSPE>80Not specified[9][10]

Note: A value of 100% for matrix effect indicates no ion suppression or enhancement. Values below 100% indicate suppression, while values above 100% indicate enhancement. The data from reference[8] presents ion suppression as a negative percentage.

Detailed Experimental Protocols

1. Solid-Phase Extraction (SPE) for this compound and other Cocaine Metabolites from Hair

This protocol is based on methodologies described for the analysis of cocaine and its metabolites in hair samples.[9][10]

  • Sample Preparation:

    • Wash hair samples to remove external contaminants.

    • Dry the washed hair samples and cut them into segments of approximately 2 mm.

    • Digest the hair segments with 0.1N HCl.

  • SPE Procedure (using Phenomenex Strata®-X-C cartridges):

    • Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol).

    • Equilibration: Equilibrate the cartridge with water or a suitable buffer.

    • Sample Loading: Mix an aliquot of the digested hair extract with internal standards and load it onto the SPE cartridge.

    • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include an acidic solution followed by an organic solvent like methanol.

    • Elution: Elute this compound and other metabolites using a basic organic solvent mixture.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. UHPLC-MS/MS Analysis of this compound

This is a representative protocol based on methods for analyzing cocaine and its metabolites.[8][11]

  • Liquid Chromatography:

    • Column: A C18 column, such as a Poroshell 120 EC-18 (2.1 mm × 50 mm, 2.7 µm), is commonly used.[8]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes and then returned to the initial conditions for column re-equilibration.[8]

    • Flow Rate: A flow rate of 0.5 mL/min is often used.[8]

    • Injection Volume: 5 µL.[8]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8][9]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, typically with two transitions per analyte for confirmation.[9]

    • Source Parameters: Optimized parameters for gas temperature, gas flow, nebulizer pressure, and capillary voltage are essential for achieving the best sensitivity.[11]

Visualizations

metabolic_pathway Cocaine Cocaine m_Hydroxycocaine m_Hydroxycocaine Cocaine->m_Hydroxycocaine CYP450 (Hydroxylation) Norcocaine Norcocaine Cocaine->Norcocaine CYP3A4 (N-demethylation) Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine hCE-1 (Hydrolysis) Ecgonine_Methyl_Ester Ecgonine_Methyl_Ester Cocaine->Ecgonine_Methyl_Ester hCE-2 (Hydrolysis)

Caption: Metabolic pathway of cocaine to this compound and other major metabolites.

experimental_workflow cluster_pre_analysis Sample Preparation cluster_analysis Analysis cluster_post_analysis Data Processing Sample_Collection Sample_Collection Sample_Pretreatment Sample_Pretreatment Sample_Collection->Sample_Pretreatment e.g., Hair Washing SPE SPE Sample_Pretreatment->SPE Digestion Reconstitution Reconstitution SPE->Reconstitution Elution & Evaporation LC_MS_MS_Analysis LC_MS_MS_Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data_Processing LC_MS_MS_Analysis->Data_Processing Final_Report Final_Report Data_Processing->Final_Report

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic Start Ion Suppression Suspected Post_Column_Infusion Perform Post-Column Infusion Experiment Start->Post_Column_Infusion Suppression_Confirmed Suppression Confirmed? Post_Column_Infusion->Suppression_Confirmed Optimize_Sample_Prep Optimize Sample Prep (e.g., SPE, LLE) Suppression_Confirmed->Optimize_Sample_Prep Yes No_Suppression No Significant Suppression Suppression_Confirmed->No_Suppression No Improve_Chromatography Improve Chromatographic Separation Optimize_Sample_Prep->Improve_Chromatography Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Improve_Chromatography->Use_SIL_IS Dilute_Sample Dilute Sample Use_SIL_IS->Dilute_Sample Re_evaluate Re-evaluate Ion Suppression Dilute_Sample->Re_evaluate

Caption: Logical workflow for troubleshooting ion suppression.

References

Validation & Comparative

Differentiating m-Hydroxycocaine and p-Hydroxycocaine: An Analytical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of m-hydroxycocaine and p-hydroxycocaine, two minor metabolites of cocaine, is critical in forensic toxicology and clinical chemistry. Distinguishing between these positional isomers is essential for correctly interpreting toxicological findings, particularly in hair analysis where it can help differentiate between active drug consumption and external contamination.[1][2][3][4][5] This guide provides an objective comparison of the analytical methodologies used to resolve these compounds, supported by experimental data from peer-reviewed studies.

Executive Summary

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the baseline separation and quantification of this compound and p-hydroxycocaine.[2][6][7][8][9][10] Gas chromatography-mass spectrometry (GC-MS) represents a viable alternative, though it may require derivatization. Spectroscopic techniques, while theoretically explored, are not routinely employed for this specific application. The choice of analytical method is often dictated by the required sensitivity, sample matrix, and available instrumentation.

Chromatographic and Mass Spectrometric Data

The separation of m- and p-hydroxycocaine is typically achieved using reversed-phase liquid chromatography. The subtle differences in their polarity allow for their resolution on analytical columns like the Atlantis T3.[7] Detection by tandem mass spectrometry provides the high selectivity and sensitivity needed for their trace-level quantification in complex biological matrices.[6][8]

Table 1: Comparative Analytical Data for this compound and p-Hydroxycocaine

ParameterThis compoundp-HydroxycocaineReference
Molecular Weight 319.36 g/mol 319.36 g/mol N/A
Typical LC Column Atlantis T3 (100Å, 3 µm, 2.1 mm × 150 mm)Atlantis T3 (100Å, 3 µm, 2.1 mm × 150 mm)[7]
Typical Mobile Phase Gradient of 0.1% formic acid in water and acetonitrileGradient of 0.1% formic acid in water and acetonitrile[7]
Mass Transition (MRM) Precursor Ion: m/z 320.0, Product Ions: m/z 198.0, 121.0Precursor Ion: m/z 320.0, Product Ions: m/z 198.0, 150.0[11][12]
LOD in Hair 0.02 ng/10 mg0.02 ng/10 mg[9]
LOQ in Hair 0.02 ng/10 mg0.02 ng/10 mg[9]

Note: Specific retention times are column, and method-dependent and are therefore not listed. Mass transitions can vary based on the instrument and optimization.

Experimental Protocols

The following provides a generalized workflow for the analysis of hydroxycocaine isomers in hair samples, a common application.

Sample Preparation: Hair Analysis
  • Decontamination: Hair samples are first washed to remove external contaminants. This typically involves sequential washes with dichloromethane and water.[13]

  • Digestion: The washed and dried hair is cut into small segments and incubated with 0.1 N HCl overnight at 45°C to extract the analytes.[13]

  • Solid-Phase Extraction (SPE): The extract is then subjected to SPE for cleanup and concentration. A polymeric strong cation-exchange sorbent, such as Strata-X-C, is often used.[13]

  • Elution and Reconstitution: The analytes are eluted from the SPE cartridge and the eluent is evaporated to dryness. The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly employed.[9][13]

  • Chromatographic Separation: The reconstituted sample is injected onto a reversed-phase column, such as a Kinetex core-shell Biphenyl or Atlantis T3 column.[7][13] A gradient elution program with mobile phases consisting of acidified water and an organic solvent (e.g., acetonitrile) is used to separate the isomers.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Two MRM transitions are typically monitored for each analyte for quantification and confirmation.[13]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analytical differentiation of m- and p-hydroxycocaine in a research or forensic setting.

Analytical Workflow for Hydroxycocaine Isomer Differentiation cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Interpretation Sample Biological Sample (e.g., Hair) Decontamination Decontamination Sample->Decontamination Wash Digestion Digestion Decontamination->Digestion Extract SPE Solid-Phase Extraction Digestion->SPE Clean-up Elution Elution & Reconstitution SPE->Elution LC Liquid Chromatography (LC) Elution->LC Inject MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Ionize & Fragment DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Interpretation Interpretation Quantification->Interpretation

Caption: Workflow for hydroxycocaine isomer analysis.

Logical Relationship for Isomer Differentiation

The core of differentiating m- and p-hydroxycocaine relies on the ability of the analytical technique to distinguish between their structural differences, leading to distinct physical or chemical behaviors that can be measured.

Logical Basis of Isomer Differentiation Isomers m- & p-Hydroxycocaine (Positional Isomers) StructuralDifference Different Hydroxyl Group Position Isomers->StructuralDifference PhysicoChemicalDifference Varying Polarity & Fragmentation StructuralDifference->PhysicoChemicalDifference AnalyticalSeparation Differential Retention in Chromatography PhysicoChemicalDifference->AnalyticalSeparation AnalyticalDetection Unique Mass Fragments in MS/MS PhysicoChemicalDifference->AnalyticalDetection Resolution Successful Differentiation and Quantification AnalyticalSeparation->Resolution AnalyticalDetection->Resolution

Caption: Differentiating isomers based on their structure.

Conclusion

The analytical differentiation of this compound and p-hydroxycocaine is reliably achieved using LC-MS/MS. This technique offers the necessary selectivity and sensitivity for their baseline separation and quantification in complex matrices. While other methods exist, LC-MS/MS is the most widely adopted and validated approach in forensic and clinical settings. The careful optimization of chromatographic conditions and mass spectrometric parameters is paramount for achieving accurate and reproducible results. Certified reference materials for both m- and p-hydroxycocaine are available and essential for method development, validation, and routine quality control.[14]

References

A Comparative Analysis of m-Hydroxycocaine and Benzoylecgonine as Biomarkers for Cocaine Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of cocaine use is a critical aspect of clinical toxicology, forensic science, and drug rehabilitation programs. While numerous metabolites of cocaine have been identified, benzoylecgonine has long been the primary biomarker for confirming cocaine ingestion. However, the emergence of sophisticated analytical techniques has brought minor metabolites, such as m-hydroxycocaine, into focus, suggesting they may offer unique advantages in specific contexts. This guide provides a comprehensive comparison of this compound and benzoylecgonine, supported by experimental data, to aid researchers in selecting the most appropriate marker for their analytical needs.

Introduction to Cocaine Metabolism

Cocaine is extensively metabolized in the body, primarily in the liver and by plasma cholinesterases. The two main metabolic pathways are hydrolysis and N-demethylation. Hydrolysis of the methyl ester group results in the formation of benzoylecgonine (BE), while hydrolysis of the benzoyl ester group produces ecgonine methyl ester (EME). Both BE and EME are considered major, pharmacologically inactive metabolites.[1]

A smaller fraction of cocaine undergoes oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4.[1] This pathway leads to the formation of various minor metabolites, including norcocaine (through N-demethylation) and hydroxylated forms of cocaine, such as p-hydroxycocaine and this compound.[1][2] These hydroxylated metabolites can be further metabolized to their corresponding benzoylecgonine analogs, such as m-hydroxybenzoylecgonine.[3]

Cocaine_Metabolism Cocaine Cocaine Benzoylecgonine Benzoylecgonine (BE) (Major Metabolite) Cocaine->Benzoylecgonine Hydrolysis (hCE1) mHydroxycocaine This compound (Minor Metabolite) Cocaine->mHydroxycocaine Hydroxylation (CYP3A4) EcgonineMethylEster Ecgonine Methyl Ester (EME) Cocaine->EcgonineMethylEster Hydrolysis (PChE, hCE2) Norcocaine Norcocaine Cocaine->Norcocaine N-demethylation (CYP3A4) mHydroxybenzoylecgonine m-Hydroxybenzoylecgonine mHydroxycocaine->mHydroxybenzoylecgonine Hydrolysis

Figure 1: Simplified metabolic pathway of cocaine.

Comparative Data of this compound and Benzoylecgonine

The selection of a suitable biomarker depends on several factors, including its concentration in biological matrices, detection window, and specificity to cocaine ingestion. The following table summarizes the key characteristics of this compound and benzoylecgonine.

FeatureBenzoylecgonine (BE)This compound
Metabolic Pathway Major metabolite formed by hydrolysis of cocaine.[1][4]Minor metabolite formed by cytochrome P450-mediated hydroxylation of cocaine.[1][2]
Prevalence in Biological Samples High concentrations, making it the primary target for routine testing.[4][5]Significantly lower concentrations compared to benzoylecgonine.[3]
Detection Window in Urine Typically 1 to 3 days after a single use, but can be longer in chronic users.[6][7][8] With highly sensitive methods, detection for up to 17-22 days has been reported.[9][10]Generally shorter detection window due to lower concentrations, though specific data is limited.
Detection Window in Hair Can be detected for months to years, depending on the length of the hair shaft.[2]Also detectable for extended periods in hair.[2][11]
Specificity for Ingestion High. Its presence is a reliable indicator of cocaine use.[4]Very high. Its presence is considered a definitive marker of active cocaine consumption, as it is less likely to be an external contaminant.[12]
Utility in Differentiating Use from Contamination Can be present as a contaminant in street cocaine and can form from cocaine in hair over time, potentially leading to false positives in hair analysis.[13]Considered a superior marker for distinguishing active ingestion from external contamination, especially in hair analysis, as it is not typically found in illicit cocaine samples.[12][14][15]
Analytical Sensitivity Required Readily detectable with standard immunoassays and chromatographic methods.[5]Requires highly sensitive analytical techniques such as LC-MS/MS or GC-MS for reliable detection due to its low concentrations.[3][16]

Experimental Protocols

The accurate quantification of this compound and benzoylecgonine relies on robust and validated analytical methodologies. The following outlines a general experimental workflow for the analysis of these metabolites in urine and hair samples.

Experimental_Workflow cluster_urine Urine Sample Analysis cluster_hair Hair Sample Analysis Urine_Collection 1. Urine Sample Collection Urine_Screening 2. Immunoassay Screening (for Benzoylecgonine) Urine_Collection->Urine_Screening Urine_Extraction 3. Solid-Phase or Liquid-Liquid Extraction Urine_Screening->Urine_Extraction Presumptive Positive Urine_Derivatization 4. Derivatization (for GC-MS) Urine_Extraction->Urine_Derivatization Urine_Analysis 5. LC-MS/MS or GC-MS Analysis Urine_Derivatization->Urine_Analysis Urine_Quantification 6. Data Analysis and Quantification Urine_Analysis->Urine_Quantification Hair_Collection 1. Hair Sample Collection Hair_Washing 2. Decontamination Washing Hair_Collection->Hair_Washing Hair_Extraction 3. Digestion/Extraction Hair_Washing->Hair_Extraction Hair_Purification 4. Solid-Phase Extraction Hair_Extraction->Hair_Purification Hair_Analysis 5. LC-MS/MS Analysis Hair_Purification->Hair_Analysis Hair_Quantification 6. Data Analysis and Ratio Calculation Hair_Analysis->Hair_Quantification

Figure 2: General experimental workflow for biomarker analysis.
Analysis in Urine

  • Sample Preparation: Urine samples are typically prepared by dilution and/or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[17][18] For benzoylecgonine, initial screening with an immunoassay is common.[5]

  • Internal Standard Addition: A deuterated internal standard (e.g., benzoylecgonine-d3) is added to the sample prior to extraction to correct for variations in extraction efficiency and instrument response.[17][18]

  • Chromatographic Separation: The extracted analytes are separated using high-performance liquid chromatography (HPLC) or gas chromatography (GC).[19]

  • Mass Spectrometric Detection: Detection and quantification are performed using tandem mass spectrometry (MS/MS).[20][21] This technique provides high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte.

Analysis in Hair
  • Decontamination: Hair samples are first washed with organic solvents (e.g., dichloromethane, methanol) to remove external contaminants.[22]

  • Digestion and Extraction: The washed hair is then typically digested overnight in an acidic or basic solution to release the incorporated drugs.[22] This is followed by extraction, often using SPE.[22]

  • LC-MS/MS Analysis: Due to the low concentrations of metabolites in hair, particularly minor metabolites like this compound, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for analysis.[16][23]

  • Data Interpretation: For hair analysis, the interpretation often involves calculating the metabolite-to-cocaine ratio (e.g., this compound/cocaine). A ratio exceeding a certain threshold can provide stronger evidence of active consumption versus external contamination.[11][24][25]

Discussion and Conclusion

Benzoylecgonine remains the cornerstone of cocaine testing due to its high concentration and relatively long detection window in urine, making it suitable for routine screening and confirmation. Standardized immunoassays and well-established chromatographic methods are readily available for its detection.

However, this compound emerges as a valuable, albeit more specialized, biomarker. Its primary advantage lies in its high specificity for active cocaine ingestion, particularly in the context of hair analysis where external contamination is a significant concern. The presence of this compound in a hair sample provides compelling evidence that the individual has metabolized the drug, as this metabolite is not typically found in street-level cocaine.[14][15]

The choice between these two markers, or the decision to analyze for both, will depend on the specific research question or clinical scenario. For general screening for recent cocaine use, benzoylecgonine is a reliable and cost-effective marker. For cases requiring the definitive differentiation between active consumption and passive exposure, especially in legal and forensic contexts involving hair analysis, the inclusion of this compound in the analytical panel is highly recommended. The lower concentrations of this compound necessitate the use of highly sensitive instrumentation, which may have cost and accessibility implications.

References

The Clear Choice: Validating m-Hydroxycocaine as a Definitive Biomarker for Cocaine Consumption

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate identification of cocaine consumption is a critical aspect of clinical and forensic toxicology. While numerous metabolites have been utilized as biomarkers, the challenge of distinguishing between actual ingestion and external contamination remains a significant hurdle. This guide provides a comprehensive comparison of m-Hydroxycocaine and other key cocaine biomarkers, presenting supporting experimental data and detailed methodologies to validate its superiority as a specific indicator of cocaine use.

The primary challenge in cocaine testing, particularly in hair analysis, is the potential for false positives arising from environmental contamination. Cocaine in its powder form can easily contaminate surfaces and be transferred to hair, leading to inaccurate results. An ideal biomarker should be a metabolite produced only within the body after drug ingestion, thus eliminating the possibility of external contamination as a source. This guide will demonstrate that this compound, a minor metabolite of cocaine, fulfills this crucial requirement.

Performance Comparison of Cocaine Biomarkers

To objectively assess the performance of various cocaine biomarkers, the following table summarizes key validation parameters. The data presented is a synthesis of findings from multiple research studies and highlights the advantages of monitoring for hydroxylated metabolites, particularly this compound.

BiomarkerPrimary FunctionAdvantagesDisadvantagesReported Cut-off for Ingestion (Hair)
This compound (m-OH-COC) Specific indicator of ingestion - Not typically found in street cocaine.- Formation is indicative of hepatic metabolism.[1]- Present in low concentrations.Ratio to Cocaine (COC): >0.0005 to >0.05%[2]
p-Hydroxycocaine (p-OH-COC) Specific indicator of ingestion - Similar to m-OH-COC, indicates metabolic activity.[1]- Also found in low concentrations.Ratio to Cocaine (COC): >0.0005 to >0.05%[2]
Benzoylecgonine (BE) Primary screening metabolite- Major metabolite, present in high concentrations.- Can be present in street cocaine.- Can be formed by external hydrolysis of cocaine on hair.BE/COC Ratio > 0.05 (Proposed, but can be met by contamination)[3]
Norcocaine (NCOC) Minor metabolite- Less likely to be a contaminant than BE.- Can be present in street cocaine.- Lower concentrations than BE.No universally accepted ratio for ingestion.
Cocaethylene (CE) Indicator of co-consumption with alcohol- Specific to simultaneous cocaine and alcohol use.[4][5][6]- Only present when alcohol is also consumed.No specific ratio for cocaine ingestion alone.

Experimental Protocols

Accurate and reliable detection of cocaine and its metabolites is paramount. The following are detailed methodologies for sample preparation and analysis, primarily focusing on hair analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Hair Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for isolating analytes from the complex hair matrix.

  • Decontamination: Wash hair samples extensively to remove external contaminants. A typical procedure involves sequential washes with a non-polar solvent (e.g., dichloromethane), a polar solvent (e.g., methanol), and finally an aqueous solution.

  • Digestion/Extraction: Incubate the washed and dried hair sample (typically 10-20 mg) in an enzymatic or acidic solution to release the drugs from the keratin matrix.

  • Solid-Phase Extraction:

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.

    • Load the digested hair extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the analytes of interest with a stronger, appropriate solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis for this compound and Other Metabolites
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). The gradient is optimized to achieve separation of the different cocaine metabolites.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for specific product ions after fragmentation. This highly selective technique minimizes interference from other substances.

    • MRM Transitions (Example): Specific precursor-to-product ion transitions are established for this compound, cocaine, and other metabolites to ensure accurate identification and quantification.

Visualizing the Path to Accurate Detection

The following diagrams illustrate the key processes involved in cocaine metabolism and the analytical workflow for biomarker validation.

Cocaine_Metabolism cluster_ingestion Ingestion & Metabolism Cocaine Cocaine m_OH_Cocaine This compound Cocaine->m_OH_Cocaine CYP450 p_OH_Cocaine p-Hydroxycocaine Cocaine->p_OH_Cocaine CYP450 Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine hCE-1 Norcocaine Norcocaine Cocaine->Norcocaine CYP3A4 Cocaethylene Cocaethylene Cocaine->Cocaethylene hCE-1 Ethanol Ethanol Ethanol->Cocaethylene

Caption: Cocaine metabolism pathway.

Analytical_Workflow Start Hair Sample Collection Decontamination Decontamination Wash (DCM, MeOH, H2O) Start->Decontamination Digestion Enzymatic/Acidic Digestion Decontamination->Digestion SPE Solid-Phase Extraction (SPE) Digestion->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis (Metabolite Ratio Calculation) LC_MSMS->Data_Analysis Result Confirmation of Ingestion Data_Analysis->Result

Caption: Analytical workflow for hair analysis.

Conclusion

The validation of this compound as a specific biomarker for cocaine consumption represents a significant advancement in forensic and clinical toxicology. Its presence, particularly when evaluated as a ratio to the parent drug, provides a robust and reliable indicator of ingestion, effectively mitigating the risk of false positives from environmental contamination. While other metabolites such as benzoylecgonine and norcocaine remain valuable in routine screening, the inclusion of hydroxylated metabolites in confirmatory testing is essential for unambiguous results. The detailed experimental protocols and comparative data presented in this guide underscore the importance of adopting these advanced analytical strategies to ensure the highest level of accuracy in cocaine testing.

References

Cross-Reactivity of m-Hydroxycocaine in Cocaine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of cocaine metabolites in commonly used immunoassays for drug screening. A particular focus is placed on the available data, or lack thereof, for the minor metabolite m-Hydroxycocaine. Understanding the cross-reactivity profiles of these assays is critical for the accurate interpretation of screening results and for the development of more specific detection methods.

Introduction to Cocaine Metabolism and Immunoassay Specificity

Cocaine undergoes extensive metabolism in the body, resulting in a variety of metabolites that can be detected in biological samples such as urine. The primary and most abundant metabolite is benzoylecgonine (BE), which is the main target for most commercial cocaine immunoassays. However, other minor metabolites, including this compound, are also formed.[1][2]

Immunoassays are a widely used primary screening tool for detecting the presence of drugs of abuse due to their speed and cost-effectiveness. These assays utilize antibodies that bind to specific molecules. However, the antibodies may also bind to structurally similar compounds, a phenomenon known as cross-reactivity. This can lead to false-positive results if a non-target metabolite is present at a sufficient concentration. Therefore, understanding the cross-reactivity of various metabolites is crucial for assay validation and result interpretation.

Comparative Cross-Reactivity Data

A review of publicly available data from manufacturers of commercial cocaine immunoassays reveals that while cross-reactivity for several major cocaine metabolites is documented, specific quantitative data for this compound is consistently absent. The following table summarizes the reported cross-reactivity of common cocaine metabolites in two widely used immunoassay systems.

CompoundDRI™ Cocaine Metabolite AssaySiemens EMIT® II Plus Cocaine Metabolite Assay
Benzoylecgonine100%100%
Cocaine0.6% (at 25,000 ng/mL)0.5% (at 29,000 ng/mL)
CocaethylenePositive (at 30,000 ng/mL)Not Reported
EcgonineNot Reported3% (at 5,000 ng/mL)
Ecgonine Methyl EsterNot ReportedNot Reported
This compound Not Reported Not Reported
NorcocaineNot Reported<0.1% (at 100,000 ng/mL)

Note: The data presented is based on a 150 ng/mL cutoff for benzoylecgonine. The cross-reactivity is calculated as the concentration of benzoylecgonine that would produce the same response as the tested concentration of the cross-reactant. The lack of reported data for this compound from these major manufacturers is a significant finding of this guide.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized experimental protocol for assessing the cross-reactivity of a compound in a competitive enzyme immunoassay.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the assay's cutoff calibrator (e.g., 150 ng/mL benzoylecgonine).

Materials:

  • Immunoassay test kit (e.g., DRI™ Cocaine Metabolite Assay)

  • Certified drug-free human urine

  • Certified reference standard of the test compound (this compound)

  • Calibrators and controls provided with the assay kit

  • Automated clinical chemistry analyzer

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (this compound) in an appropriate solvent (e.g., methanol).

  • Preparation of Spiked Urine Samples: Serially dilute the stock solution with certified drug-free human urine to create a range of concentrations of the test compound.

  • Assay Performance: Analyze the spiked urine samples, along with the kit's negative and cutoff calibrators, on the automated analyzer according to the manufacturer's instructions for use.

  • Data Analysis: Determine the concentration of the test compound that produces a response equivalent to the cutoff calibrator.

  • Calculation of Cross-Reactivity: Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant yielding the same response) x 100

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the metabolic pathway of cocaine and a typical experimental workflow for determining immunoassay cross-reactivity.

CocaineMetabolism Cocaine Cocaine BE Benzoylecgonine (BE) (Major Metabolite) Cocaine->BE hCE-1 (liver) Spontaneous Hydrolysis EME Ecgonine Methyl Ester (EME) (Major Metabolite) Cocaine->EME hCE-2 (plasma) mOH_Cocaine This compound (Minor Metabolite) Cocaine->mOH_Cocaine CYP450 Norcocaine Norcocaine (Minor Metabolite) Cocaine->Norcocaine N-demethylation CE Cocaethylene (with Ethanol) Cocaine->CE hCE-1 (liver)

Caption: Metabolic pathway of cocaine highlighting major and minor metabolites.

CrossReactivityWorkflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation Stock Prepare Stock Solution of this compound Dilute Create Serial Dilutions in Drug-Free Urine Stock->Dilute Analyze Run Spiked Samples, Calibrators, and Controls on Analyzer Dilute->Analyze Determine Determine Concentration Yielding Cutoff Response Analyze->Determine Calculate Calculate % Cross-Reactivity Determine->Calculate

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Conclusion and Future Directions

The cross-reactivity of this compound in commercial cocaine immunoassays remains largely uncharacterized in publicly accessible documentation. While these assays demonstrate high specificity for the major metabolite benzoylecgonine, the potential for interaction with minor metabolites like this compound is an important consideration, especially in atypical metabolic profiles or when developing more sensitive and specific assays.

For researchers and drug development professionals, this represents a gap in the current understanding of cocaine immunoassay performance. Future work should focus on systematically evaluating the cross-reactivity of a comprehensive panel of cocaine metabolites, including this compound, across all major commercial immunoassay platforms. This would provide a more complete picture of assay specificity and aid in the development of improved diagnostic tools for monitoring cocaine use.

References

A Comparative Pharmacological Analysis: m-Hydroxycocaine versus Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological activity of m-hydroxycocaine and its parent compound, cocaine. While cocaine's pharmacological profile is well-documented, a significant gap exists in the scientific literature regarding the specific activities of its metabolite, this compound. This document summarizes the available data for cocaine and highlights the areas where further research on this compound is critically needed.

Introduction

Cocaine, a potent psychostimulant, exerts its primary pharmacological effects by blocking the reuptake of monoamine neurotransmitters, namely dopamine, norepinephrine, and serotonin. This inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in the characteristic stimulant and reinforcing effects of the drug.

This compound is a minor metabolite of cocaine, formed in the liver through hydroxylation. While its presence is utilized as a biomarker to confirm cocaine ingestion, particularly in forensic toxicology and hair analysis, its own pharmacological activity remains largely uncharacterized. This guide aims to present the known pharmacological data for cocaine as a benchmark for comparison and to underscore the necessity for dedicated studies on this compound to fully understand its potential contribution to the overall effects of cocaine use.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for cocaine's interaction with monoamine transporters. It is important to note that corresponding data for this compound is not currently available in published scientific literature, representing a significant knowledge gap.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Cocaine99 - 250140 - 850250 - 780
This compoundData Not AvailableData Not AvailableData Not Available

Table 2: In Vitro Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Cocaine120 - 470310 - 1,200150 - 560
This compoundData Not AvailableData Not AvailableData Not Available

Table 3: In Vivo Behavioral Effects

CompoundLocomotor ActivityReinforcing Properties (Self-Administration)
CocaineDose-dependent increaseReadily self-administered
This compoundData Not AvailableData Not Available

Experimental Protocols

To generate the missing comparative data for this compound, the following standard experimental protocols would be essential.

Radioligand Binding Assays

This in vitro method is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

  • Objective: To determine the affinity of this compound for DAT, SERT, and NET.

  • Materials:

    • Cell membranes prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporter.

    • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

    • This compound and cocaine as competitor ligands.

    • Assay buffer, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (this compound or cocaine).

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Uptake Assays

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporters.

  • Objective: To determine the potency (IC50) of this compound to inhibit dopamine, serotonin, and norepinephrine uptake.

  • Materials:

    • Synaptosomes prepared from specific brain regions (e.g., striatum for DAT) or cells expressing the human transporters.

    • Radioactively labeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

    • This compound and cocaine as inhibitors.

    • Uptake buffer and appropriate filtration apparatus.

  • Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the inhibitor (this compound or cocaine).

    • Initiate the uptake by adding the radioactively labeled neurotransmitter.

    • Incubate for a short period at a controlled temperature.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity retained by the cells or synaptosomes.

    • Calculate the IC50 value from the concentration-response curve.

In Vivo Behavioral Pharmacology Studies

These studies assess the effects of a compound on the behavior of living animals.

  • Objective: To evaluate the effects of this compound on locomotor activity and its reinforcing properties.

  • Locomotor Activity:

    • Acclimate animals (e.g., mice or rats) to an open-field arena equipped with photobeam detectors.

    • Administer different doses of this compound (and cocaine as a positive control) via a relevant route (e.g., intraperitoneal injection).

    • Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period.

    • Analyze the data to determine the dose-response relationship for locomotor stimulation.

  • Intravenous Self-Administration:

    • Surgically implant animals with intravenous catheters.

    • Train the animals to press a lever to receive an intravenous infusion of a known reinforcer (e.g., cocaine).

    • Once a stable baseline of responding is established, substitute different doses of this compound for cocaine.

    • Measure the rate of lever pressing to determine if this compound maintains self-administration, indicating reinforcing properties.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the pharmacological comparison of this compound and cocaine.

Cocaine_Metabolism Cocaine Cocaine m_Hydroxycocaine This compound Cocaine->m_Hydroxycocaine Hydroxylation (CYP450) Other_Metabolites Other Metabolites (e.g., Benzoylecgonine) Cocaine->Other_Metabolites Hydrolysis

Metabolic pathway of cocaine to this compound.

DAT_Inhibition cluster_synapse Synaptic Cleft Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Binding Cocaine Cocaine Cocaine->DAT Inhibition

Cocaine's mechanism of dopamine transporter (DAT) inhibition.

Experimental_Workflow start Start: Prepare Transporter-Expressing Cell Membranes incubation Incubate Membranes with Radioligand and Competitor (Cocaine or this compound) start->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantification Quantify Bound Radioactivity filtration->quantification analysis Data Analysis: Determine IC50 and Ki quantification->analysis end End: Comparative Binding Affinity analysis->end

Workflow for a competitive radioligand binding assay.

Conclusion

The pharmacological activity of cocaine is well-established, primarily involving the inhibition of monoamine transporters. In stark contrast, there is a significant lack of data on the pharmacological profile of its metabolite, this compound. To fully comprehend the psychoactive and physiological effects of cocaine use, it is imperative that future research focuses on characterizing the in vitro and in vivo activities of this compound. The experimental protocols outlined in this guide provide a clear roadmap for obtaining this crucial data. Such research will not only enhance our fundamental understanding of cocaine's pharmacology but may also inform the development of novel therapeutic interventions for cocaine use disorder.

A Comparative Analysis of m-Hydroxycocaine Detection in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Quantitative Analysis of m-Hydroxycocaine Across Biological Samples

The detection and quantification of cocaine metabolites are crucial for clinical and forensic toxicology, as well as in the development of therapeutic interventions for cocaine abuse. Among the minor metabolites, this compound has garnered significant attention as a potential marker to differentiate between active cocaine ingestion and external contamination, particularly in hair samples. This guide provides a comparative analysis of this compound levels in various biological samples, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate matrix and analytical approach for their specific needs.

Quantitative Data Summary

The concentration of this compound varies significantly across different biological samples, reflecting the metabolic pathways and pharmacokinetic properties of cocaine. The following table summarizes the quantitative data for this compound in blood (plasma), hair, oral fluid, and urine based on available scientific literature.

Biological SampleAnalyteTypical Concentration RangeLimit of Quantification (LOQ)Analytical Method
Blood (Plasma) This compound≤ 18 ng/mL[1]2.5 ng/mL[1]GC-MS
Hair This compoundMedian: 0.07 ng/mg (in forensic cases)10 pg/mL (equivalent to 0.001 ng/mg)LC-MS/MS
Oral Fluid (Saliva) This compoundData not readily available; however, a high saliva-to-plasma ratio is expected based on related compounds.[2]Not established in reviewed literature.GC-MS, LC-MS/MS
Urine This compoundQuantitative data for the parent compound is limited; analysis often focuses on its metabolite, m-hydroxybenzoylecgonine.Not established in reviewed literature.GC-MS, LC-MS/MS

Experimental Workflows and Methodologies

The accurate quantification of this compound requires robust and validated analytical methods. The following sections detail typical experimental protocols for the analysis of this metabolite in different biological matrices.

Experimental Workflow: A Generalized Approach

The analysis of this compound in biological samples generally follows a standardized workflow, from sample collection to data analysis.

Experimental Workflow for this compound Analysis cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Blood, Hair, Oral Fluid, Urine) SampleStorage Sample Storage (-20°C or -80°C) SampleCollection->SampleStorage SamplePreparation Sample Preparation (e.g., SPE, LLE) SampleStorage->SamplePreparation InstrumentalAnalysis Instrumental Analysis (GC-MS or LC-MS/MS) SamplePreparation->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing (Quantification) DataAcquisition->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Caption: Generalized workflow for this compound analysis.

Detailed Experimental Protocols

1. Analysis of this compound in Blood (Plasma)

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of plasma, add an internal standard (e.g., this compound-d3).

    • Perform a protein precipitation step by adding 2 mL of acetonitrile. Vortex and centrifuge.

    • Load the supernatant onto a conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with deionized water followed by methanol.

    • Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph (GC):

      • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 100°C, ramped to 300°C.

      • Carrier Gas: Helium.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitored Ions: Select characteristic ions for this compound and the internal standard.

2. Analysis of this compound in Hair

  • Sample Decontamination and Preparation:

    • Wash hair samples sequentially with dichloromethane and methanol to remove external contaminants.

    • Dry the washed hair and pulverize it.

    • To a specific weight of powdered hair (e.g., 20 mg), add an internal standard.

    • Incubate the sample with an enzymatic digestion solution (e.g., pronase) or perform an alkaline hydrolysis.

    • Proceed with Solid-Phase Extraction as described for blood plasma.

  • Instrumental Analysis (LC-MS/MS):

    • Liquid Chromatograph (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution program to separate the analyte from matrix components.

    • Tandem Mass Spectrometer (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard for enhanced selectivity and sensitivity.

3. Analysis of this compound in Oral Fluid (Saliva)

  • Sample Collection and Preparation:

    • Collect oral fluid using a specialized collection device (e.g., Salivette® or Quantisal™).

    • Centrifuge the collection device to separate the oral fluid.

    • To a specific volume of oral fluid, add an internal standard.

    • Perform a protein precipitation or a liquid-liquid extraction (LLE) with a suitable organic solvent.

    • Evaporate the organic layer and reconstitute the residue.

  • Instrumental Analysis (LC-MS/MS):

    • The LC-MS/MS parameters would be similar to those described for hair analysis, with potential modifications to the gradient elution program to optimize separation from the oral fluid matrix.

Signaling Pathways and Logical Relationships

The metabolism of cocaine to this compound is a minor but important pathway that helps in distinguishing active drug use from environmental contamination.

Cocaine_Metabolism Cocaine Cocaine m_Hydroxycocaine This compound Cocaine->m_Hydroxycocaine CYP450 (Hydroxylation) p_Hydroxycocaine p-Hydroxycocaine Cocaine->p_Hydroxycocaine CYP450 (Hydroxylation) Benzoylecgonine Benzoylecgonine (Major Metabolite) Cocaine->Benzoylecgonine Hydrolysis Ecgonine_Methyl_Ester Ecgonine Methyl Ester (Major Metabolite) Cocaine->Ecgonine_Methyl_Ester Hydrolysis Hair Hair Sample m_Hydroxycocaine->Hair Incorporation Contamination External Contamination (Cocaine Powder) Contamination->Hair Deposition Ingestion Active Ingestion Ingestion->Cocaine

Caption: Cocaine metabolism and incorporation into hair.

Conclusion

The comparative analysis of this compound in different biological samples highlights the unique advantages and challenges associated with each matrix. Hair analysis remains the gold standard for distinguishing active cocaine use from contamination due to the definitive presence of this metabolite. While blood analysis provides a shorter detection window, it offers a direct measure of recent use. Oral fluid presents a non-invasive alternative, and although quantitative data for this compound is still emerging, the high saliva-to-plasma ratios of similar metabolites suggest its potential as a valuable matrix. Urine analysis for this compound is less common, with a greater focus on its downstream metabolites. The choice of biological sample and analytical methodology should be guided by the specific research question, required detection window, and the available instrumentation. This guide provides a foundational understanding to aid researchers in making informed decisions for their studies on cocaine metabolism and detection.

References

Distinguishing Cocaine Ingestion from External Contamination: The Role of the m-Hydroxycocaine to Cocaine Ratio

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate differentiation between the active ingestion of cocaine and passive external contamination is a critical challenge in forensic toxicology and clinical drug monitoring. This guide provides a comprehensive comparison of analytical approaches, focusing on the utility of the m-hydroxycocaine to cocaine ratio as a key indicator. Experimental data and detailed methodologies are presented to support researchers and scientists in the accurate interpretation of analytical results.

Introduction

Cocaine's prevalence as a substance of abuse necessitates reliable methods to confirm its use. While the detection of cocaine in biological samples like hair is common, the possibility of external contamination from environmental exposure can lead to false-positive results.[1] To address this, toxicological analysis has evolved to include the detection of specific metabolites that are unique products of the body's processing of cocaine. Among these, hydroxylated metabolites, particularly this compound, have emerged as valuable biomarkers for confirming ingestion.[1][2]

Cocaine is metabolized in the body into several compounds, including benzoylecgonine (BE), ecgonine methyl ester (EME), and minor metabolites such as norcocaine (NC), cocaethylene (CE), and various hydroxycocaines (OH-COC).[3] While cocaine and some of its primary metabolites can be present in street drug samples, certain metabolites like this compound are formed in the body after ingestion and are either absent or present at significantly lower concentrations in unconsumed cocaine.[2][4] This fundamental difference forms the basis for using the this compound to cocaine ratio to distinguish between consumption and contamination.

Experimental Data: this compound to Cocaine Ratios

Quantitative analysis of cocaine and its metabolites in both street cocaine samples and biological samples from known users provides the basis for establishing discriminatory ratios. The following table summarizes key findings from published research.

Sample TypeAnalyteConcentration/RatioSignificanceReference
Street Cocaine Samples This compound/cocaine ratioUp to 0.09% (area ratio)Establishes a baseline for contamination levels.[4]
p-hydroxycocaine/cocaine ratioUp to 0.04% (area ratio)Establishes a baseline for contamination levels.[4]
This compoundMax percentage of 0.052%Indicates the potential for this metabolite to be a contaminant.[5][6]
p-hydroxycocaineMax percentage of 0.025%Indicates the potential for this metabolite to be a contaminant.[5][6]
m-hydroxybenzoylecgonine (m-OH-BE)Not detectedAbsence in street samples makes it a strong marker for ingestion.[2][4]
p-hydroxybenzoylecgonine (p-OH-BE)Not detectedAbsence in street samples makes it a strong marker for ingestion.[2][4]
Hair Samples (Ingestion) This compound/cocaine ratioSignificantly higher than in street samplesA ratio exceeding twice that in street samples is proposed as an indicator of ingestion.[2][4]
p- or this compound/cocaine ratio> 0.05%Proposed as a threshold to indicate ingestion.[7][8]
p- or this compound/cocaine ratio≥ 0.001A decision model criterion for "predominant cocaine use".[9]
m-hydroxybenzoylecgonine (m-OH-BE)Detected in over 60% of users' hairPresence is a strong indicator of ingestion.[4]
p-hydroxybenzoylecgonine (p-OH-BE)Detected in over 60% of users' hairPresence is a strong indicator of ingestion.[4]

Experimental Protocols

The reliable quantification of the this compound to cocaine ratio necessitates robust and validated analytical methodologies. The most commonly employed technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[2][10]

Sample Preparation (Hair)

  • Decontamination: Hair samples are first washed to remove external contaminants. A typical procedure involves sequential washes with a solvent like dichloromethane, followed by water and methanol.[11]

  • Extraction: The washed and dried hair is then pulverized or cut into small segments. The analytes are extracted from the hair matrix, commonly using methanol and ultrasonication.[4]

  • Purification: The extract may undergo a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances and concentrate the analytes of interest.

LC-MS/MS Analysis

  • Chromatographic Separation: The purified extract is injected into a liquid chromatograph. A C18 column is typically used to separate cocaine and its various metabolites based on their physicochemical properties.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.

  • Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard. Calibration curves are generated using certified reference materials for accurate quantification.[6]

Logical Workflow for Interpretation

The following diagram illustrates the decision-making process for interpreting analytical findings when assessing cocaine exposure.

Workflow for Differentiating Cocaine Ingestion from Contamination cluster_0 Initial Analysis cluster_1 Interpretation Criteria cluster_2 Conclusion start Hair Sample Collection wash Decontamination Wash start->wash analysis LC-MS/MS Analysis for Cocaine and Metabolites wash->analysis cocaine_detected Cocaine Detected? analysis->cocaine_detected ratio_check m-OH-Cocaine / Cocaine Ratio > Threshold? cocaine_detected->ratio_check Yes contamination Contamination Likely cocaine_detected->contamination No other_metabolites Other Ingestion Markers Present? (e.g., OH-BE, OH-NC) ratio_check->other_metabolites No ingestion Ingestion Confirmed ratio_check->ingestion Yes other_metabolites->ingestion Yes other_metabolites->contamination No

Caption: Decision workflow for cocaine analysis.

Conclusion

The analysis of the this compound to cocaine ratio, in conjunction with the search for other unique metabolic markers like hydroxybenzoylecgonine and hydroxynorcocaine, provides a robust strategy to differentiate between cocaine ingestion and external contamination.[2][4] Establishing and validating clear cutoff ratios are essential for the accurate interpretation of toxicological findings. The methodologies outlined in this guide, particularly the use of LC-MS/MS, offer the necessary sensitivity and specificity for this purpose. For researchers, scientists, and drug development professionals, the implementation of these analytical approaches is crucial for ensuring the reliability of results in forensic, clinical, and research settings.

References

A Comparative Guide to Inter-Laboratory Validation of m-Hydroxycocaine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of m-Hydroxycocaine (m-OH-COC), a minor but critical metabolite of cocaine. The presence and concentration of m-OH-COC, particularly in hair samples, are key to distinguishing between active cocaine ingestion and external contamination. This document summarizes quantitative data from various studies, details common experimental protocols, and visualizes metabolic and experimental workflows to aid researchers in the selection and validation of their quantification methods.

Data Presentation: Comparison of Analytical Methods

The quantification of this compound is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. While a direct inter-laboratory validation study focusing solely on m-OH-COC is not extensively published, data from various independent laboratory validations and comparisons provide valuable insights into the performance of these methods. The following tables summarize key performance parameters from published literature.

Table 1: Comparison of LC-MS/MS Method Performance for this compound Quantification in Hair

ParameterStudy/MethodReported ValueCitation
Lower Limit of Quantification (LLOQ) SCIEX QTRAP® 6500+0.05 pg/mg (0.00005 ng/mg)[1]
Validated Routine Procedure10 pg/mL (for diluted samples)[2]
Metabolite to Cocaine Ratio (m-OH-COC/COC) Indicative of Use Hill et al.> 0.0005[2]
Scholz et al.Fulfills one of three criteria, including OH-COC/COC ratio thresholds[2][3]
Inter-Laboratory Variability (for Cocaine) Hart et al. (5 Laboratories)Up to 5-fold variation in reported concentrations[4][5]
Within-laboratory CVs: 5-22% (median 8%) for undamaged hair[4]

Table 2: Reported Ratios of this compound to Cocaine in Hair Samples from Cocaine Users

StudyMedian m-OH-COC/COC RatioRange of m-OH-COC/COC RatiosCitation
Madry et al. (Forensic Cases)0.0064Not specified[2]
Franz et al.4.3% (0.043) - median area ratioNot specified[6]

It is crucial to note that quantitative results for cocaine and its metabolites can be method-dependent, leading to significant inter-laboratory variation.[4][5] This highlights the importance of in-house validation and the use of certified reference materials. The ratio of metabolites to the parent drug is often a more consistent marker for interpretation than absolute concentration.[2][3][4][6][7][8][9]

Experimental Protocols

The following section details a generalized experimental protocol for the quantification of this compound in hair samples using LC-MS/MS, based on methodologies described in the cited literature.[1][9]

Sample Preparation (Hair)
  • Decontamination: Wash hair samples sequentially with solvents such as isopropanol, methanol, and/or phosphate buffer to remove external contaminants. The effectiveness of wash procedures is critical for accurate results.[4]

  • Pulverization: Finely cut or pulverize the washed and dried hair to increase the surface area for extraction.

  • Extraction:

    • Incubate the pulverized hair in a methanolic solution, often containing an internal standard (e.g., deuterated cocaine metabolites).

    • Employ techniques like ultrasonication to enhance extraction efficiency.

    • Solid-Phase Extraction (SPE): A common and effective clean-up step.

      • Condition an SPE cartridge (e.g., Strata-X-C) with methanol and a buffer.

      • Load the hair extract onto the cartridge.

      • Wash the cartridge with an appropriate solvent to remove interferences.

      • Elute the analytes of interest with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase column, such as a Kinetex core-shell Biphenyl column, is often used for the separation of cocaine and its metabolites.[1]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring at least two specific precursor-to-product ion transitions for each analyte (one for quantification and one for qualification).[1]

    • Instrumentation: A sensitive triple quadrupole or QTRAP mass spectrometer is required to achieve the low detection limits necessary.[1]

Method Validation

A full method validation should be performed according to established guidelines[10] and should include the assessment of:

  • Selectivity and Specificity: Ensuring no interference from endogenous or exogenous compounds.[10]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.[10]

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision (Intra- and Inter-day): The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Matrix Effects: The effect of the sample matrix on the ionization of the analyte.

  • Extraction Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analytes in the sample matrix and in processed samples under different storage conditions.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of cocaine and a typical experimental workflow for this compound quantification.

Cocaine_Metabolism Cocaine Cocaine m_Hydroxycocaine This compound Cocaine->m_Hydroxycocaine CYP450 p_Hydroxycocaine p-Hydroxycocaine Cocaine->p_Hydroxycocaine CYP450 o_Hydroxycocaine o-Hydroxycocaine Cocaine->o_Hydroxycocaine CYP450 Benzoylecgonine Benzoylecgonine Cocaine->Benzoylecgonine hCE-1 Norcocaine Norcocaine Cocaine->Norcocaine CYP3A4 m_Hydroxybenzoylecgonine m-Hydroxybenzoylecgonine Benzoylecgonine->m_Hydroxybenzoylecgonine p_Hydroxybenzoylecgonine p-Hydroxybenzoylecgonine Benzoylecgonine->p_Hydroxybenzoylecgonine m_Hydroxynorcocaine m-Hydroxynorcocaine Norcocaine->m_Hydroxynorcocaine p_Hydroxynorcocaine p-Hydroxynorcocaine Norcocaine->p_Hydroxynorcocaine

Caption: Metabolic pathway of cocaine to its major and minor metabolites.

Workflow Start Hair Sample Collection Decontamination Decontamination Wash (e.g., Isopropanol, Methanol) Start->Decontamination Extraction Extraction (Methanol, Internal Standard, Sonication) Decontamination->Extraction SPE Solid-Phase Extraction (SPE) (Clean-up) Extraction->SPE Analysis LC-MS/MS Analysis (MRM Detection) SPE->Analysis Quantification Data Processing & Quantification Analysis->Quantification Interpretation Interpretation (Metabolite Ratios) Quantification->Interpretation

Caption: General experimental workflow for this compound quantification in hair.

References

A Comparative Analysis of Cocaine's Metabolic Fingerprint Across Species, Highlighting m-Hydroxycocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of cocaine across different species, with a particular focus on the metabolite m-hydroxycocaine. By presenting supporting experimental data, detailed methodologies, and visual representations of metabolic and signaling pathways, this document aims to be a valuable resource for those involved in pharmacology, toxicology, and the development of therapeutics for cocaine abuse and toxicity.

Executive Summary

The metabolism of cocaine exhibits significant variability across species, influencing both its efficacy and toxicity profiles. While the primary metabolic routes involve hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME), and N-demethylation to norcocaine (NCOC), oxidative metabolism, including hydroxylation, plays a crucial and species-dependent role. This guide synthesizes available data on the quantitative differences in cocaine metabolism between humans, non-human primates (rhesus monkeys), and rodents (rats and mice), with a special emphasis on this compound, a minor but potentially pharmacologically active metabolite. Understanding these interspecies differences is paramount for the accurate interpretation of preclinical data and its translation to human clinical outcomes.

Comparative Metabolic Profiles of Cocaine

The biotransformation of cocaine is complex, leading to a variety of metabolites. The relative abundance of these metabolites can differ significantly between species, which has implications for the pharmacodynamic and toxicological effects of the drug.

Quantitative Analysis of Major Cocaine Metabolites

The following table summarizes the peak plasma concentrations (Cmax) of cocaine and its major metabolites observed in humans, rhesus monkeys, and rats following intravenous (IV) administration. It is important to note that direct comparisons should be made with caution due to variations in experimental design, such as dosage and sampling time points.

Compound Human (IV)Rhesus Monkey (IV)Rat (IV)
Cocaine ~2500 ng/mL (32 mg)>2000 ng/mL (3 mg/kg)[1]2553 ± 898 ng/mL (3.0 mg/kg)[2][3]
Benzoylecgonine (BE) Major metaboliteMajor metabolite89% of total metabolites (3.0 mg/kg dose)[2]
Ecgonine Methyl Ester (EME) Major metaboliteData not available8% of total metabolites (3.0 mg/kg dose)[2]
Norcocaine (NCOC) Minor metaboliteData not available3% of total metabolites (3.0 mg/kg dose)[2]

Key Observations:

  • Benzoylecgonine is a major metabolite across these species.

  • In rats, the relative proportion of metabolites shifts with increasing cocaine dose, with a higher percentage of benzoylecgonine formed at higher doses.[2]

Focus on Hydroxylated Metabolites: this compound

Hydroxylation of the benzoyl group of cocaine results in the formation of o-, m-, and p-hydroxycocaine. While these are generally considered minor metabolites, their presence and concentration can vary between species.

A study in humans following controlled subcutaneous cocaine administration provided the following peak plasma concentrations for hydroxylated metabolites:

Metabolite Peak Plasma Concentration (ng/mL) after High Dose (150 mg/70 kg)
This compound> 18 ng/mL
p-Hydroxycocaine> 18 ng/mL
m-Hydroxybenzoylecgonine> 18 ng/mL
p-Hydroxybenzoylecgonineup to 57.7 ng/mL

Data from a study involving subcutaneous administration in humans.

Significant species-dependent differences are observed in oxidative metabolism. Studies have shown that N-oxidation reactions are preferred metabolic routes in mice, while extensive aryl hydroxylation reactions are more prominent in rats.[4] This suggests that rats may produce higher levels of hydroxylated metabolites like this compound compared to mice.

Experimental Protocols

Accurate quantification of cocaine and its metabolites is critical for comparative studies. The following sections outline common methodologies employed in the cited research.

Sample Preparation for Plasma and Urine Analysis

Biological samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest from the complex matrix.

Solid-Phase Extraction (SPE) Protocol (General):

  • Conditioning: The SPE cartridge (e.g., C18) is conditioned with methanol followed by water.

  • Sample Loading: The biological sample (plasma or urine), often pre-treated with a buffer and internal standards, is loaded onto the cartridge.

  • Washing: The cartridge is washed with a series of solvents to remove interfering substances.

  • Elution: The analytes are eluted from the cartridge using an appropriate solvent mixture.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis.

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of cocaine and its metabolites.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the analytes. A gradient elution with a mobile phase consisting of acetonitrile and water with an additive like formic acid is typically employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another widely used technique, often requiring derivatization of polar metabolites.

  • Derivatization: Polar metabolites like benzoylecgonine are often derivatized (e.g., silylation) to increase their volatility for GC analysis.

  • Gas Chromatographic Separation: A capillary column is used to separate the derivatized analytes.

  • Mass Spectrometric Detection: A mass spectrometer is used as the detector, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Signaling Pathways and Logical Relationships

The pharmacological effects of cocaine are primarily mediated by its interaction with monoamine transporters, leading to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin.[5] However, cocaine and its metabolites can also modulate various intracellular signaling pathways.

Cocaine's Impact on Dopamine Transporter and Downstream Signaling

Cocaine binds to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft. This sustained increase in synaptic dopamine leads to the activation of downstream signaling cascades.

CocaineSignaling Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine Synaptic Dopamine DAT->Dopamine Inhibits Reuptake D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates MAPK MAPK Pathway (ERK) D1R->MAPK Activates Akt Akt/PKB D2R->Akt Inhibits GSK3 GSK3 Akt->GSK3 Inhibits CREB CREB MAPK->CREB Phosphorylates GeneExpression Gene Expression (e.g., c-fos, ΔFosB) CREB->GeneExpression Regulates

Cocaine's primary mechanism of action and downstream signaling.
Experimental Workflow for Metabolite Profiling

The following diagram illustrates a typical workflow for the comparative analysis of cocaine metabolites in biological samples from different species.

ExperimentalWorkflow cluster_species Species cluster_sampling Sample Collection cluster_analysis Analytical Procedure cluster_output Data Interpretation Human Human Subjects Plasma Plasma Human->Plasma Urine Urine Human->Urine Monkey Rhesus Monkeys Monkey->Plasma Monkey->Urine Rat Rats Rat->Plasma Rat->Urine Extraction Solid-Phase or Liquid-Liquid Extraction Plasma->Extraction Urine->Extraction Analysis LC-MS/MS or GC-MS Extraction->Analysis Quantification Quantitative Analysis Analysis->Quantification Comparison Comparative Metabolic Profiles Quantification->Comparison Pathway Signaling Pathway Analysis Comparison->Pathway

Workflow for comparative cocaine metabolite analysis.

Signaling Pathways Potentially Modulated by Cocaine Metabolites:

While research has predominantly focused on cocaine, its metabolites, including this compound, may also interact with monoamine transporters or other cellular targets, thereby influencing signaling pathways. Studies have implicated the Akt/GSK3 and MAPK pathways in the cellular and behavioral effects of psychostimulants. Cocaine has been shown to regulate the phosphorylation states of Akt and GSK3 in a brain-region-specific manner. It is plausible that metabolites like this compound could also modulate these pathways, although further research is needed to elucidate their specific roles.

Conclusion

The metabolic profile of cocaine, including the formation of hydroxylated metabolites like this compound, displays considerable variation across species. Rodents, particularly rats, exhibit a greater propensity for aryl hydroxylation compared to the N-oxidation pathway favored in mice. While comprehensive, directly comparable quantitative data for this compound across humans, monkeys, and rats remains to be fully elucidated, the existing evidence underscores the importance of considering these metabolic differences in preclinical drug development and toxicological studies. The provided experimental protocols and workflow diagrams offer a framework for conducting and interpreting such comparative analyses. Future research should focus on obtaining more direct comparative pharmacokinetic data for cocaine metabolites across species under standardized conditions and exploring the specific signaling effects of these metabolites to better predict human responses to cocaine.

References

Safety Operating Guide

Navigating the Disposal of m-Hydroxycocaine in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of m-Hydroxycocaine, a metabolite of cocaine, is a critical procedure for researchers and laboratory personnel, governed by stringent regulatory standards due to its classification as a controlled substance.[1][2][3] Adherence to these guidelines is essential for ensuring laboratory safety, environmental protection, and legal compliance.

Regulatory Framework and Primary Disposal Pathways

This compound is categorized as a controlled substance, and as such, its disposal falls under the jurisdiction of the U.S. Drug Enforcement Administration (DEA) and relevant state and local authorities.[3][4] Researchers possessing this substance must be registered with the DEA.[4] The disposal process for controlled substances is designed to prevent diversion and ensure the substance is rendered non-retrievable.[5]

There are two primary, legally compliant methods for the disposal of unwanted or expired this compound from a research laboratory:

  • Reverse Distributor: The most common and recommended method is to transfer the substance to a DEA-registered "reverse distributor."[5][6][7] These specialized entities are authorized to handle and dispose of controlled substances. The transfer of Schedule I and II substances requires a DEA Form 222, while an invoice can be used for Schedule III-V substances.[6][7] The researcher must maintain all records of the transfer for a minimum of two years.[6]

  • On-Site Destruction: While less common for research labs, on-site destruction is a permissible option if the method complies with all applicable federal, state, and local regulations and renders the substance "non-retrievable."[5] A specific datasheet for this compound recommends dissolving or mixing the compound with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This process must be thoroughly documented, and a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed.[5][6]

It is crucial to note that Environmental Health and Safety (EHS) offices at most institutions cannot legally take possession of DEA-regulated substances for disposal but can provide essential guidance on institutional procedures.[6][7]

Essential Safety and Handling Precautions

Prior to disposal, strict safety protocols must be observed. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[8]

Personal Protective Equipment (PPE) and Handling:

  • Gloves and Clothing: Wear appropriate protective gloves and clothing to prevent skin contact.[8]

  • Eye and Face Protection: Use safety glasses or a face shield to protect against splashes.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, wear respiratory protection.

  • Ventilation: Always handle the substance in a well-ventilated area or under a chemical fume hood.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Step-by-Step Disposal and Documentation Workflow

The logical process for disposing of this compound involves several key decision points and documentation steps, as illustrated in the diagram below.

cluster_prep Preparation & Decision cluster_reverse Reverse Distributor Pathway cluster_onsite On-Site Destruction Pathway cluster_spill Spill Management start Unwanted or Expired This compound Identified inventory Inventory Substance: - Document quantity - Check DEA schedule start->inventory consult Consult Institutional EHS & DEA Registration Holder inventory->consult decision Select Disposal Method consult->decision contact_rd Contact DEA-Registered Reverse Distributor decision->contact_rd Reverse Distributor verify_method Verify Compliant On-Site Method (e.g., Incineration) decision->verify_method On-Site Destruction prep_transfer Prepare Substance for Transfer (Follow RD instructions) contact_rd->prep_transfer doc_transfer Document Transfer (e.g., DEA Form 222 or invoice) prep_transfer->doc_transfer retain_records Retain Records (Minimum 2 years) doc_transfer->retain_records perform_destruction Perform Destruction (Render non-retrievable) verify_method->perform_destruction doc_destruction Complete DEA Form 41 (Requires two signatures) perform_destruction->doc_destruction retain_form41 File & Retain Form 41 doc_destruction->retain_form41 spill Spill Occurs assess Assess Recoverability spill->assess recoverable Recoverable Spill assess->recoverable Yes non_recoverable Non-Recoverable Spill assess->non_recoverable No recoverable->inventory Treat as waste for disposal doc_spill Document Incident in Records (Requires two witness signatures) non_recoverable->doc_spill

Caption: Workflow for the proper disposal of this compound.

Handling Spills

In the event of a spill, the procedure depends on whether the substance is recoverable.[6]

  • Recoverable Spills: If the substance can be recovered, it must be collected and disposed of according to the standard DEA requirements outlined above.[6]

  • Non-Recoverable Spills: If the spill is not recoverable, it does not constitute a "loss" in the regulatory sense. However, the incident must be documented in inventory records and signed by two individuals who witnessed the event.[5][6] A DEA Form 41 is not required for non-recoverable substances.[6]

By following these rigorous procedures, research professionals can manage and dispose of this compound in a manner that is safe, responsible, and fully compliant with federal law.

References

Essential Safety Protocols for Handling m-Hydroxycocaine in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: m-Hydroxycocaine is a metabolite of cocaine and is a controlled substance. The pharmacology of this compound is incompletely characterized.[1] All handling, storage, and disposal must be in strict accordance with local, state, and federal regulations, including those set forth by the Drug Enforcement Administration (DEA). Appropriate security measures must be maintained.[1] This document provides safety and logistical information for authorized research personnel.

The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing a written hazard communication program, ensuring proper labeling of hazardous chemicals, providing Safety Data Sheets (SDSs), and training employees on the associated risks.[2][3][4]

Personal Protective Equipment (PPE)

Due to the compound's potential hazards and incompletely characterized pharmacology, stringent PPE protocols are mandatory.[1] Assume that surfaces in areas where hazardous drugs are present may be contaminated.[5] PPE should be selected based on the potential for exposure during a specific task.

Task/Potential Exposure Level Required PPE Specifications & Rationale
Minimal Exposure (e.g., handling sealed containers, visual inspection in a containment unit)• Double Nitrile GlovesThicker gloves generally offer better protection.[5] Change gloves at least every 30 minutes or immediately if contaminated or damaged.[6][7]
Moderate Exposure (e.g., weighing solid compound, preparing solutions within a certified chemical fume hood or glove box)• Double Nitrile Gloves• Disposable Gown• Safety Goggles• Face ShieldGowns should be disposable, close in the back, have long sleeves, and feature closed cuffs.[7] Safety goggles and a face shield are necessary to protect against splashes.
High Exposure Risk (e.g., cleaning up spills, potential for aerosol generation)• Double Nitrile Gloves• Impermeable Disposable Gown• Face Shield & Goggles• N100 or P100 RespiratorFor situations with a risk of inhaling particulates or aerosols, a respirator is required.[8][9] A Powered Air-Purifying Respirator (PAPR) may be necessary for cleaning large spills.[7]

Operational Plan: Standard Handling Protocol

All manipulations of this compound should be performed within a designated area, clearly marked with hazard signs. A chemical fume hood, glove box, or other ventilated enclosure is required.

Experimental Workflow for Weighing and Solubilizing this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Don Full PPE for Moderate Exposure prep2 Prepare Work Area: - Decontaminate surfaces - Line with absorbent pads prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 handle1 Carefully transfer required amount of this compound to a tared weigh boat prep3->handle1 handle2 Record exact weight handle1->handle2 handle3 Transfer solid to a suitable vessel for dissolution handle2->handle3 handle4 Add solvent (e.g., Methanol) and ensure complete dissolution. Keep container sealed. handle3->handle4 clean1 Decontaminate all equipment and surfaces handle4->clean1 clean2 Segregate and dispose of all contaminated waste (See Disposal Plan) clean1->clean2 clean3 Doff PPE in correct order to avoid self-contamination clean2->clean3 clean4 Wash hands thoroughly with soap and water clean3->clean4

Diagram: Workflow for Safe Handling of this compound.

Methodology Details:

  • Preparation: Before handling the compound, ensure the designated fume hood is certified and functioning correctly. Cover the work surface with disposable, absorbent, plastic-backed pads. Assemble all necessary items, including spatulas, weigh boats, vials, and the appropriate solvent (this compound is soluble in methanol).[1]

  • Weighing: Tare a weigh boat on an analytical balance inside the fume hood. To minimize aerosolization, handle the solid compound gently. Avoid scraping or vigorous movement.

  • Solubilization: Transfer the weighed solid into a container suitable for sealing (e.g., a screw-cap vial). Add the solvent, seal the container, and mix gently (e.g., by vortexing) until the solid is fully dissolved. All subsequent work with the solution should also be conducted in a fume hood.

  • Post-Handling: Following the procedure, decontaminate all non-disposable equipment. All disposable materials are considered hazardous waste and must be disposed of accordingly.

Disposal Plan

Disposal of this compound and associated waste must render the substance "non-retrievable" and be conducted in compliance with DEA and EPA regulations.

Disposal Workflow for this compound and Contaminated Materials

G cluster_waste Waste Segregation & Initial Treatment cluster_containment Containment & Labeling cluster_final Final Disposition waste1 Solid Residue: Mix with a combustible solvent (e.g., ethanol) contain1 Place all treated waste into a sealable, compatible container waste1->contain1 waste2 Contaminated Liquids: Absorb onto an inert material (e.g., kitty litter, vermiculite) waste2->contain1 waste3 Contaminated PPE & Disposables: Collect in a dedicated, sealed hazardous waste bag waste3->contain1 contain2 Label container clearly: 'Hazardous Waste' 'this compound' List of contents Date and PI Name contain1->contain2 final1 Store waste container in a secure, designated area contain2->final1 final2 Contact Environmental Health & Safety (EHS) for pickup final1->final2 final3 Material is transported for chemical incineration with afterburner and scrubber final2->final3

Diagram: Waste Disposal Workflow for this compound.

Methodology Details:

  • Solid Waste: Unused or residual this compound powder should be dissolved in a combustible solvent.[1] This solution can then be absorbed onto an inert material like kitty litter or soda-sorb.[10]

  • Liquid Waste: All liquid waste, including rinse water from decontamination, must be collected.[11] Pour liquids onto absorbent material to prevent splashing and to prepare for incineration.[10]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, weigh boats, and absorbent pads, must be collected in a clearly marked hazardous waste container.[7][11]

  • Final Disposal: All waste streams must be collected by the institution's Environmental Health and Safety (EHS) department for disposal via a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[1] Detailed records of the material's final disposition must be maintained for DEA compliance.[1] Drain disposal is strictly prohibited.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Hydroxycocaine
Reactant of Route 2
Reactant of Route 2
m-Hydroxycocaine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。